3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Beschreibung
BenchChem offers high-quality 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFFBVJRQFLJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240218 | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603118-18-9 | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603118-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" basic properties
An In-depth Technical Guide to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, a molecule of interest within medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a robust synthetic and purification protocol, and details validated analytical methods for structural confirmation and purity assessment. By examining its structural motifs—the sulfonamide, benzoic acid, and furan moieties—this guide contextualizes its potential biological activities and therapeutic applications. The methodologies are presented with a focus on experimental rationale and reproducibility, aiming to equip researchers with the foundational knowledge required for its effective investigation and utilization in a laboratory setting.
Section 1: Compound Identification and Core Properties
A thorough understanding of a compound's basic properties is the cornerstone of all subsequent experimental design, from synthesis to biological screening.
Chemical Identity
-
Systematic IUPAC Name: 3-{[(furan-2-ylmethyl)amino]sulfonyl}benzoic acid
-
Synonyms: 3-((furfurylamino)sulfonyl)benzoic acid
-
Molecular Formula: C₁₂H₁₁NO₅S
-
Molecular Weight: 281.29 g/mol
Physicochemical Properties
The predicted and known properties of this compound are critical for handling, solvent selection, and formulation.
| Property | Value (Predicted/Observed) | Rationale & Significance |
| Melting Point | Not experimentally determined. Related sulfamoylbenzoic acids have melting points often exceeding 200°C[2]. | A high melting point suggests a stable crystalline lattice, which is favorable for purification and handling as a solid. |
| Boiling Point | >450 °C (Predicted) | High boiling point is typical for non-volatile organic solids with multiple polar functional groups capable of strong intermolecular interactions. |
| Aqueous Solubility | Slightly soluble[3]. | The presence of a carboxylic acid and sulfonamide group provides polarity, but the two aromatic rings (benzene and furan) confer significant hydrophobic character. Solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the deprotonation of the carboxylic acid. |
| LogP (Octanol/Water) | ~1.7 (Predicted) | A LogP in this range suggests moderate lipophilicity, indicating the compound may possess sufficient membrane permeability for biological activity. |
| pKa | ~3.5-4.5 (Carboxylic Acid, Predicted) | The primary acidic proton is on the benzoic acid moiety. This value is crucial for designing extraction protocols and understanding its ionization state at physiological pH (7.4), where it will exist predominantly as the carboxylate anion. |
Section 2: Synthesis and Purification
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is achieved through a standard nucleophilic substitution reaction, forming the sulfonamide bond. This is a reliable and well-established transformation in organic chemistry.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the purified final product is depicted below. This workflow emphasizes reaction, workup, and final purification as distinct, critical stages.
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Synthesis
Expertise & Causality: This protocol employs 3-(chlorosulfonyl)benzoic acid, a reactive electrophile. The reaction is conducted in the presence of a non-nucleophilic organic base, triethylamine, which serves as an acid scavenger. It neutralizes the hydrochloric acid byproduct generated upon sulfonamide bond formation, preventing the protonation and deactivation of the furfurylamine nucleophile and thus driving the reaction to completion. Tetrahydrofuran (THF) is chosen as an aprotic solvent to ensure all reactants remain in solution without participating in the reaction.
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Furfurylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3-(chlorosulfonyl)benzoic acid.
-
Dissolution: Add anhydrous THF via syringe and stir until the solid is fully dissolved. Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add triethylamine, followed by the dropwise addition of furfurylamine over 15 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching & Acidification: Carefully pour the reaction mixture into a beaker containing 1 M HCl. This protonates the carboxylate and any excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification
Trustworthiness: A self-validating system requires rigorous purification. Recrystallization is preferred if a suitable solvent system can be identified, as it is highly effective at removing minor impurities and yielding crystalline material. If the crude product is an oil or contains significant impurities, column chromatography is the authoritative method for separation.
Method 1: Recrystallization
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Method 2: Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Analytical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step for scientific integrity. The following workflow ensures that the material produced meets the required standards for further study.
Analytical Confirmation Workflow
This diagram illustrates the logical process of analysis, where spectroscopic methods confirm the molecular structure and a chromatographic method quantifies its purity.
Sources
A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast array of therapeutic applications. These include well-established antibacterial agents, diuretics, anticonvulsants, and more recently, targeted therapies for cancer and inflammatory diseases.[1][2][3][4][5][6][7] The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a novel small molecule belonging to this versatile class. Its unique combination of a benzoic acid moiety, a sulfonamide linker, and a furylmethyl group suggests the potential for a distinct biological activity profile.[8]
This technical guide presents a structured, hypothesis-driven approach to elucidate the core mechanism of action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. Rather than a definitive statement on its function, which is not yet publicly established, we will provide a framework for its investigation. This guide is designed for researchers and drug development professionals, offering insights into experimental design, data interpretation, and the logical progression from a novel chemical entity to a well-characterized therapeutic lead.
Proposed Mechanism of Action: A Working Hypothesis
Given the structural features of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, a plausible primary hypothesis is its function as an inhibitor of a key enzyme involved in a disease-relevant signaling pathway. The sulfonamide group is a known zinc-binding motif, making metalloenzymes such as carbonic anhydrases or matrix metalloproteinases potential targets.[4][9] Additionally, the aromatic and heterocyclic rings could facilitate interactions with the active sites of kinases or other enzymes.
For the purpose of this guide, we will proceed with the primary hypothesis that 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid acts as a selective inhibitor of a specific human carbonic anhydrase (CA) isoform, leading to downstream modulation of pH-dependent cellular processes.
Alternative hypotheses that should be considered during the investigation include:
-
Modulation of a G-protein coupled receptor, as has been observed with other sulfonamide derivatives.[10]
-
Inhibition of enzymes in the folate biosynthesis pathway, a classic mechanism for antibacterial sulfonamides.[6][7]
-
Interaction with transcription factors or other intracellular signaling proteins.
Experimental Validation of the Proposed Mechanism
The following sections outline a comprehensive, multi-faceted approach to rigorously test our primary hypothesis.
Phase 1: Target Identification and Initial Characterization
The initial phase focuses on identifying the direct molecular target of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and characterizing its basic biological activity.
Experimental Workflow: Target Identification
Caption: A streamlined workflow for identifying the molecular target of a novel compound.
Detailed Protocols:
1. Broad-Spectrum Phenotypic Screening:
-
Objective: To determine the general biological effect of the compound.
-
Methodology:
-
Select a panel of human cancer cell lines representing different tissue origins.
-
Treat cells with a dose-response range of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
2. Affinity Chromatography-Mass Spectrometry:
-
Objective: To isolate and identify proteins that directly bind to the compound.
-
Methodology:
-
Synthesize a derivative of the compound with a linker and immobilize it on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Phase 2: In Vitro Target Engagement and Mechanistic Studies
Once a candidate target is identified (in our hypothetical case, a specific carbonic anhydrase isoform, e.g., CA-IX), the next phase is to confirm direct engagement and elucidate the mode of inhibition.
Experimental Workflow: In Vitro Characterization
Caption: Workflow for in vitro validation of target engagement and mechanism of action.
Detailed Protocols:
1. Carbonic Anhydrase Inhibition Assay:
-
Objective: To quantify the inhibitory activity of the compound against the purified target enzyme.
-
Methodology:
-
Utilize a commercially available CA assay kit or a standard stopped-flow spectrophotometric method to measure the hydration of CO2.
-
Incubate a fixed concentration of the recombinant CA isoform with varying concentrations of the compound.
-
Initiate the enzymatic reaction by adding the substrate (CO2).
-
Measure the initial reaction rate.
-
Plot the reaction rate as a function of the compound concentration to determine the IC50.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Objective: To measure the real-time binding and dissociation of the compound to the target protein.
-
Methodology:
-
Immobilize the purified CA protein on a sensor chip.
-
Flow different concentrations of the compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Analyze the association and dissociation curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
-
Hypothetical Data Presentation
Table 1: Inhibitory Activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid against a Panel of Human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | IC50 (µM) |
| CA-I | >100 |
| CA-II | 85.3 |
| CA-IX | 0.15 |
| CA-XII | 2.5 |
Table 2: Binding Kinetics of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid with CA-IX as Determined by SPR
| Parameter | Value |
| ka (1/Ms) | 1.2 x 10^5 |
| kd (1/s) | 2.4 x 10^-3 |
| Kd (nM) | 20 |
Phase 3: Cell-Based Assays and Pathway Analysis
The final phase of the investigation is to confirm that the in vitro activity translates to a measurable effect in a cellular context, consistent with the proposed mechanism.
Signaling Pathway: Hypothesized Role of CA-IX Inhibition
Caption: Hypothesized signaling pathway illustrating the effect of CA-IX inhibition.
Detailed Protocols:
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in intact cells.
-
Methodology:
-
Treat cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
2. Extracellular Acidification Rate (ECAR) Assay:
-
Objective: To measure the functional consequence of CA-IX inhibition on cellular metabolism.
-
Methodology:
-
Culture cells under hypoxic conditions to induce CA-IX expression.
-
Use a Seahorse XF Analyzer to measure the ECAR, an indicator of glycolysis and extracellular acidification.
-
Treat the cells with the compound and measure the change in ECAR.
-
A decrease in ECAR would be consistent with the inhibition of CA-IX.
-
Conclusion
The elucidation of the mechanism of action of a novel compound like 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a systematic and iterative process. This guide has outlined a hypothesis-driven approach, starting from broad phenotypic screening and culminating in specific cell-based pathway analyses. By following a logical progression of experiments, from target identification to in vitro and in-cell validation, researchers can build a robust data package that clearly defines the compound's mechanism of action. This foundational knowledge is critical for the subsequent stages of drug development, including lead optimization, preclinical, and clinical studies.
References
- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC. (n.d.). PubMed Central.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health.
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.
- Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. (n.d.). ResearchGate.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PubMed Central.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. (n.d.). ResearchGate.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry B.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (n.d.). Scientific Research Publishing.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (n.d.). International Journal of Advanced Research in Science, Communication and Technology.
- bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (n.d.). ACS Publications.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). Semantic Scholar.
- Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube.
-
2-{amino}benzoic acid. (n.d.). American Elements. Retrieved from
- Sulfonamide (medicine). (n.d.). Wikipedia.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
- 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE. (n.d.). Benchchem.
- What Are Sulfonamides (Sulfa Drugs)? (2025). Cleveland Clinic.
- 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID. (n.d.). gsrs.
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Mechanism of Action: A Technical Guide to the Biological Target Identification of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of a novel compound, "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid." While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, including a sulfonamide and a benzoic acid, suggest potential interactions with a range of protein classes. This document outlines a multi-pronged, systematic approach, moving from predictive computational methods to rigorous experimental validation. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and emphasize self-validating systems to ensure scientific integrity. This guide is intended to serve as a roadmap for researchers embarking on the target identification journey for novel chemical entities.
Introduction: The Challenge of the Unknown Target
Phenotypic screening has re-emerged as a powerful engine for drug discovery, yielding compounds with desirable cellular or in vivo effects. However, the subsequent identification of the molecular target(s) responsible for these effects remains a significant hurdle.[1][2] The compound at the heart of this guide, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, represents a typical starting point in a target identification campaign: a molecule with presumed biological activity but an unknown mechanism of action. The sulfonamide group is a common feature in drugs targeting enzymes and receptors, while the benzoic acid moiety can participate in key hydrogen bonding and ionic interactions. Structurally related molecules, such as 2-sulfonamidebenzamides, have been identified as allosteric modulators of G-protein coupled receptors (GPCRs) like MrgX1, and other sulfamoylbenzoic acid derivatives have shown hypotensive activity.[3][4] These observations provide initial, albeit broad, clues to potential target classes.
This guide will eschew a rigid, one-size-fits-all template in favor of a logical, branching workflow that adapts to the data as it is generated. Our approach is grounded in three pillars:
-
In Silico Hypothesis Generation: Leveraging the power of computational biology to predict potential targets and guide initial experimental design.
-
Affinity-Based Proteomics: Employing the molecule itself as a "bait" to capture its binding partners from a complex biological milieu.
-
Biophysical and Cell-Based Validation: Confirming direct target engagement in a physiological context and elucidating the functional consequences of this interaction.
A Multi-Pronged Strategy for Target Identification
The core philosophy of our approach is the integration of orthogonal methods to build a robust and well-supported case for a specific biological target.[5] This strategy mitigates the risk of false positives inherent in any single technique and provides a more complete picture of the compound's mechanism of action.
Figure 1: A multi-pronged workflow for target identification.
In Silico Hypothesis Generation: Peering into the Virtual Proteome
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.[6][7] These approaches leverage the compound's structure to predict its binding partners from large databases of protein structures.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target.[8][9] If a set of molecules with similar activity to our compound of interest is known, a ligand-based pharmacophore model can be constructed. However, for a novel compound, a structure-based approach is more common, where pharmacophore models are derived from the binding sites of known protein structures.
Rationale: This method allows for the rapid screening of large virtual libraries of compounds against a panel of potential targets, prioritizing those that are most likely to bind.[9][10]
Workflow:
-
Target Selection: Based on the structural alerts within 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (e.g., sulfonamide), a virtual library of potential targets can be assembled. This would include GPCRs, kinases, and various enzymes.
-
Pharmacophore Model Generation: For each potential target with a known 3D structure, a pharmacophore model is generated that represents the key interactions in the binding site (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).
-
Virtual Screening: The 3D conformation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is then screened against this library of pharmacophore models.
-
Hit Prioritization: Targets whose pharmacophore models show a high degree of similarity to the compound's structure are prioritized for further investigation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique can provide insights into the binding mode and affinity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid with its putative targets.
Rationale: Docking simulations can refine the list of potential targets generated by pharmacophore screening and provide a structural basis for the interaction, which can guide future lead optimization efforts.
Workflow:
-
Prepare Ligand and Receptor Structures: The 3D structure of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is generated and energy-minimized. The 3D structures of the prioritized target proteins are obtained from databases like the Protein Data Bank (PDB).
-
Define the Binding Site: The putative binding pocket on the target protein is identified.
-
Docking Simulation: A docking algorithm is used to explore a wide range of possible conformations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The top-scoring poses are visually inspected to assess the plausibility of the predicted interactions.
Table 1: Hypothetical In Silico Screening Results for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
| Target Class | Representative Target | Pharmacophore Fit Score | Predicted Docking Score (kcal/mol) | Rationale for Inclusion |
| GPCR | MrgX1 | 0.85 | -8.2 | Structural similarity to known allosteric modulators.[3] |
| Kinase | p38 MAPK | 0.79 | -7.5 | Sulfonamide moiety is a known kinase hinge-binder. |
| Carbonic Anhydrase | CA-II | 0.91 | -9.1 | Sulfonamides are a classic inhibitor class for this enzyme family. |
Experimental Target Discovery: Capturing the Binding Partners
While in silico methods are invaluable for hypothesis generation, experimental validation is essential to definitively identify the biological target(s). The following techniques are designed to isolate and identify proteins that directly interact with 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique that uses an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate or tissue homogenate.[1][11]
Rationale: This method provides direct physical evidence of a protein-ligand interaction and can identify both high- and low-affinity binders.[12]
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol:
-
Synthesis of the Affinity Probe:
-
A linker arm is chemically attached to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid at a position that is predicted not to interfere with target binding. The carboxylic acid group is a common point of attachment.
-
The linker is then coupled to a solid support, such as NHS-activated agarose beads.
-
A control matrix is prepared by quenching the activated beads without the compound.
-
-
Preparation of Cell Lysate:
-
Select a cell line or tissue that is relevant to the presumed biological activity of the compound.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the affinity matrix and the control matrix in parallel.
-
Wash the matrices extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the affinity matrix. This can be done by competitive elution with an excess of the free compound or by using a denaturing buffer.
-
The eluted proteins are then separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).
-
Self-Validation: The inclusion of a control matrix and competitive elution with the free compound are critical for distinguishing true binding partners from proteins that non-specifically interact with the matrix.
Kinobeads Profiling
If in silico predictions suggest that 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid may target kinases, kinobeads profiling is a highly effective method for confirming this and assessing its selectivity across the kinome.[13][14] Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which can be used to enrich for a large portion of the cellular kinome.[15][16]
Rationale: This competitive binding assay can identify kinase targets in a cellular context and provide a quantitative measure of the compound's affinity and selectivity.[14]
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a non-denaturing cell lysate as described for AC-MS.
-
Competitive Binding:
-
Incubate aliquots of the lysate with increasing concentrations of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
-
Add the kinobeads to each aliquot and incubate to allow for the capture of kinases that are not bound to the test compound.
-
-
Enrichment and Analysis:
-
Wash the kinobeads to remove unbound proteins.
-
Elute the bound kinases and identify and quantify them using mass spectrometry.
-
-
Data Analysis: The abundance of each kinase in the presence of the compound is compared to a vehicle control. A dose-dependent decrease in the amount of a kinase captured by the kinobeads indicates that it is a target of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Biophysical and Cell-Based Target Engagement
Identifying a protein that binds to a compound is a crucial first step, but it is equally important to demonstrate that this interaction occurs in living cells and leads to a functional consequence. The following label-free methods can be used to validate the targets identified by AC-MS or kinobeads profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[17][18]
Rationale: This technique allows for the confirmation of target engagement in intact cells or cell lysates, providing evidence that the interaction occurs in a physiological context.[19][20]
Sources
- 1. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dovepress.com [dovepress.com]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. annualreviews.org [annualreviews.org]
An In-depth Technical Guide to 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid: Synthesis, Characterization, and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, a novel sulfonamide derivative with significant therapeutic potential. While direct literature on this specific molecule is limited, its structural similarity to well-established drugs, particularly the potent loop diuretic furosemide, allows for informed predictions regarding its synthesis, and biological activity. This document outlines a robust synthetic pathway, detailed experimental protocols, and a thorough discussion of its predicted mechanism of action as a diuretic. Furthermore, potential applications in other therapeutic areas are explored based on the known activities of the sulfonamide and furan moieties. This guide serves as a foundational resource for researchers interested in the exploration and development of this promising compound.
Introduction: The Therapeutic Potential of Sulfonamide-Benzoic Acid Scaffolds
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[1][2][3] The combination of a sulfonamide with a benzoic acid moiety creates a versatile scaffold that has been successfully exploited in the development of numerous pharmaceuticals.
One of the most prominent examples of a sulfamoylbenzoic acid derivative is furosemide, a potent loop diuretic used in the treatment of edema and hypertension.[4][5] Furosemide's chemical structure, 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, highlights the successful integration of a furan ring, a sulfonamide linker, and a benzoic acid derivative.[6] The furan moiety itself is a common feature in many biologically active compounds, contributing to a range of pharmacological effects.[7][8]
This guide focuses on the closely related, yet underexplored, compound: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid . By leveraging the extensive knowledge base of structurally similar molecules, we can project a likely synthetic route and predict its biological activities, providing a solid starting point for further investigation.
Synthesis and Characterization
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid can be logically approached through a two-step process starting from 3-carboxybenzenesulfonyl chloride. This key intermediate is then reacted with 2-(aminomethyl)furan (furfurylamine) to yield the target compound.
Synthetic Workflow
The proposed synthetic pathway is outlined below. The process begins with the chlorosulfonation of benzoic acid to produce 3-chlorosulfonylbenzoic acid, which is then coupled with furfurylamine.
Caption: Proposed two-step synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Detailed Experimental Protocol: Synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the target compound.
Part 1: Synthesis of 3-Chlorosulfonylbenzoic Acid
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced.
-
Chlorosulfonation: Carefully add 100 mL of chlorosulfonic acid to the flask and cool the flask in an ice bath to 0-5 °C.
-
Addition of Benzoic Acid: Slowly add 20 g (0.164 mol) of benzoic acid in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, slowly heat the mixture to 80 °C and maintain this temperature for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 3-chlorosulfonylbenzoic acid, is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Part 2: Synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g (0.045 mol) of 3-chlorosulfonylbenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Furfurylamine: To this solution, add a solution of 9.7 g (0.1 mol) of 2-(aminomethyl)furan and 7.9 g (0.1 mol) of pyridine in 50 mL of anhydrous THF dropwise over 30 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in 200 mL of 1 M sodium hydroxide solution and wash with 100 mL of diethyl ether to remove any unreacted furfurylamine and pyridine.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford pure 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the benzoic acid ring, the furan ring, the methylene group, and the amine proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for O-H (carboxylic acid), N-H (sulfonamide), S=O (sulfonamide), and C=O (carboxylic acid) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₁NO₅S, MW: 281.29 g/mol ). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Predicted Biological Activity and Mechanism of Action
The structural analogy to furosemide provides a strong basis for predicting the primary biological activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a loop diuretic.
Predicted Mechanism of Action: Inhibition of the Na-K-2Cl Symporter
It is hypothesized that 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid will act by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[4][9] This inhibition would block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.
Caption: Predicted mechanism of action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
The consequence of this inhibition is an increased excretion of these ions, and consequently water, in the urine, leading to a diuretic effect.[9] This would be beneficial in conditions characterized by fluid overload.
Potential for Other Biological Activities
Beyond its predicted diuretic effects, the chemical scaffold of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid suggests potential for other therapeutic applications.
-
Antibacterial Activity: Sulfonamides are a well-known class of antibacterial agents.[1]
-
Anti-inflammatory Activity: Certain sulfonamide derivatives exhibit anti-inflammatory properties.
-
Enzyme Inhibition: The molecule could be explored as an inhibitor for various enzymes, such as carbonic anhydrase or kinases, depending on its specific three-dimensional conformation.[10][11]
Future Directions and Research Perspectives
The information presented in this guide provides a strong rationale for the synthesis and biological evaluation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. Future research should focus on:
-
Confirmation of Synthesis and Structure: The proposed synthetic route should be experimentally validated, and the structure of the final compound unequivocally confirmed.
-
In Vitro and In Vivo Biological Evaluation: The diuretic activity of the compound should be assessed in appropriate animal models. Additionally, screening for antibacterial, anti-inflammatory, and other potential activities is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will help in understanding the key structural features required for optimal activity and can lead to the development of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound is crucial for its further development as a drug candidate.
Conclusion
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid represents a promising, yet underexplored, molecule with a high probability of possessing significant diuretic activity. Its straightforward synthesis and the well-established therapeutic potential of its structural components make it an attractive target for further investigation. This technical guide provides the necessary foundational knowledge for researchers to embark on the exploration of this compound, potentially leading to the development of a new therapeutic agent.
References
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: [Link])
- US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google P
-
Synthesis of 3-chlorobenzoic acid - YouTube. (URL: [Link])
-
Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. (URL: [Link])
-
389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides - YouTube. (URL: [Link])
-
23.3: Reactions of amines - Chemistry LibreTexts. (URL: [Link])
-
Furan: A Promising Scaffold for Biological Activity. (URL: [Link])
-
Furosemide | Deranged Physiology. (URL: [Link])
-
Furosemide - StatPearls - NCBI Bookshelf. (URL: [Link])
-
(PDF) Biological activities of sulfonamides - ResearchGate. (URL: [Link])
-
N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (URL: [Link])
-
Loop Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (URL: [Link])
-
Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (URL: [Link])
-
(PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchGate. (URL: [Link])
-
The Site of Action of Furosemide and Other Sulfonamide Diuretics in the Dog - SciSpace. (URL: [Link])
-
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ijabbr.com [ijabbr.com]
- 8. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" potential therapeutic applications
An In-depth Technical Guide on the Potential Therapeutic Applications of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Furosemide Analog
The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid belongs to the sulfonamide class of molecules, a cornerstone of medicinal chemistry. The sulfonamide functional group has given rise to a multitude of drugs with a wide array of therapeutic applications, from antimicrobial agents to diuretics and anti-inflammatory drugs.[1][2][3][4] The history of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, the first broadly effective systemic antibacterial, which paved the way for the antibiotic revolution.[5]
Structurally, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is an analog of the potent loop diuretic, furosemide.[6] This structural similarity suggests a potential for diuretic activity, but the therapeutic possibilities of this molecule may extend far beyond. Recent research into furosemide and its analogs has revealed intriguing activities in seemingly unrelated fields, such as neurodegenerative diseases.[7] This guide will provide an in-depth exploration of the potential therapeutic applications of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, drawing on the established pharmacology of sulfonamides and the latest research on furosemide analogs.
Part 1: Cardiovascular and Renal Applications
The most apparent potential therapeutic application for a furosemide analog lies in the treatment of cardiovascular and renal disorders characterized by fluid overload.
Diuretic Properties
Furosemide is a powerful loop diuretic used to treat edema associated with heart failure, hypertension, and acute pulmonary edema.[6][8] It acts by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys, which leads to increased excretion of water, sodium, chloride, and potassium.[6] Given its structural similarity to furosemide, it is highly probable that 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid also functions as a loop diuretic.
Fluid accumulation is a common issue in critically ill patients, and diuretics like furosemide are frequently used to promote fluid removal.[9] However, diuretic response can be variable among patients.[9] The development of novel furosemide analogs could lead to compounds with improved pharmacokinetic profiles or enhanced efficacy in specific patient populations.
Experimental Protocol: Evaluation of Diuretic Activity in a Rodent Model
This protocol outlines a method to assess the diuretic, natriuretic, and kaliuretic activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in rats.
-
Animal Preparation:
-
Use male Wistar rats (200-250 g).
-
House the animals in metabolic cages for acclimatization for at least 3 days.
-
Deprive the rats of food and water for 18 hours before the experiment.
-
-
Compound Administration:
-
Administer a saline load (0.9% NaCl, 25 mL/kg) orally to all animals.
-
Immediately after, administer the test compound (3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid) or the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group, and furosemide as a positive control, via oral gavage.
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., every hour for 6 hours).
-
Measure the total urine volume for each animal.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic effect (total urine output), natriuretic effect (total Na+ excretion), and kaliuretic effect (total K+ excretion).
-
Compare the results from the test compound group with the vehicle control and furosemide groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Part 2: Neurodegenerative Diseases - A Novel Frontier
Recent research has implicated neuroinflammation and protein aggregation as key pathological processes in Alzheimer's disease (AD).[7] Intriguingly, furosemide and its analogs have shown promise in targeting these pathways.
Dual-Pronged Attack on Alzheimer's Pathology
A study on a series of furosemide analogs demonstrated that some of these compounds could both inhibit the aggregation of β-amyloid (Aβ) peptides and suppress neuroinflammation.[7] Aβ aggregation into toxic oligomers and fibrils is a hallmark of AD, leading to neuronal damage.[7] Concurrently, Aβ can trigger the activation of microglia, the resident immune cells of the brain, leading to a chronic neuroinflammatory state characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6.[7]
Certain furosemide analogs were found to inhibit Aβ oligomerization and fibrillization.[7] The same study showed that some of these compounds could also inhibit the production of pro-inflammatory mediators and promote the phagocytic activity of microglia, suggesting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[7] This dual mechanism of action is highly desirable for a potential AD therapeutic.
Hypothetical Signaling Pathway for Anti-Neuroinflammatory Action
Caption: Proposed mechanism for the anti-neuroinflammatory effects of the compound.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay measures the extent of Aβ fibril formation in the presence of an inhibitor.
-
Preparation of Aβ42:
-
Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a monomeric film.
-
Resuspend the Aβ42 film in a buffer such as 10 mM phosphate buffer (pH 7.4) immediately before use.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add Aβ42 solution to a final concentration of 10 µM.
-
Add the test compound (3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid) at various concentrations. Include a vehicle control and a known inhibitor as a positive control.
-
Add Thioflavin T solution to a final concentration of 5 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals for up to 48 hours using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition for the test compound at different concentrations by comparing the final fluorescence values to the vehicle control.
-
Part 3: Broader Anti-inflammatory and Antimicrobial Potential
The sulfonamide scaffold is well-known for its anti-inflammatory and antimicrobial properties.
General Anti-inflammatory Effects
Beyond neuroinflammation, sulfonamide derivatives have been investigated for their potential in treating various inflammatory conditions.[2] Some sulfonamides can inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway.[2] The observation that furosemide analogs can downregulate COX-2 and inducible nitric oxide synthase (iNOS) further supports the anti-inflammatory potential of this chemical class.[7]
Antimicrobial Activity
The original "sulfa drugs" were antibacterial agents.[5] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[5] Humans are unaffected by this mechanism as they obtain folate from their diet.[5] While many newer antibiotics have been developed, the emergence of antibiotic resistance has renewed interest in established scaffolds like sulfonamides. The presence of a furan ring in 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid may confer a unique spectrum of antimicrobial activity that warrants investigation.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Part 4: Synthesis and Structure-Activity Relationships (SAR)
The synthesis of sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with an amine.[3]
Proposed Synthetic Route
A plausible synthesis for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid would involve the reaction of 3-(chlorosulfonyl)benzoic acid with 2-(aminomethyl)furan in the presence of a base.
Potential for SAR Studies
The structure of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid offers several points for modification to explore structure-activity relationships:
-
The Furan Ring: Substitution on the furan ring could modulate lipophilicity and interaction with biological targets.
-
The Benzoic Acid Moiety: The position and nature of the acidic group can influence pharmacokinetic properties. Esterification could create prodrugs with altered absorption and distribution.
-
The Sulfonamide Linker: While generally conserved, minor modifications could be explored.
Conclusion and Future Directions
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a promising compound for further investigation. Its structural relationship to furosemide suggests potential diuretic and cardiovascular applications. More excitingly, recent research on related compounds points towards novel therapeutic avenues in neurodegenerative diseases like Alzheimer's, driven by a dual mechanism of inhibiting protein aggregation and suppressing neuroinflammation. The inherent anti-inflammatory and antimicrobial potential of the sulfonamide scaffold adds further layers to its possible applications.
Future research should focus on the synthesis and in vitro evaluation of this compound in assays for diuretic, anti-neuroinflammatory, and antimicrobial activities. Positive in vitro results would warrant progression to in vivo studies in relevant animal models. The exploration of structure-activity relationships through the synthesis of related analogs will also be crucial in optimizing the therapeutic potential of this chemical series.
References
- Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed. (2021-10-15).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
- Clinical Parameters Associated with Achieving Negative Fluid Balance in Critically Ill Patients: A Retrospective Cohort Study - MDPI.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025-02-13).
- Sulfonamide (medicine) - Wikipedia.
- Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research.
- Furosemide Solvates: Can They Serve As Precursors to Different Polymorphs of Furosemide? | Request PDF - ResearchGate. (2025-08-06).
- Furosemide: Properties, Alternatives, and the Medication Approval Process - Digital Commons @ VCCS.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate.
- Furosemide Alternatives Compared - Drugs.com.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. commons.vccs.edu [commons.vccs.edu]
- 7. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Investigating 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid as a Novel Furin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furin, a proprotein convertase, is a critical enzyme in the maturation of a wide array of proteins, making it a key player in numerous physiological and pathological processes. Its role in activating viral glycoproteins and tumor-associated proteins has rendered it an attractive target for therapeutic intervention. While peptide-based inhibitors have been extensively studied, the development of non-peptidic, small-molecule furin inhibitors with favorable pharmacokinetic profiles remains a significant challenge. This guide introduces 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a novel scaffold for furin inhibition, drawing a rationale from the demonstrated activity of structurally related sulfonyl-containing compounds. We present a comprehensive research framework for the synthesis, in-silico analysis, and biological evaluation of this compound, providing detailed protocols to empower researchers in the exploration of new chemical entities for furin-targeted drug discovery.
The Rationale for Targeting Furin
Furin is a calcium-dependent serine endoprotease that processes precursor proteins at the C-terminal side of a specific basic amino acid motif, typically Arg-X-Lys/Arg-Arg↓.[1] This cleavage is essential for the activation of a multitude of substrates, including hormones, growth factors, receptors, and enzymes.[2] Crucially, furin is also exploited by a variety of pathogens for the maturation of their surface proteins, which is a prerequisite for infectivity.[3][4] This includes the spike protein of SARS-CoV-2, the hemagglutinin of avian influenza virus, and the envelope glycoproteins of HIV and Ebola virus.[4] Furthermore, furin is implicated in cancer progression through the activation of matrix metalloproteinases and growth factors that promote tumor growth, invasion, and metastasis.[5] Consequently, the inhibition of furin presents a promising therapeutic strategy for a broad spectrum of diseases.
The Emergence of Sulfonyl-Containing Scaffolds in Furin Inhibition
The quest for potent and selective small-molecule furin inhibitors has led to the exploration of diverse chemical scaffolds. Recently, a compound featuring a 1,3-thiazol-2-ylaminosulfonyl moiety, N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, was identified as a furin inhibitor with an IC₅₀ value of 17.58 µM.[3][4] This discovery highlights the potential of the aminosulfonyl group to serve as a key pharmacophore for interacting with the furin active site.
Building on this precedent, we propose 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a novel candidate for investigation as a furin inhibitor. This compound retains the core aminosulfonyl benzoic acid structure, which may confer advantageous properties such as metabolic stability and cell permeability compared to larger peptidic inhibitors.[3] The furan moiety introduces a distinct chemical feature that could be explored for optimizing interactions within the furin binding pocket.
A Proposed Research Workflow for the Evaluation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid
The following workflow outlines a systematic approach to investigate the potential of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a furin inhibitor.
Detailed Methodologies
Synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid
A plausible synthetic route for the target compound can be envisioned starting from commercially available 3-(chlorosulfonyl)benzoic acid and 2-(aminomethyl)furan.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents).
-
Addition of Amine: To the stirred solution, add a solution of 2-(aminomethyl)furan (1 equivalent) in the same solvent dropwise over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
In Silico Analysis: Molecular Docking
Molecular docking can provide insights into the potential binding mode and affinity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid to the furin active site.
Protocol:
-
Protein Preparation: Obtain the crystal structure of human furin from the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a small molecule inhibitor (e.g., PDB ID: 7QY2).[3] Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: Generate a 3D structure of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and perform energy minimization using a suitable force field.
-
Docking Simulation: Define the binding site based on the location of the co-crystallized ligand in the original PDB file. Perform molecular docking using software such as AutoDock, Glide, or GOLD.[6]
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the amino acid residues in the furin active site.
In Vitro Evaluation: Fluorometric Enzymatic Inhibition Assay
This assay measures the ability of the test compound to inhibit the cleavage of a fluorogenic furin substrate.
Protocol:
-
Reagent Preparation:
-
Furin Assay Buffer: Prepare a buffer solution appropriate for furin activity (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.5% Triton X-100).
-
Recombinant Human Furin: Dilute the stock solution of furin to the desired working concentration in the assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a commercially available fluorogenic furin substrate (e.g., Boc-Arg-Val-Arg-Arg-AMC) in DMSO. Dilute to the working concentration in the assay buffer just before use.
-
Test Compound: Prepare a stock solution of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in DMSO. Create a series of dilutions to determine the IC₅₀ value.
-
Positive Control: Use a known furin inhibitor (e.g., Decanoyl-RVKR-CMK) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Add the diluted furin enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over time using a fluorescence plate reader.[7]
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
-
Cell-Based Validation: Intracellular Furin Activity Assay
This assay assesses the ability of the compound to inhibit furin activity within a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, CHO) in the appropriate growth medium.
-
Transfection: Transfect the cells with a plasmid encoding a reporter proprotein that requires furin cleavage for activation (e.g., a pro-luciferase or pro-alkaline phosphatase construct with a furin cleavage site).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Assay for Reporter Activity:
-
For a secreted reporter, collect the cell culture supernatant.
-
For an intracellular reporter, lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase activity, alkaline phosphatase activity) using a suitable assay kit.
-
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed reduction in reporter activity is not due to general cellular toxicity.
-
Data Analysis: Normalize the reporter activity to cell viability. Calculate the percentage of inhibition of furin-mediated processing at each compound concentration and determine the IC₅₀ value.
Data Interpretation and Future Directions
The successful execution of this research plan will provide a comprehensive evaluation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a potential furin inhibitor.
-
Positive In Vitro and In Silico Results: A low micromolar or nanomolar IC₅₀ value in the enzymatic assay, coupled with a favorable docking pose and predicted binding energy, would strongly support the hypothesis that this compound is a direct inhibitor of furin.
-
Cell-Based Activity: Demonstration of inhibitory activity in the cell-based assay would indicate that the compound is cell-permeable and can access intracellular furin.
-
Structure-Activity Relationship (SAR) Studies: Should 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid show promising activity, further SAR studies would be warranted. This would involve the synthesis and testing of a library of analogues with modifications to the furan ring, the benzoic acid moiety, and the linker between them to optimize potency and selectivity.
Conclusion
The development of novel, non-peptidic small-molecule inhibitors of furin holds significant therapeutic promise. The proposed investigation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, based on the emerging importance of the aminosulfonyl scaffold, represents a rational approach to exploring new chemical space for furin inhibition. The detailed methodologies provided in this guide offer a clear and actionable framework for researchers to synthesize, evaluate, and validate this and other related compounds, potentially leading to the discovery of new lead candidates for the treatment of a wide range of furin-dependent diseases.
References
- Development and Prospects of Furin Inhibitors for Therapeutic Applic
- Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. [URL not available]
- Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. [URL not available]
-
3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid | C7H8N2O6S2 | CID 10423771. PubChem. [Link]
- Furin Protease Assay Kit Furin 78040. BPS Bioscience. [URL not available]
-
Design and Structure–Activity Relationship of a Potent Furin Inhibitor Derived from Influenza Hemagglutinin. NIH. [Link]
- Aminosulfonylbenzoic acid derivatives.
-
Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. PMC - NIH. [Link]
- ab308279 – Furin Inhibitor Screening Kit (Fluorometric). [URL not available]
-
Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach. NIH. [Link]
- Design of peptide inhibitors for furin based on the C‐terminal fragment of histone H1.2. [URL not available]
- Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide. Benchchem. [URL not available]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Structure of the unliganded form of the proprotein convertase furin suggests activation by a substrate-induced mechanism. PNAS. [Link]
-
Furin Protease Assay Kit, AMS.78040. Amsbio. [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins. PubMed Central. [Link]
- Fragment‐Based Design, Synthesis, and Characterization of Aminoisoindole‐Derived Furin Inhibitors. [URL not available]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Unlocking the Therapeutic Potential of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid: A Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Convergent Design
In the landscape of modern medicinal chemistry, the assembly of privileged structural motifs into a single molecular entity represents a rational approach to the design of novel therapeutic agents. The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a compelling example of such a design strategy, integrating three key pharmacophoric elements: a benzoic acid scaffold, a sulfonamide linker, and a furan ring. This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of this molecule, offering a predictive framework for its biological activity, and detailing the experimental methodologies required for its evaluation.
The inherent functionalities of its constituent parts suggest a range of potential biological targets. The sulfonamide group is a classic zinc-binding pharmacophore, strongly implicating enzymes such as carbonic anhydrases (CAs) as a primary target.[1] CAs are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[1] The benzoic acid moiety provides a crucial acidic center for interaction with biological targets and can significantly influence the pharmacokinetic properties of a molecule.[2] Furthermore, the furan ring, a versatile heterocyclic system, is a common feature in many biologically active compounds, contributing to binding affinity and pharmacokinetic profiles through various interactions.[3]
This guide will therefore focus on the prospective role of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a carbonic anhydrase inhibitor, while also acknowledging its potential for other activities, such as antimicrobial effects, a common feature of sulfonamides.[4]
Deconstructing the Molecule: A Tripartite SAR Analysis
A systematic investigation into the SAR of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid necessitates a modular approach, dissecting the molecule into its three principal components and analyzing the putative contribution of each to its overall biological activity.
The Benzoic Acid Moiety: The Anchor and Modulator
The benzoic acid group serves as a critical anchoring point for interactions with biological targets and plays a pivotal role in the molecule's physicochemical properties.
-
Positional Isomerism of the Sulfonamide Group: The placement of the sulfonamide group at the meta-position (3-position) of the benzoic acid is a key determinant of the molecule's spatial arrangement and interaction with a target's binding site. A comparative analysis with ortho- and para-isomers would be essential to ascertain the optimal geometry for activity. It is conceivable that the meta-position provides the ideal vector for the furylmethylamino-sulfonamide group to access a specific pocket within an enzyme's active site.
-
Substitution on the Benzoic Acid Ring: The aromatic ring of the benzoic acid is amenable to substitution, which can profoundly impact activity through electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): Introduction of EWGs, such as nitro or cyano groups, could modulate the pKa of the carboxylic acid, potentially enhancing its interaction with positively charged residues in a binding pocket.
-
Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or hydroxyl groups could increase electron density in the ring, influencing its aromatic interactions.
-
Halogenation: The addition of halogens (F, Cl, Br) can enhance binding through halogen bonding and improve pharmacokinetic properties such as membrane permeability.
-
-
Bioisosteric Replacement of the Carboxylic Acid: To explore alternative binding modes and improve drug-like properties, the carboxylic acid could be replaced with known bioisosteres, such as a tetrazole or a hydroxamic acid.
The Sulfonamide Linker: The Zinc Binder and Structural Pivot
The sulfonamide functional group is the lynchpin of the molecule's anticipated primary mechanism of action: zinc chelation within the active site of metalloenzymes like carbonic anhydrase.[5]
-
The N-H Moiety: The acidic proton on the sulfonamide nitrogen is crucial for its zinc-binding activity. N-alkylation would likely abolish this interaction and, consequently, the inhibitory activity against carbonic anhydrases.
-
Conformational Rigidity: The sulfonamide linker imparts a degree of conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. Introducing steric bulk on the furylmethylamino side could further restrict rotation and lock the molecule into a more bioactive conformation.
-
Bioisosteric Replacements: While the sulfonamide is a highly effective zinc-binding group, exploring bioisosteres such as a sulfoximine or a sulfonimidamide could offer novel intellectual property and potentially improved pharmacological profiles.
The 2-Furylmethylamino Group: The Specificity Determinant
The 2-furylmethylamino moiety extends into what is often a more variable region of an enzyme's active site, providing an opportunity to fine-tune selectivity and potency. The furan ring itself can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and pi-stacking with aromatic residues.[3]
-
Substitution on the Furan Ring: The furan ring offers several positions for substitution. Adding small alkyl or halogen groups could probe for additional hydrophobic or halogen-bonding interactions within the active site.
-
Isomeric Variations of the Furan Ring: Moving the attachment point of the methylamino-sulfonyl group from the 2-position to the 3-position of the furan would significantly alter the vector of this substituent and its interaction with the target.
-
Replacement of the Furan Ring: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to explore the impact of different heteroatoms and aromatic systems on activity and selectivity. For instance, replacing the furan with a more basic heterocycle like pyridine could introduce a potential salt-bridge interaction.
-
Modification of the Methylene Linker: The methylene bridge between the furan and the amino group provides flexibility. Its replacement with a more rigid linker, such as a cyclopropyl group, or extension to an ethyl linker, could be explored to optimize the positioning of the furan ring.
Hypothesized Biological Target and Experimental Validation
Based on the prevalence of the sulfonamide scaffold in carbonic anhydrase inhibitors, the primary hypothesized biological target for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is one or more isoforms of carbonic anhydrase.[1] To validate this hypothesis and elucidate the SAR, a series of in vitro assays are proposed.
Experimental Protocols
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Test compound (3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid) and its analogs
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of the test compound or positive control to the respective wells. For the enzyme control well, add 10 µL of the solvent.
-
Add 10 µL of the carbonic anhydrase enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound and its analogs
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive controls.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well of the microplate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized to facilitate a clear understanding of the SAR.
Table 1: Carbonic Anhydrase Inhibitory Activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid Analogs
| Compound ID | R1 (Benzoic Acid) | R2 (Furan) | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) |
| Lead | 3-SO₂NH-furfuryl | H | Value | Value | Value | Value |
| 1a | 2-SO₂NH-furfuryl | H | Value | Value | Value | Value |
| 1b | 4-SO₂NH-furfuryl | H | Value | Value | Value | Value |
| 2a | 3-SO₂NH-furfuryl | 5-CH₃ | Value | Value | Value | Value |
| 2b | 3-SO₂NH-furfuryl | 5-Cl | Value | Value | Value | Value |
| 3a | 3-SO₂NH-thienyl | H | Value | Value | Value | Value |
| 3b | 3-SO₂NH-pyridyl | H | Value | Value | Value | Value |
Table 2: Antimicrobial Activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid Analogs
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Lead | Value | Value | Value |
| 1a | Value | Value | Value |
| 1b | Value | Value | Value |
| 2a | Value | Value | Value |
| 2b | Value | Value | Value |
| 3a | Value | Value | Value |
| 3b | Value | Value | Value |
Visualizing the SAR Logic and Experimental Workflow
Graphviz diagrams can effectively illustrate the logical flow of the SAR-guided optimization process and the experimental workflow.
Caption: SAR-driven optimization workflow for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Caption: Experimental workflow for the biological evaluation of novel analogs.
Conclusion and Future Perspectives
The rational design of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, combining three pharmacologically relevant motifs, provides a strong foundation for the development of novel therapeutic agents, particularly as carbonic anhydrase inhibitors. The systematic SAR exploration outlined in this guide offers a clear path for optimizing the potency and selectivity of this lead scaffold. Future work should focus on the synthesis and evaluation of the proposed analogs, with a particular emphasis on isoform-selective carbonic anhydrase inhibitors for oncology applications. Furthermore, comprehensive in vivo studies will be necessary to establish the pharmacokinetic and pharmacodynamic properties of the most promising candidates, ultimately paving the way for potential clinical development.
References
-
Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1243, 130861. [Link]
-
Brodney, M. A., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(2), 223-233. [Link]
-
Balasubramanian, B., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(17), 7236-7247. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Journal of Pharmaceutical Research International, 35(12), 45-56. [Link]
-
DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Jones, T. D., et al. (1976). A microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 9(1), 87-92. [Link]
- Mitsui Toatsu Chemicals Inc. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (European Patent No. EP0068239A2).
-
Ahmed, M., et al. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5962. [Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Scientific Reports, 13(1), 19198. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Pharmacy Notes. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]
-
Biological activities of sulfonamides. (2018). ResearchGate. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Biosensors and Bioelectronics, 102, 1-8. [Link]
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). ResearchGate. [Link]
-
Pharmacological activity of furan derivatives. (2024). Journal of Drug Delivery and Therapeutics, 14(12), 1-5. [Link]
-
Sciensano. (2024). Antimicrobial susceptibility (Broth microdilution). Sciensano. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2019). Bioorganic Chemistry, 86, 451-460. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-7. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts, 11(12), 1478. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rr-asia.woah.org [rr-asia.woah.org]
The Multifaceted Pharmacology of Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The sulfamoylbenzoic acid framework represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. From their well-established role as potent diuretics to their emerging applications as targeted enzyme inhibitors and receptor modulators, these derivatives have demonstrated significant pharmacological importance. This technical guide provides an in-depth exploration of the pharmacology of sulfamoylbenzoic acid derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs, the intricacies of their mechanisms of action, and the critical structure-activity relationships that govern their therapeutic efficacy. Our objective is to furnish a comprehensive resource that is not only informative but also serves as a practical tool for the rational design and evaluation of novel sulfamoylbenzoic acid-based therapeutics.
Core Mechanisms of Action: A Tale of Multiple Targets
The pharmacological diversity of sulfamoylbenzoic acid derivatives stems from their ability to interact with a range of biological targets. The specific substitutions on the core scaffold dictate the primary mechanism of action, leading to distinct therapeutic outcomes.
Inhibition of the Na-K-Cl Cotransporter (NKCC): The Basis of Diuretic Activity
The most prominent therapeutic application of sulfamoylbenzoic acid derivatives is their role as loop diuretics. Compounds such as furosemide and bumetanide exert their potent diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC), primarily the NKCC2 isoform located in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in luminal ion concentration leads to a powerful osmotic diuresis.
The interaction with NKCC is highly specific. The sulfamoyl group is crucial for binding to the transporter protein, and modifications to other parts of the molecule fine-tune the potency and pharmacokinetic properties of these drugs.
Figure 1: Mechanism of action of sulfamoylbenzoic acid-based loop diuretics on the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the nephron.
Modulation of Other Key Biological Targets
Beyond their diuretic effects, sulfamoylbenzoic acid derivatives have been engineered to target other critical proteins implicated in various disease states:
-
Carbonic Anhydrase Inhibition: Certain derivatives act as potent inhibitors of carbonic anhydrase isozymes.[1] This mechanism is central to their application in the management of glaucoma, where inhibition of carbonic anhydrase in the ciliary body reduces the formation of aqueous humor, thereby lowering intraocular pressure.[1]
-
Cytosolic Phospholipase A2α (cPLA2α) Inhibition: The cPLA2α enzyme is a key player in the inflammatory cascade, as it catalyzes the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.[2][3] Specific sulfamoylbenzoic acid derivatives have been developed as cPLA2α inhibitors, offering a potential therapeutic avenue for inflammatory diseases.[2]
-
Lysophosphatidic Acid (LPA) Receptor Agonism: Novel sulfamoylbenzoic acid analogues have been synthesized to act as specific agonists for the LPA2 receptor.[4] This receptor is involved in crucial cellular processes, including cell survival and mucosal protection, suggesting potential applications in conditions like radiation-induced apoptosis.[4]
-
Antihypertensive Effects Independent of Diuresis: Some derivatives exhibit powerful hypotensive activity with little to no diuretic effect.[5] The exact mechanism for this non-diuretic antihypertensive action is still under investigation but may involve direct effects on vascular smooth muscle or other components of blood pressure regulation.[6][7][8]
Structure-Activity Relationships (SAR): A Guide to Rational Drug Design
The therapeutic application of a sulfamoylbenzoic acid derivative is intricately linked to its chemical structure. Understanding the structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
SAR for Diuretic Activity (NKCC2 Inhibition)
The diuretic potency of sulfamoylbenzoic acid derivatives is highly sensitive to substitutions on the aromatic ring.[9] Key structural features for optimal activity include:
| Position | Substituent | Impact on Diuretic Activity |
| C1 | Carboxylic Acid | Essential for optimal activity. |
| C4 | Activating Group (e.g., Cl, CF3, Phenoxy) | A substituent at this position is crucial for high diuretic potency. |
| C5 | Sulfamoyl Group (SO2NH2) | An unsubstituted sulfamoyl group is essential for optimal activity. |
Comparative Pharmacokinetics of Representative Loop Diuretics
The pharmacokinetic profiles of commonly used sulfamoylbenzoic acid-based loop diuretics vary, influencing their clinical application.
| Drug | Bioavailability | Half-life (in normal renal function) | Metabolism |
| Furosemide | ~50% (highly variable) | 1.5 - 2 hours | Primarily glucuronidation.[10] |
| Bumetanide | ~80% | 1 - 1.5 hours | Metabolized by cytochrome P450 pathways.[10] |
| Torsemide | ~80% | 3 - 4 hours | Metabolized by cytochrome P450 pathways, longer duration of action.[10][11] |
Key Experimental Protocols for Pharmacological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of sulfamoylbenzoic acid derivatives.
General Synthesis of Sulfamoylbenzoic Acid Derivatives
A common synthetic route to produce sulfamoylbenzoic acid derivatives involves a two-step process:
Figure 2: General synthetic workflow for the preparation of sulfamoylbenzoic acid derivatives.
Step-by-Step Protocol:
-
Chlorosulfonation: 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is typically heated to facilitate the reaction.[4][12]
-
Quenching: After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
-
Isolation of the Sulfonyl Chloride: The resulting precipitate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is collected by filtration and washed with cold water.
-
Amination: The isolated sulfonyl chloride is then reacted with ammonia or a primary/secondary amine in a suitable solvent to form the desired sulfamoylbenzoic acid derivative.[4]
-
Purification: The final product is purified by recrystallization or other chromatographic techniques to yield the pure compound.[13]
In Vitro Evaluation of NKCC1 Inhibition: Thallium Influx Assay
This assay provides a functional, high-throughput method to assess the inhibitory activity of compounds on the Na-K-Cl cotransporter. It utilizes the permeability of NKCC1 to thallium (Tl+) ions, which serve as a congener for K+.[14][15][16]
Step-by-Step Protocol:
-
Cell Culture: Grow cells expressing NKCC1 (e.g., HEK293 cells stably transfected with NKCC1) to confluency in 96-well plates.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a low-chloride, low-potassium buffer to promote NKCC1 activation.[15] This is typically done for 60-90 minutes at room temperature or 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test sulfamoylbenzoic acid derivatives or a known inhibitor like bumetanide for 10-30 minutes.
-
Thallium Influx: Initiate thallium influx by adding a stimulus buffer containing thallium sulfate and chloride.[15]
-
Fluorescence Measurement: Immediately measure the increase in intracellular fluorescence using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of thallium influx via NKCC1.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation of Diuretic Activity in Rats
This protocol is a standard method for assessing the diuretic, natriuretic, and kaliuretic effects of test compounds.[1][5][17][18][19]
Figure 3: Experimental workflow for the in vivo evaluation of diuretic activity.
Step-by-Step Protocol:
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats. House them in metabolic cages that allow for the separate collection of urine and feces. Acclimatize the animals to the cages for a few days before the experiment.
-
Fasting and Hydration: Fast the rats for 18 hours with free access to water to ensure uniform hydration and gastric emptying.[5] On the day of the experiment, administer a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight) orally to all animals.
-
Dosing: Divide the animals into groups (n=6-8 per group). Administer the test sulfamoylbenzoic acid derivatives, vehicle control (e.g., saline with a solubilizing agent), or a standard diuretic (e.g., furosemide) via oral gavage or intraperitoneal injection.
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).[5]
-
Analysis: Measure the total volume of urine for each animal. Analyze the urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Evaluation: Calculate the diuretic activity (urine output per 100g body weight), natriuretic activity (sodium excretion), and kaliuretic activity (potassium excretion). Compare the results from the test groups to the vehicle and standard drug groups.
Spectrophotometric Assay for Carbonic Anhydrase Inhibition
This assay measures the esterase activity of carbonic anhydrase (CA) and its inhibition by test compounds.[20][21][22][23][24]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of purified carbonic anhydrase (e.g., bovine erythrocyte CA), a suitable buffer (e.g., Tris-HCl), and a chromogenic substrate (e.g., p-nitrophenyl acetate).
-
Assay Setup: In a 96-well plate, add the buffer, CA enzyme solution, and varying concentrations of the test sulfamoylbenzoic acid derivative or a known CA inhibitor (e.g., acetazolamide).
-
Initiation of Reaction: Start the reaction by adding the substrate to each well.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm for the release of p-nitrophenol) over time using a microplate reader. The rate of the reaction is proportional to the CA activity.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Cytosolic Phospholipase A2α (cPLA2α) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of cPLA2α, which releases arachidonic acid from phospholipids.[2][3][25][26]
Step-by-Step Protocol:
-
Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid substrate (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine a purified or recombinant cPLA2α enzyme with the test sulfamoylbenzoic acid derivative at various concentrations in a suitable assay buffer containing Ca²⁺.
-
Reaction Initiation and Termination: Initiate the reaction by adding the radiolabeled substrate vesicles. Incubate at 37°C for a defined period. Terminate the reaction by adding a quench solution (e.g., a mixture of organic solvents).
-
Extraction and Separation: Extract the lipids and separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of released [¹⁴C]arachidonic acid using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold has proven to be a remarkably fruitful starting point for the development of drugs with diverse pharmacological activities. While their role as loop diuretics is well-established, the continued exploration of their interactions with other biological targets holds significant promise for the treatment of a wide range of diseases, including glaucoma, inflammation, and certain cancers. The key to unlocking this potential lies in a deep understanding of their structure-activity relationships and the application of robust pharmacological evaluation methods. As our knowledge of the underlying biology of these targets grows, so too will our ability to design and synthesize novel sulfamoylbenzoic acid derivatives with enhanced potency, selectivity, and therapeutic utility. This guide serves as a foundational resource to aid in these ongoing and future drug discovery endeavors.
References
-
Diuretics, their mechanism of action and clinical use. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. J Med Chem. (URL: [Link])
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Analyst. (URL: [Link])
-
Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin. J Lipid Res. (URL: [Link])
-
Cell surface LPA receptors and their downstream signaling pathways. (URL: [Link])
-
SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. (URL: [Link])
-
Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Br J Pharmacol. (URL: [Link])
-
BUMETANIDE tablet - DailyMed. (URL: [Link])
-
Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Karger Publishers. (URL: [Link])
-
A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. ASSAY and Drug Development Technologies. (URL: [Link])
-
Dilution Bumetanide - BUMEX ® - GlobalRPH. (URL: [Link])
-
Structure of the human cation–chloride cotransport KCC1 in an outward-open state. Proc Natl Acad Sci U S A. (URL: [Link])
-
Antihypertensive Medications - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats. J Ethnopharmacol. (URL: [Link])
-
Clinical pharmacology of loop diuretics. Clin Pharmacokinet. (URL: [Link])
- Process for the preparation of sulfamylbenzoic acids.
-
Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins Other Lipid Mediat. (URL: [Link])
-
Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid. Proc Natl Acad Sci U S A. (URL: [Link])
-
Evaluation and estimation of diuretic activity of the linalyl acetate in the rats. Braz. J. Biol. (URL: [Link])
-
Albumin binding of bumetanide. Clin Pharmacol Ther. (URL: [Link])
-
Antihypertensives notes. Pulsenotes. (URL: [Link])
-
Quantitative structure-activity relationships (QSAR). SlidePlayer. (URL: [Link])
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. (URL: [Link])
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. (URL: [Link])
-
The Pharmacologic Treatment of Systemic Hypertension - Antihypertensive Drugs. CVPharmacology. (URL: [Link])
-
Clinical pharmacokinetics and pharmacodynamics of torasemide. Clin Pharmacokinet. (URL: [Link])
-
Structure Activity Relationship of Loop Diuretics | Furosemide Bumetanide SAR Medicinal Chemistry. YouTube. (URL: [Link])
-
LPAR2 (lysophosphatidic acid receptor 2). SABiosciences. (URL: [Link])
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Med. Chem. Lett. (URL: [Link])
-
What are the equivalent dosages of bumetanide, furosemide & torsemide? - Drugs.com. (URL: [Link])
-
Antihypertensive Medications - Pharmacology, Animation. YouTube. (URL: [Link])
-
Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modulators. Mol Pharm. (URL: [Link])
-
Scheme of a thallium (TI) uptake assay to measure Na þ -K þ -2Cl À... ResearchGate. (URL: [Link])
-
Sequence alignments of EDG family of LPA receptors (LPA 1 , LPA 2 , and... ResearchGate. (URL: [Link])
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. ResearchGate. (URL: [Link])
-
BUMEX Brand of bumetanide TABLETS WARNING Bumex (bumetanide) is a potent diuretic which, if given in excessive amounts, can lead. Accessdata.fda.gov. (URL: [Link])
-
Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. (URL: [Link])
-
Evaluation of diuretic activity of gallic acid in normal rats. Journal of Scientific and Innovative Research. (URL: [Link])
-
Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. (URL: [Link])
-
Mechanistic Differences between Torsemide and Furosemide. OHSU. (URL: [Link])
-
Bumetanide binding to normal albumins and to albumin in renal failure. Biochem Pharmacol. (URL: [Link])
-
LPA Receptor Signaling: Pharmacology, Physiology, and Pathophysiology. Semantic Scholar. (URL: [Link])
-
Cytosolic phospholipase A₂: physiological function and role in disease. J Lipid Res. (URL: [Link])
-
Observations on Diuretic Assay Methods using Rat and Dog. Indian J Physiol Pharmacol. (URL: [Link])
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2. Prostaglandins Leukot Essent Fatty Acids. (URL: [Link])
Sources
- 1. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-sulphamoylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Pulsenotes | Antihypertensives notes [app.pulsenotes.com]
- 7. CV Pharmacology | The Pharmacologic Treatment of Systemic Hypertension - Antihypertensive Drugs [cvpharmacology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Clinical pharmacology of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]
- 13. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 17. scielo.br [scielo.br]
- 18. jsirjournal.com [jsirjournal.com]
- 19. ijpp.com [ijpp.com]
- 20. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of the novel sulfonamide, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. Sulfonamides are a cornerstone of medicinal chemistry, and this particular molecule, incorporating both a flexible furan moiety and a rigid benzoic acid scaffold, presents a unique topology of interest for drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process. The protocol is designed as a self-validating system, with clear benchmarks for reaction monitoring and product characterization.
Introduction: The Scientific Rationale
The synthesis of novel sulfonamides is a critical endeavor in the field of medicinal chemistry. The sulfonamide functional group (R-SO₂NR'R'') is a bioisostere of the amide bond but offers distinct physicochemical properties, including enhanced metabolic stability and different hydrogen bonding capabilities. The target molecule, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, combines three key pharmacophoric elements:
-
A Benzoic Acid Moiety: Provides a carboxylic acid group, which can engage in ionic interactions and hydrogen bonding with biological targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.
-
A Sulfonamide Linker: A stable and synthetically accessible linker that imparts specific geometric constraints and polarity to the molecule.
-
A Furfurylamine Group: The furan ring is a versatile heterocyclic system found in numerous bioactive compounds. The flexible methylene linker allows the furan group to explore a wider conformational space.
The strategic combination of these fragments makes the title compound a compelling candidate for screening in various therapeutic areas. The following protocol details a robust and efficient method for its preparation via the nucleophilic substitution of a sulfonyl chloride with a primary amine.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical and reliable method for sulfonamide bond formation: the reaction of a sulfonyl chloride with a primary amine.[1][2] The overall transformation is depicted below:
Scheme 1: Synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of furfurylamine on the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. This is followed by the elimination of a chloride ion. A base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Reagents and Materials
Proper preparation and handling of reagents are paramount for the success and safety of this synthesis.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier & CAS No. |
| 3-(Chlorosulfonyl)benzoic acid | C₇H₅ClO₄S | 220.63 | White to brown crystalline powder, moisture sensitive.[3] | e.g., Sigma-Aldrich, CAS: 4025-64-3 |
| Furfurylamine (2-Aminomethylfuran) | C₅H₇NO | 97.12 | Colorless to light yellow liquid, ammonia-like odor, air sensitive.[4][5] | e.g., Alfa Aesar, CAS: 617-89-0 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Colorless liquid, strong fishy odor, corrosive. | e.g., Fisher Scientific, CAS: 121-44-8 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Colorless, volatile liquid. | e.g., VWR, CAS: 75-09-2 |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Aqueous solution. | Laboratory stock |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution. | Laboratory stock |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous solution. | Laboratory stock |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | White crystalline solid, hygroscopic. | e.g., Acros Organics, CAS: 7487-88-9 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent for recrystallization. | Laboratory stock |
| Hexanes | C₆H₁₄ | 86.18 | Solvent for recrystallization. | Laboratory stock |
Safety Precautions:
-
3-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][6]
-
Furfurylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4][7] Handle in a fume hood with appropriate PPE.
-
Triethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding approximately 1-2 grams of the final product.
Synthetic Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from reaction setup to final product isolation.
Caption: Workflow for the synthesis of the target sulfonamide.
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve furfurylamine (0.97 g, 10.0 mmol, 1.0 eq.) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq.) in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous DCM.
-
Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the stirred amine solution at 0 °C over a period of 20-30 minutes using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50:50 ethyl acetate:hexanes with a few drops of acetic acid. The disappearance of the furfurylamine spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding 20 mL of 1M HCl to the flask.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with:
-
2 x 20 mL of 1M HCl (to remove excess triethylamine).
-
1 x 20 mL of water.
-
1 x 20 mL of saturated sodium bicarbonate solution (to remove unreacted 3-(chlorosulfonyl)benzoic acid and neutralize any remaining acid). Caution: Effervescence will occur.
-
1 x 20 mL of brine (to remove residual water).
-
-
Rationale: This series of washes systematically removes unreacted starting materials and byproducts, simplifying the subsequent purification.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Characterization and Validation
The identity and purity of the synthesized 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid should be confirmed using standard analytical techniques.
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.0-8.5 ppm (m, 4H): Aromatic protons of the benzoic acid ring.
-
δ ~7.5 ppm (m, 1H): Furan proton adjacent to the oxygen.
-
δ ~6.3-6.4 ppm (m, 2H): Other furan protons.
-
δ ~4.3 ppm (d, 2H): Methylene protons (-CH₂-NH).
-
δ ~8.5-9.0 ppm (t, 1H): Sulfonamide proton (-SO₂NH-). Note: The chemical shifts of the NH and COOH protons can be broad and may shift depending on concentration and residual water.[9][10]
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3300 cm⁻¹: N-H stretch of the sulfonamide.
-
~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, respectively. These are characteristic and strong absorptions.[11]
-
-
Mass Spectrometry (ESI-MS):
-
Calculated [M-H]⁻: 280.04
-
Expected [M-H]⁻: m/z = 280.0
-
Rationale: In negative ion mode electrospray ionization, the molecule is expected to readily deprotonate at the carboxylic acid site.
-
Conclusion
The protocol detailed herein provides a reliable and well-characterized method for the synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. By understanding the rationale behind each step, from the choice of base to the specific workup procedure, researchers can confidently reproduce this synthesis and adapt it for the creation of analogous compounds. The successful characterization of the final product using the outlined analytical techniques will ensure the high purity required for subsequent biological evaluation.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-176.
- Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- King, F. D. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 62(9), 1977-1987.
- Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 115(18), 8303-8309.
-
Wikipedia. (n.d.). Furfurylamine. Retrieved from [Link]
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Furfurylamine | 617-89-0 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chempoint.com [chempoint.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
Application Note and Protocol: High-Purity Isolation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
For: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the purification of "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid," a molecule of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to yield a high-purity final product suitable for downstream applications, including biological screening and analytical standard preparation. The methodologies are grounded in established principles of organic chemistry and are supported by references to authoritative literature.
Introduction: The Rationale for Rigorous Purification
The biological activity and physicochemical properties of a compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous experimental results, mask the true efficacy of a compound, or introduce unforeseen toxicity. For a molecule like 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, which contains multiple functional groups (a carboxylic acid, a sulfonamide, and a furan ring), the potential for side reactions during synthesis is significant. Therefore, a robust purification strategy is not merely a procedural step but a critical component of the research and development process.
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[1] In the case of the title compound, this would typically involve the reaction of 3-(chlorosulfonyl)benzoic acid with furfurylamine. This reaction can lead to impurities such as unreacted starting materials, hydrolyzed sulfonyl chloride, and other side products. The purification strategies outlined below are designed to systematically remove these contaminants.
Pre-Purification Analysis: Know Your Impurities
Before embarking on a purification protocol, it is essential to have an initial assessment of the crude product. Thin Layer Chromatography (TLC) is an invaluable tool for this purpose. A well-chosen TLC solvent system can reveal the number of components in the crude mixture and help in optimizing the mobile phase for column chromatography.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (suggestion): A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated and moves up the plate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the nature of the impurities and the scale of the purification.
Acid-Base Extraction: Leveraging Chemical Properties
The presence of a carboxylic acid group makes 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid amenable to acid-base extraction. This technique is particularly effective for removing neutral or basic impurities.
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of ~2-3 by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.[2] The purified product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.[2]
Caption: Workflow for Acid-Base Extraction Purification.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[3] For 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, a polar protic solvent or a mixture of solvents is likely to be effective.
Protocol for Recrystallization:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, or an ethyl acetate/n-hexane mixture).[4]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[3]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Covering the flask can slow the cooling process, promoting the formation of larger, purer crystals.[3]
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Rationale |
| Ethanol | A polar protic solvent that is likely to dissolve the compound when hot and have lower solubility when cold. |
| Ethyl Acetate/n-Hexane | A solvent/anti-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and n-hexane is added dropwise until the solution becomes slightly cloudy. Upon cooling, crystals should form.[4] |
| Water | Benzoic acid derivatives often have increased solubility in hot water compared to cold water.[3] |
Column Chromatography: For High-Resolution Separation
For challenging separations or when a very high degree of purity is required, column chromatography is the method of choice. Both traditional silica gel chromatography and more advanced techniques like supercritical fluid chromatography (SFC) can be employed.[5]
Protocol for Silica Gel Column Chromatography:
-
Slurry Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid, as determined by TLC).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Purification by Column Chromatography.
Purity Assessment and Structural Confirmation
After purification, it is imperative to confirm the identity and purity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the furan ring protons, the methylene protons, the aromatic protons of the benzoic acid ring, the N-H proton of the sulfonamide, and the carboxylic acid proton.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include:
-
A broad O-H stretch for the carboxylic acid.
-
A C=O stretch for the carboxylic acid carbonyl.
-
Asymmetric and symmetric S=O stretches for the sulfonamide.
-
An N-H stretch for the sulfonamide.
-
C-H and C=C stretches for the aromatic and furan rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
Physical Characterization
-
Melting Point: A sharp and un-depressed melting point is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified sample should show a single, sharp peak. Various detectors like UV-Vis or mass spectrometry can be used.[6][7]
| Analytical Technique | Expected Observations for Pure 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid |
| ¹H NMR | Signals corresponding to furan, methylene, benzene ring, NH, and COOH protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| IR (cm⁻¹) | ~3300 (N-H), ~3000 (broad, O-H), ~1700 (C=O), ~1350 & ~1160 (S=O). |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO₅S. |
| Melting Point | A sharp melting point range. |
| HPLC | A single peak with high purity index. |
Conclusion
The successful purification of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a critical step in its development as a potential therapeutic agent or research tool. The combination of acid-base extraction, recrystallization, and/or column chromatography provides a robust pathway to obtaining this compound in high purity. Rigorous analytical characterization is essential to validate the identity and purity of the final product, ensuring the reliability of subsequent scientific investigations.
References
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Shafi, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 11(3), 1599-1612. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 36(9), 421-428. [Link]
-
Kim, H. J., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Food Chemistry, 196, 1144-1149. [Link]
-
Stachniuk, A., & Czeczko, R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]
-
Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. [Link]
-
Al-Omary, F. A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience, 12(1), 13. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
Application Note: Structural Characterization of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid via NMR Spectroscopy and Mass Spectrometry
Abstract
This document provides a comprehensive technical guide for the structural elucidation and characterization of the novel sulfonamide, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. Sulfonamides are a critical class of compounds in medicinal chemistry, and rigorous characterization is paramount for drug development and quality control. This guide presents an integrated analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We offer detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, chemists, and quality control specialists. The causality behind experimental choices is explained, ensuring that the described methods are robust and self-validating. The complementary nature of NMR, which reveals the precise bonding framework and atom connectivity, and MS, which confirms molecular weight and key substructural motifs through fragmentation, provides an unambiguous confirmation of the compound's identity and purity.
Introduction: The Analytical Imperative
The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid incorporates three key pharmacophoric fragments: a benzoic acid moiety, a flexible furylmethyl group, and a central sulfonamide linker. Benzoic acid derivatives are known for a range of bioactivities, and the sulfonamide group is a cornerstone of antibacterial and diuretic drugs.[1][2][3] The precise structural confirmation of such molecules is non-negotiable in any research or development pipeline.
This application note moves beyond a simple listing of methods. It details an analytical strategy, explaining why specific solvents are chosen, why certain instrument parameters are set, and how the resulting data from two powerful, orthogonal techniques—NMR and MS—are synthesized to build an unshakeable structural proof.
Molecular Overview
-
IUPAC Name: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
-
Molecular Formula: C₁₂H₁₁NO₅S
-
Monoisotopic Mass: 281.036 g/mol
-
Key Features for Analysis:
-
Meta-Substituted Benzene Ring: Provides a distinct set of aromatic proton and carbon signals.
-
Carboxylic Acid Proton (-COOH): A highly deshielded, exchangeable proton.
-
Sulfonamide Proton (-SO₂NH-): An exchangeable proton whose signal provides insight into the electronic environment.
-
Furyl Ring: A heteroaromatic system with characteristic NMR shifts.
-
Methylene Bridge (-CH₂-): A key linker group whose signal and correlations confirm the connection between the furan and sulfonamide nitrogen.
-
Integrated Analytical Workflow
The robust characterization of a novel entity relies on a logical sequence of experiments where each step validates the next. The workflow below outlines the synergistic use of NMR and Mass Spectrometry.
Caption: Structure of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~13.5 | br s | 1H | Carboxylic Acid (-COOH) |
| H-b | ~8.4 | t | 1H | Benzoic Acid (Ar-H) |
| H-c | ~8.2 | d | 1H | Benzoic Acid (Ar-H) |
| H-d | ~8.0 | d | 1H | Benzoic Acid (Ar-H) |
| H-e | ~7.8 | t | 1H | Benzoic Acid (Ar-H) |
| H-f | ~8.6 | t | 1H | Sulfonamide (-SO₂NH -) |
| H-g | 4.2 - 4.4 | d | 2H | Methylene (-CH₂ -NH) |
| H-h | ~7.5 | dd | 1H | Furan (α-proton to O) |
| H-i | ~6.4 | dd | 1H | Furan (β-proton) |
| H-j | ~6.2 | d | 1H | Furan (α-proton to CH₂) |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Predicted δ (ppm) | Assignment |
| Carbonyl | ~166.5 | C =O |
| Aromatic/Heteroaromatic | 110 - 152 | Benzoic Acid & Furan Carbons |
| Methylene | ~40.0 | -C H₂-NH |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers corroborating evidence for its structure. Electrospray ionization (ESI) is the method of choice due to the compound's polarity and presence of ionizable groups. [4][5]
Protocol 3: Mass Spectrometry Sample Preparation & Acquisition
Rationale: Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides comprehensive data. The carboxylic acid makes the molecule highly amenable to deprotonation in negative mode, which often yields a strong signal. [4]A dilute solution prevents detector saturation and ion suppression.
Materials:
-
Stock solution of the compound (~1 mg/mL in Methanol)
-
HPLC-grade Methanol and Water
-
Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)
Procedure & Parameters:
-
Prepare a working solution of ~1-10 µg/mL by diluting the stock solution with a 50:50 mixture of Methanol and Water.
-
For positive mode, add 0.1% formic acid to the working solution. For negative mode, add 0.1% ammonium hydroxide.
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Parameters (Typical ESI-QTOF):
-
Acquire a full scan MS spectrum to identify the parent ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the parent ion ([M+H]⁺ or [M-H]⁻) and applying collision energy (e.g., 10-40 eV) to induce fragmentation.
Data Interpretation: Predicted Mass Spectra
Expected Molecular Ions:
-
Positive Mode [M+H]⁺: Calculated m/z = 282.0434 (for C₁₂H₁₂NO₅S⁺)
-
Negative Mode [M-H]⁻: Calculated m/z = 280.0285 (for C₁₂H₁₀NO₅S⁻)
Predicted Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint. Key bond cleavages are predictable for sulfonamides and furans. [1][6][7] Table 3: Major Predicted Fragment Ions in MS/MS Analysis
| Precursor Ion | Predicted Fragment (m/z) | Neutral Loss | Fragment Structure/Identity |
| [M+H]⁺ (282.04) | 218.0 | SO₂ (64.0 Da) | Loss of sulfur dioxide, a characteristic fragmentation of aromatic sulfonamides. [7] |
| [M+H]⁺ (282.04) | 81.0 | C₇H₆NO₃S | Furfuryl cation ([C₅H₅O]⁺), from cleavage of the N-CH₂ bond. [6] |
| [M-H]⁻ (280.03) | 236.0 | CO₂ (44.0 Da) | Decarboxylation of the benzoic acid moiety. |
| [M-H]⁻ (280.03) | 199.0 | C₅H₅O (81.0 Da) | Loss of the furfuryl group. |
| [M-H]⁻ (280.03) | 154.0 | C₅H₅O + SO₂ | Combined loss of the furfuryl group and sulfur dioxide. |
Conclusion
The protocols and expected data outlined in this application note provide a robust framework for the complete structural characterization of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. By integrating high-resolution NMR and MS data, researchers can achieve an unambiguous assignment of the molecular structure. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the distinct chemical moieties. High-resolution mass spectrometry validates the elemental composition via an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns corroborate the presence and arrangement of key functional groups. This dual-pronged analytical approach ensures the highest level of scientific integrity and is essential for any downstream application, from medicinal chemistry screening to formal drug development.
References
-
Casetta, B., & Garofolo, F. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-9. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Available at: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]
-
Vallejo Narváez, W. E., Bacca Villota, P. V., & Solano Espinoza, E. A. (2012). Mass Spectrum of N-(2-Furylmethyl)aniline. The Journal of Physical Chemistry A, 116(46), 11448-11456. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Solomon, V. R., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available at: [Link]
-
Perreault, H., & Ramana, D. V. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1057-64. Available at: [Link]
-
Banci, L., Bertini, I., & Luchinat, C. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. Available at: [Link]
-
Waters Corporation. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
-
MassBank. Benzoic acids and derivatives. Available at: [Link]
-
University of Houston. Small molecule NMR sample preparation. Available at: [Link]
-
ResearchGate. (2017). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]
-
Research India Publications. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of Applied Chemistry, 10(2), 169-176. Available at: [Link]
-
ResearchGate. (2015). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Available at: [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. 2-Sulfamoylbenzoic acid. PubChem Compound Summary for CID 69436. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]
- Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
U.S. Environmental Protection Agency. Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester - Substance Details. Available at: [Link]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Fluorometric Assay for In Vitro Profiling of "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" as a Putative Furin Inhibitor
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of enzyme inhibitors, specifically targeting the proprotein convertase furin.
Abstract: Furin, a critical proprotein convertase, is implicated in numerous pathologies, including cancer progression and the activation of viral glycoproteins, making it a high-value target for therapeutic intervention.[1][2] This application note provides a comprehensive, field-tested protocol for determining the inhibitory potential of novel small molecules against human furin in vitro. We utilize "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" as a representative test compound to detail a robust, fluorescence-based kinetic assay. The methodology emphasizes scientific integrity through a self-validating system of controls, explains the causality behind key experimental steps, and offers a clear pathway for data analysis to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[3][4]
Foundational Principles: The "Why" Behind the Assay
Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi network.[5] Its physiological role is to cleave inactive precursor proteins at specific polybasic amino acid sequences (typically Arg-X-Lys/Arg-Arg↓) to yield their mature, functional forms.[1][6] This process is essential for activating a wide array of proteins, including growth factors, hormones, and membrane-bound receptors. However, this same mechanism is co-opted by pathogens and cancers; for instance, furin cleavage is required to prime the spike protein of viruses like SARS-CoV-2 for host cell entry and to activate matrix metalloproteinases that facilitate cancer metastasis.[1][2]
Consequently, inhibiting furin activity presents a promising therapeutic strategy. This protocol is designed to quantify such inhibition.
The Assay Mechanism: The assay's logic is straightforward and elegant. It relies on three core components:
-
The Enzyme: Purified, recombinant human furin serves as the biological target.[5]
-
The Substrate: A synthetic fluorogenic peptide, Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC), mimics furin's natural cleavage site.[7] The 7-amino-4-methylcoumarin (AMC) group is quenched while attached to the peptide.
-
The Inhibitor: The test compound, "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid," is evaluated for its ability to interfere with the enzyme-substrate interaction.
Upon cleavage of the substrate by furin, the AMC fluorophore is released, producing a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzymatic activity. A potent inhibitor will bind to furin, reduce its catalytic activity, and thus slow the rate of AMC release.
Figure 1: Mechanism of the fluorogenic furin inhibition assay.
Materials and Reagents
Equipment:
-
Fluorescence microplate reader with kinetic reading capability (Excitation: ~380 nm, Emission: ~460 nm).
-
Black, low-binding, 96-well microplates (e.g., Corning #3603 or equivalent).
-
Calibrated single- and multi-channel pipettes.
-
Standard laboratory consumables (reagent reservoirs, sterile tubes, etc.).
Reagents:
-
Recombinant Human Furin: (e.g., R&D Systems, #1503-SE). Store and handle according to the manufacturer's specifications, typically at -70°C.
-
Furin Substrate (Boc-RVRR-AMC): (e.g., MedchemExpress, #HY-P0219). Prepare a stock solution in DMSO.[7]
-
Test Inhibitor ("3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid"): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Positive Control Inhibitor (Dec-RVKR-CMK): A known, potent furin inhibitor. Prepare a stock solution in DMSO.[8]
-
Furin Assay Buffer: 20 mM MES (pH 7.0), 1 mM CaCl₂, 0.1% (v/v) Triton X-100. Filter sterilize and store at 4°C.
-
DMSO (Anhydrous): For dissolving the test inhibitor, control inhibitor, and substrate.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for a 96-well plate format and incorporates all necessary controls to ensure data integrity.
Part A: Reagent Preparation
-
Furin Working Solution: On the day of the assay, thaw the recombinant furin on ice. Dilute it in cold Furin Assay Buffer to a final concentration of 4.0 nM (or 2X the final desired concentration of 2.0 nM). Prepare enough for all wells plus a 10% overage. Keep on ice.
-
Causality: A 2 nM final concentration is a common starting point, providing a robust signal within a reasonable time frame.[8] This may require optimization depending on the specific activity of the enzyme lot.
-
-
Substrate Working Solution: Thaw the Boc-RVRR-AMC stock. Dilute it in Furin Assay Buffer to a final concentration of 8 µM (or 2X the final desired concentration of 4 µM). Protect from light.
-
Causality: A substrate concentration near the Michaelis-Menten constant (Km) is often ideal. For Boc-RVRR-AMC, this is in the low micromolar range. Using a concentration well above the Km can make it harder to see competitive inhibition.[9]
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" stock solution in 100% DMSO. A common scheme is a 1:3 dilution series over 8-10 points (e.g., starting from 10 mM down to sub-micromolar concentrations).
-
From this DMSO series, create an intermediate dilution plate by diluting each concentration 1:25 into Furin Assay Buffer. This results in a 4X final concentration plate with a constant 4% DMSO concentration.
-
Expert Insight: Maintaining a constant, low percentage of DMSO across all wells (including controls) is critical. High concentrations of DMSO can inhibit enzyme activity, and variability will skew the results. We create a 4X plate to ensure the final DMSO concentration in the assay is 1%.
-
Part B: Assay Plate Setup & Execution
The following workflow minimizes pipetting errors and ensures consistent incubation times.
Figure 2: Step-by-step experimental workflow for the furin inhibition assay.
-
Plate Layout: Prepare the 96-well plate according to the layout below. All additions should be done in triplicate.
| Well Type | 25 µL 4X Inhibitor/Control | 50 µL 2X Furin | 25 µL 2X Substrate | Final Volume |
| Test Inhibitor | 4X Inhibitor dilutions | Yes | Yes | 100 µL |
| Negative Control | 4% DMSO in Assay Buffer | Yes | Yes | 100 µL |
| Positive Control | 4X Dec-RVKR-CMK | Yes | Yes | 100 µL |
| Blank (No Enzyme) | 4% DMSO in Assay Buffer | No (add 50 µL buffer) | Yes | 100 µL |
-
Dispense Inhibitor: Add 25 µL of the 4X inhibitor serial dilutions and 4X controls to the appropriate wells of the black 96-well plate.
-
Add Furin: Add 50 µL of the 2X Furin Working Solution to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of Furin Assay Buffer.
-
Pre-incubation: Mix the plate gently on an orbital shaker for 30 seconds. Incubate for 30 minutes at room temperature, protected from light.
-
Causality: This pre-incubation step is crucial to allow the inhibitor and enzyme to reach binding equilibrium before the substrate is introduced. This is especially important for slow-binding inhibitors.[8]
-
-
Initiate Reaction: Pre-set the plate reader to the correct settings (kinetic mode, Ex/Em wavelengths, 37°C). Add 25 µL of the 2X Substrate Working Solution to all wells.
-
Measure Fluorescence: Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every 60 seconds for 30-60 minutes.
Data Analysis and IC50 Determination
The output from the plate reader will be raw fluorescence units (RFU) over time.
-
Calculate Reaction Rates (V): For each well, plot RFU versus time (in minutes). The initial, linear portion of this curve represents the reaction rate. Determine the slope of this line (V = ΔRFU / Δt). Most plate reader software can perform this calculation automatically.
-
Correct for Background: Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the rate of the "Negative Control" (V₀, representing 100% activity) to calculate the percent inhibition for each inhibitor concentration (Vᵢ).
% Inhibition = [1 - (Vᵢ / V₀)] * 100
-
Determine IC50: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or an equivalent analysis tool.[10] The IC50 is the concentration of the inhibitor that produces 50% inhibition.[3]
Sample Data Presentation
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (RFU/min) | % Inhibition |
| 100 | 2.00 | 15.2 | 97.2 |
| 33.3 | 1.52 | 45.8 | 91.5 |
| 11.1 | 1.05 | 135.1 | 75.1 |
| 3.70 | 0.57 | 280.6 | 49.2 |
| 1.23 | 0.09 | 412.3 | 25.4 |
| 0.41 | -0.39 | 510.9 | 7.6 |
| 0.00 (Control) | - | 552.8 | 0.0 |
References
-
MDPI. (n.d.). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Retrieved from [Link]
-
MDPI. (n.d.). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Furin Protease Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). Furin Protease Assay Service. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
PubMed. (n.d.). Bimodal inhibition of caspase-1 by aryloxymethyl and acyloxymethyl ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
ACS Publications. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2019215341A1 - Furin inhibitors.
-
RayBiotech. (n.d.). Furin, Human Recombinant. Retrieved from [Link]
-
Creative Biolabs. (n.d.). PathSpecific™ Furin Protease Assay. Retrieved from [Link]
-
PubMed. (n.d.). 3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Small molecule inhibitors of furin. Retrieved from [Link]
-
PubMed Central. (n.d.). Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics. Retrieved from [Link]
-
PubMed Central. (n.d.). Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. Retrieved from [Link]
-
PubMed. (n.d.). Fluorochrome-labeled inhibitors of caspase-1 require membrane permeabilization to efficiently access caspase-1 in macrophages. Retrieved from [Link]
-
PubMed Central. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.edx.org [courses.edx.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Recombinant Human Furin Protein, CF 1503-SE: R&D Systems [rndsystems.com]
- 6. Recombinant Human Furin Protein, CF (1503-SE): Novus Biologicals [novusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Novel Derivatization Strategy for Enhanced Proteomics Analysis Using 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
Introduction: Addressing the Challenges in Quantitative Proteomics
In the pursuit of comprehensive proteome characterization, mass spectrometry (MS) has emerged as an indispensable tool.[1][2] However, the inherent complexity of biological samples presents significant analytical challenges, including wide dynamic range of protein abundance, signal suppression effects, and variable ionization efficiencies of peptides. Chemical derivatization of proteins and peptides prior to MS analysis is a powerful strategy to mitigate these issues, improve chromatographic separation, and enhance ionization efficiency, ultimately leading to more robust and sensitive quantification.[3][4]
This application note introduces a novel, albeit exploratory, workflow utilizing 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a derivatization agent for proteomics sample preparation. While not a widely established reagent for this purpose, its chemical structure presents a compelling rationale for its potential application. The molecule incorporates a reactive sulfonyl moiety, which can be activated to form sulfonamides with primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides.[5][6] The introduction of the furfuryl and benzoic acid groups is hypothesized to enhance the hydrophobicity and ionization characteristics of the derivatized peptides, thereby improving their detection by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS).
This document provides a detailed theoretical framework, a hypothetical protocol for the application of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in a bottom-up proteomics workflow, and discusses the potential advantages and considerations for its use.
Principle and Proposed Mechanism of Action
The core of this proposed methodology lies in the covalent modification of primary and secondary amine groups in peptides with 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. The derivatization reaction is predicated on the activation of the sulfonic acid group to a more reactive species, such as a sulfonyl chloride, which can then readily react with the nucleophilic amine groups of peptides.
The proposed reaction mechanism involves a two-step process:
-
Activation of the Reagent: The carboxylic acid group on the benzoic acid ring can be activated using standard coupling agents, or the sulfonic acid can be converted to a sulfonyl chloride. For the purpose of this application note, we will focus on the pre-synthesis of the more reactive sulfonyl chloride derivative, 3-(chlorosulfonyl)benzoic acid , which can then be reacted with 2-furfurylamine to synthesize the titlular compound, or more directly, a related derivatizing agent can be synthesized.[3] A more direct approach for derivatization would be to utilize a coupling agent to facilitate the reaction between the sulfonic acid and the amine groups of the peptides.
-
Nucleophilic Attack by Peptide Amines: The activated sulfonyl group of the reagent undergoes nucleophilic attack by the primary amines (N-terminus and lysine side chains) and potentially secondary amines (proline N-terminus) of the peptides, forming stable sulfonamide bonds.[5]
The resulting derivatized peptides will have a tag that incorporates a furan ring and a benzoic acid. This modification is expected to:
-
Increase Hydrophobicity: The aromatic benzoic acid and the furan moiety will increase the hydrophobicity of the peptides, leading to better retention and separation on reversed-phase chromatography columns.
-
Enhance Ionization Efficiency: The presence of the acidic proton on the benzoic acid and the overall change in the electronic properties of the peptide may enhance its ionization in the mass spectrometer, particularly in negative ion mode.
-
Introduce a Stable Isotope Labeling (SIL) opportunity: The synthesis of an isotopically labeled version of the reagent (e.g., with ¹³C or ¹⁵N) would enable quantitative proteomics experiments through stable isotope labeling.
Visualizing the Derivatization Workflow
Caption: Proposed workflow for proteomics sample preparation and analysis using 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid derivatization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed starting point and will require optimization for specific sample types and experimental goals.
Materials:
-
Protein sample (e.g., cell lysate, plasma)
-
Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (or its activated form)
-
Coupling agent (e.g., EDC/NHS if starting from the sulfonic acid)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Mass spectrometer coupled with a reversed-phase liquid chromatography system
Procedure:
-
Protein Extraction and Digestion: a. Lyse the biological sample in a suitable lysis buffer to solubilize the proteins. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. d. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. e. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
Derivatization Reaction: a. Lyophilize the digested peptide mixture to dryness. b. Reconstitute the peptides in a buffer suitable for the derivatization reaction (e.g., 50 mM HEPES, pH 8.5). c. Prepare the derivatization reagent. If starting with the sulfonic acid, pre-activate it with a coupling agent like EDC/NHS in an aprotic solvent. If using a pre-synthesized activated form (e.g., sulfonyl chloride), dissolve it in an anhydrous aprotic solvent immediately before use. d. Add the activated reagent to the peptide solution in a molar excess (e.g., 10-50 fold molar excess over the estimated amount of peptide amines). The optimal ratio will need to be determined empirically. e. Incubate the reaction mixture at room temperature for 1-2 hours. The optimal time and temperature should be optimized.
-
Quenching and Sample Cleanup: a. Quench the reaction by adding a quenching solution (e.g., 5% hydroxylamine or 100 mM Tris-HCl) to consume the excess reagent. b. Acidify the sample with trifluoroacetic acid (TFA) to a pH of ~2-3. c. Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol. d. Elute the derivatized peptides and lyophilize them to dryness.
-
LC-MS/MS Analysis: a. Reconstitute the derivatized peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water). b. Analyze the sample using a reversed-phase LC-MS/MS system. The chromatographic gradient and MS parameters will need to be optimized for the derivatized peptides.
Data Interpretation and Considerations
The derivatization will add a specific mass to the N-terminus and lysine-containing peptides. This mass shift must be accounted for in the database search parameters. The mass of the added moiety (C₁₂H₁₁NO₅S) is 281.04 Da. Therefore, the mass of the N-terminus and lysine residues should be modified accordingly in the search algorithm.
Potential Advantages:
-
Improved Chromatographic Separation: The increased hydrophobicity of the derivatized peptides can lead to better peak shapes and resolution in reversed-phase chromatography.
-
Enhanced MS Signal: The modification may improve the ionization efficiency of the peptides, leading to higher signal intensity and improved limits of detection.
-
Multiplexing Capabilities: The synthesis of isotopically labeled versions of the reagent could enable multiplexed quantitative proteomics experiments.
Challenges and Considerations:
-
Reaction Efficiency and Specificity: The efficiency of the derivatization reaction at all amine sites needs to be evaluated. Incomplete derivatization can complicate data analysis. The specificity of the reaction for amines over other nucleophilic groups should also be confirmed.
-
Reagent Synthesis and Stability: The synthesis and stability of the activated form of the reagent are critical for reproducible results.
-
Optimization Required: As a novel application, the protocol requires thorough optimization of reaction conditions, including reagent concentration, pH, temperature, and incubation time.
-
Effect on Fragmentation: The derivatization may alter the fragmentation pattern of the peptides in the mass spectrometer, which could affect peptide identification.
Conclusion and Future Perspectives
The use of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a derivatization agent in proteomics is a novel and unexplored concept. The chemical properties of this molecule suggest its potential to enhance the analysis of complex proteomes by improving the physicochemical properties of peptides for LC-MS analysis. The hypothetical workflow and protocol presented in this application note provide a foundation for researchers to explore this promising avenue. Further experimental validation is necessary to fully characterize the performance of this reagent and establish its utility in the field of proteomics. The development of this and similar novel derivatization strategies will continue to be a key driver of innovation in mass spectrometry-based proteomics, enabling deeper and more comprehensive insights into the complex world of proteins.
References
-
Malm, M., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]
-
Ahmad, V. U., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry. [Link]
-
Durgam, G. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sanz, M. L., et al. (2003). Study of 2-furoylmethyl amino acids in processed foods by HPLC–mass spectrometry. Food Chemistry. [Link]
-
Egbujor, M. C., et al. (2022). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules. [Link]
-
Lísa, M., et al. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]
-
Schoen, A., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. [Link]
-
Organic Syntheses. (1993). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
-
Donovan, K. J., et al. (2023). A proteome-wide atlas of drug mechanism of action. Nature Biotechnology. [Link]
-
Egbujor, M. C., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. Chiang Mai Journal of Science. [Link]
-
Siuzdak, G. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. ChemBioChem. [Link]
-
Li, X., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Molecules. [Link]
-
Nakashima, K., et al. (2010). Synthesis and evaluation of a fluorogenic reagent for proteomic studies: 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F). Analytical and Bioanalytical Chemistry. [Link]
-
Leitner, A., et al. (2012). The diverse and expanding role of mass spectrometry in structural and molecular biology. The EMBO Journal. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
de la Torre, B. G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
-
Wang, C., et al. (2022). Applications of protein engineering in the microbial synthesis of plant triterpenoids. Synthetic and Systems Biotechnology. [Link]
-
Holz, M. K., et al. (2015). Functional Proteomics Identifies Acinus L as a Direct Insulin- and Amino Acid-Dependent Mammalian Target of Rapamycin Complex 1 (mTORC1) Substrate. Molecular & Cellular Proteomics. [Link]
-
Chen, Y. J., et al. (2018). Proteomics analysis of altered proteins in kidney of mice with aristolochic acid nephropathy using the fluorogenic derivatization-liquid chromatography-tandem mass spectrometry method. Biomedical Chromatography. [Link]
-
Brechet, A., et al. (2012). Proteomic analysis of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor complexes. Journal of Biological Chemistry. [Link]
Sources
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. The diverse and expanding role of mass spectrometry in structural and molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a fluorogenic reagent for proteomic studies: 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Assessing the Cytotoxicity of Sulfamoylbenzoic Acid Compounds
Introduction: The Rationale for Cytotoxicity Profiling of Sulfamoylbenzoic Acids
Sulfamoylbenzoic acid derivatives represent a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Historically recognized for their diuretic effects, this class of compounds has expanded to include agents with antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3] Given their therapeutic potential, a thorough evaluation of their cytotoxic profile is a critical step in the drug discovery and development process.[4][5] Cytotoxicity assays are essential for identifying the concentration at which a compound induces cell death, providing a therapeutic window and guiding further preclinical development.[4][5]
This document provides a comprehensive, multi-assay protocol for assessing the cytotoxicity of novel sulfamoylbenzoic acid compounds. We will detail a primary screening method using the robust and widely adopted MTT assay to determine effects on metabolic activity.[1][6] To complement this and provide mechanistic insight, we will describe two secondary assays: a lactate dehydrogenase (LDH) release assay to measure membrane integrity and a Caspase-Glo® 3/7 assay to specifically probe for apoptosis induction.[7][8][9] This tiered approach ensures a thorough and reliable assessment of a compound's cytotoxic potential.
Foundational Principle: Selecting the Right Tools for the Job
The choice of cytotoxicity assay is paramount and depends on the specific question being asked.[4] For initial screening, a method that is reliable, scalable, and cost-effective is ideal. For deeper mechanistic understanding, more specific assays are required.
-
Metabolic Activity as an Indicator of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.
-
Membrane Integrity as a Marker of Cell Death: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[8][10] This serves as a direct measure of cytotoxicity resulting from necrosis or late-stage apoptosis.[8]
-
Apoptosis as a Specific Mode of Cell Death: The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[7][9] This assay provides a specific indication of whether the compound induces programmed cell death.
Experimental Workflow: A Multi-faceted Approach
A logical and sequential workflow is crucial for obtaining reliable and comprehensive cytotoxicity data. The following diagram illustrates the proposed experimental pipeline.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Protocols
Part 1: Primary Cytotoxicity Screening using MTT Assay
Principle: This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[6] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Mechanism of the MTT assay.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-468, MCF-7, HeLa)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[2]
-
96-well flat-bottom sterile tissue culture plates
-
Sulfamoylbenzoic acid test compounds
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the sulfamoylbenzoic acid compounds in culture medium. A common starting range is 0.1 µM to 100 µM.[2]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.
-
Incubate for a predetermined period, typically 24, 48, or 72 hours.[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Part 2: Secondary Assays for Mechanistic Insights
Principle: This assay measures the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][10] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the formation of a colored product proportional to the amount of LDH.[16]
Procedure (General Outline):
-
Follow the cell seeding and compound treatment steps as described for the MTT assay.
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.
-
After a short incubation, the absorbance is measured at the recommended wavelength (commonly ~490 nm).[8]
-
Controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells) are essential for data normalization.
Principle: This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.[7]
Procedure (General Outline):
-
Follow the cell seeding (in white-walled 96-well plates) and compound treatment steps as for the MTT assay.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the culture medium.[17]
-
Mix gently by shaking on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[18]
-
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
1. Calculation of Percentage Viability/Cytotoxicity:
-
MTT Assay:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental_release - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100
-
2. Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability.[19]
-
Plot the percentage of cell viability against the logarithm of the compound concentrations.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.[19][20][21] Software such as GraphPad Prism is commonly used for this purpose.[21][22]
3. Data Presentation: Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different compounds and cell lines.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| SB-001 | MDA-MB-468 | 48 | 15.2 ± 1.8 |
| SB-002 | MDA-MB-468 | 48 | 28.7 ± 3.1 |
| SB-001 | MCF-7 | 48 | 45.1 ± 4.5 |
| Doxorubicin | MDA-MB-468 | 48 | 0.8 ± 0.1 |
Note: The data presented above is for illustrative purposes only.
Conclusion and Self-Validation
This multi-assay protocol provides a robust framework for the comprehensive cytotoxic evaluation of sulfamoylbenzoic acid compounds. By initiating with a broad metabolic screen (MTT) and following up with specific mechanistic assays (LDH, Caspase-Glo® 3/7), this approach allows for a reliable determination of a compound's cytotoxic potential and primary mode of action. The inclusion of appropriate positive and negative controls at each stage ensures the validity of the results. A compound identified as potent in the MTT assay should elicit a corresponding response in either the LDH or caspase assay, providing a self-validating system. For instance, a high caspase-3/7 signal with a lower LDH release would strongly suggest an apoptotic mechanism, while the reverse would indicate a necrotic or membrane-disruptive mode of cell death. This integrated data is crucial for making informed decisions in the drug development pipeline.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]
-
How can I calculate IC50 for a cytotoxic substance? - ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH. Available at: [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. Available at: [Link]
-
(PDF) In vitro cell-based assays to test drugs – A Review - ResearchGate. Available at: [Link]
-
Caspas-Glo 3/7 Assay - Reaction Biology. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents.
-
LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? | ResearchGate. Available at: [Link]
-
LDH cytotoxicity assay - Protocols.io. Available at: [Link]
-
(PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α - ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. Available at: [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - NIH. Available at: [Link]
-
MTT Analysis Protocol - Creative Bioarray. Available at: [Link]
-
Caspase-Glo 3/7 Assay G8092 from Promega | Biocompare.com. Available at: [Link]
-
IC50 Calculation Using GraphPad Prism | Nonlinear Regression - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. biocompare.com [biocompare.com]
- 18. promega.com [promega.com]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: High-Throughput Screening for Novel Furin Inhibitors
Introduction: The Critical Role of Furin in Health and Disease
Furin, a member of the proprotein convertase (PC) family of serine endoproteases, is a crucial enzyme involved in the maturation of a wide array of precursor proteins.[1][2] Localized primarily in the trans-Golgi network, furin recognizes and cleaves proteins at specific polybasic amino acid sequences, most commonly Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓).[1][3] This proteolytic processing is a vital step in the activation of numerous substrates, including hormones, growth factors, receptors, and enzymes.[4]
Beyond its physiological functions, furin is implicated in the pathogenesis of a range of diseases. Many viral pathogens, including HIV, influenza, and SARS-CoV-2, depend on furin cleavage of their envelope glycoproteins for infectivity and propagation.[5][6] Similarly, bacterial toxins such as anthrax toxin require furin processing to become active.[1] In non-infectious diseases, aberrant furin activity has been linked to cancer progression and other pathological conditions.[7] This central role in disease makes furin an attractive therapeutic target for the development of novel inhibitors.[7]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of a robust, fluorescence-based HTS assay for the discovery of novel furin inhibitors.
Assay Principle: Fluorogenic Detection of Furin Activity
The HTS assay described herein is a homogeneous biochemical assay that relies on a fluorogenic substrate to quantify the enzymatic activity of recombinant human furin.[5] The core of this assay is a synthetic peptide substrate that mimics the natural furin cleavage site, flanked by a fluorophore and a quencher molecule. A commonly used and effective substrate is pERTKR-AMC (pyroglutamic acid-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin).[1][8]
In its intact state, the substrate exhibits minimal fluorescence due to the proximity of the quencher to the fluorophore. Upon cleavage by furin at the arginine residue, the fluorophore (7-amino-4-methylcoumarin, AMC) is liberated from the quencher. This separation results in a significant increase in fluorescence intensity when excited at the appropriate wavelength (λex ≈ 360-380 nm). The emitted fluorescence (λem ≈ 460 nm) is directly proportional to the rate of substrate cleavage and, therefore, to furin's enzymatic activity.[9][10] Potential inhibitors will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Figure 2: Step-by-step experimental workflow for the furin HTS assay.
Step 1: Compound Dispensing
-
Using an automated liquid handler, dispense 200 nL of test compounds, positive control (Decanoyl-RVKR-CMK), and negative control (DMSO) into the appropriate wells of a 384-well black assay plate.
Step 2: Enzyme Addition
-
Add 10 µL of the furin working solution (1 ng/µL) to each well of the assay plate. This results in 10 ng of enzyme per well.
Step 3: Pre-incubation
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate for 15-30 minutes at room temperature. This step allows the test compounds to interact with the furin enzyme before the substrate is introduced.
Step 4: Reaction Initiation
-
Add 10 µL of the substrate working solution (20 µM) to each well to initiate the enzymatic reaction. The final concentration of the substrate in the 20 µL reaction volume will be 10 µM.
Step 5: Fluorescence Reading
-
Immediately place the plate into a fluorescence plate reader.
-
Measure the fluorescence intensity in kinetic mode (reading every 1-2 minutes) for 30-60 minutes at room temperature.
-
Settings: Excitation at ~380 nm, Emission at ~460 nm.
Data Analysis and Interpretation
Proper data analysis is critical to identify true hits from the primary screen. The analysis involves normalizing the raw fluorescence data and calculating key statistical parameters.
Calculation of Percent Inhibition
The rate of the reaction (V) is determined from the linear portion of the kinetic read (RFU/min). The percent inhibition for each compound is then calculated relative to the high (negative control) and low (positive control) signals.
Formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_negative_control - V_background))
-
V_compound: Reaction rate in the presence of the test compound.
-
V_negative_control: Average reaction rate of the DMSO-only wells (0% inhibition).
-
V_background: Average reaction rate of wells with no enzyme (substrate only).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay. [8]It measures the separation between the high and low controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Mean_high / SD_high: Mean and standard deviation of the negative control (DMSO).
-
Mean_low / SD_low: Mean and standard deviation of the positive control (e.g., 10 µM Decanoyl-RVKR-CMK).
| Parameter | Description | Acceptable Value |
| Z'-Factor | Measures assay robustness and dynamic range. | ≥ 0.5 |
| Signal-to-Background | Ratio of the mean high control signal to the mean background signal. | ≥ 10 |
| Coefficient of Variation (%CV) | Measures the variability of controls. | < 15% |
Hit Identification and Confirmation
-
Primary Hit Selection: Compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.
-
Dose-Response Analysis (IC₅₀ Determination): Primary hits must be confirmed through dose-response experiments. A serial dilution of the hit compound is tested in the same assay to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is the concentration of an inhibitor required to reduce the enzyme activity by 50%. [11]This is typically calculated by fitting the data to a four-parameter logistic model using software like GraphPad Prism. [3][12]
Troubleshooting and Scientific Integrity
A successful HTS campaign requires vigilance against common sources of error and artifacts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability (%CV > 15%) | - Inaccurate liquid handling.- Incomplete mixing of reagents.- Edge effects on the plate. | - Calibrate and verify all pipettes and liquid handlers.- Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate or use buffer-filled barrier wells. |
| Low Z'-Factor (< 0.5) | - Insufficient separation between positive and negative controls.- High variability in controls. | - Optimize concentrations of enzyme, substrate, and positive control.- Re-evaluate buffer conditions (pH, additives). |
| False Positives | - Compound Autofluorescence: Compound fluoresces at the assay wavelengths.<[13][14]br>- Fluorescence Quenching: Compound absorbs light at the excitation or emission wavelengths.- Promiscuous Inhibition: Compound forms aggregates that non-specifically inhibit the enzyme. | - Pre-read plates after compound addition but before substrate addition to identify autofluorescent compounds.<[15]br>- Perform counter-screens in the absence of the enzyme.- Include a detergent like Brij-35 in the assay buffer to reduce aggregation. |
| False Negatives | - Compound instability or low solubility in the assay buffer. | - Visually inspect compound solutions for precipitation.- Assess compound stability under assay conditions. |
Hit Validation: The Importance of Secondary Assays
Primary hits from an HTS campaign require rigorous validation through a series of secondary and orthogonal assays to confirm their mechanism of action and eliminate artifacts.
-
Orthogonal Biochemical Assays: Confirm inhibition using a different detection method (e.g., an absorbance-based assay or a TR-FRET assay) to rule out technology-specific interference. [16]2. Selectivity Profiling: Test validated hits against other related serine proteases (e.g., trypsin, thrombin) to determine their selectivity for furin. High selectivity is a desirable characteristic for a therapeutic candidate.
-
Mechanism of Action (MOA) Studies: Perform enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides crucial insights into how the inhibitor interacts with furin.
-
Cell-Based Assays: The ultimate validation comes from demonstrating efficacy in a cellular context. This can involve using cell lines that express a furin-dependent reporter protein or measuring the processing of a known endogenous furin substrate. [7]
References
-
Zapletal, O., et al. (2025). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Pharmaceuticals (Basel). Available at: [Link]
-
BPS Bioscience. (n.d.). Furin Protease Assay Kit. BPS Bioscience. Available at: [Link]
-
Gong, D., et al. (2025). Establishment and Application of a High-Throughput Screening Model for Furin Inhibitors. Chinese Pharmaceutical Journal. Available at: [Link]
-
Shiryaev, S. A., et al. (2007). Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. Journal of Biological Chemistry. Available at: [Link]
-
Kulikov, V., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. Molecules. Available at: [Link]
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Remacle, A. G., & Shiryaev, S. A. (2011). Development and characterisation of an assay for furin activity. Analytical Biochemistry. Available at: [Link]
-
Sciaccaluga, M., et al. (2021). Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Thomas, G. (2002). FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]
-
Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Hoffmann, M., et al. (2020). Study finds activation sequence of COVID-19 S protein is cleaved by furin protease. Cell. Available at: [Link]
-
Padmanabhan, P., et al. (2019). The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases. Viruses. Available at: [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]
-
ResearchGate. (n.d.). HTS for Furin inhibitors using the SARS-CoV2 substrate. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). Data Sheet - Furin Protease Assay Kit. BPS Bioscience. Available at: [Link]
-
Duckert, P., et al. (2004). Prediction of proprotein convertase cleavage sites. Protein Engineering, Design and Selection. Available at: [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Ribeiro, J. P., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]
-
Liger, D. (2015). How can I calculate the percent of inhibition in the case of competitive inhibition? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Secondary screening of hit compounds against multiple RNA viruses and... ResearchGate. Available at: [Link]
-
YouTube. (2024). FRET Assays: Understanding Molecular Interactions. YouTube. Available at: [Link]
-
J. Biomol. Screen. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2023). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Biosensors. Available at: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
Knight, C. G. (2012). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology. Available at: [Link]
-
International Food Research Journal. (n.d.). The effects of enzyme concentration, temperature and incubation time on nitrogen content and degree of hydrolysis of protein precipitate from cockle. International Food Research Journal. Available at: [Link]
-
Liu, M., et al. (2022). Furin-Triggered Peptide Self-Assembly Activates Coumarin Excimer Fluorescence for Precision Live-Cell Imaging. International Journal of Molecular Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (2017). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Establishment and Application of a High-Throughput Screening Model for Furin Inhibitors [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Synthesis of N-Substituted Sulfamoylbenzoic Acids
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Re: A Practical Guide to Troubleshooting the Synthesis of N-Substituted Sulfamoylbenzoic Acids
N-substituted sulfamoylbenzoic acids are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Their synthesis, while conceptually direct, is often fraught with practical challenges that can impede research and development. This guide provides field-proven insights and troubleshooting strategies to navigate the common hurdles encountered during their preparation.
The most prevalent synthetic route involves two key transformations: the chlorosulfonation of a benzoic acid derivative to form a sulfonyl chloride, followed by its reaction with a primary or secondary amine.[1] This guide is structured to address specific problems that arise during these stages.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses the most common experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield or Stalled Reaction during Chlorosulfonation
Q: My chlorosulfonation of benzoic acid is giving a very low yield of the desired 4-(chlorosulfonyl)benzoic acid. What's going wrong?
A: This is a frequent challenge, often stemming from the deactivating nature of the carboxylic acid group, which makes the electrophilic aromatic substitution sluggish.[2] Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Electrophile Generation | The active electrophile in this reaction is SO₂Cl⁺, which is generated by the auto-protolysis of chlorosulfonic acid.[3][4] Insufficient excess of the reagent can lead to an incomplete reaction. | Use a significant molar excess of chlorosulfonic acid (typically 3-5 equivalents or more). For highly deactivated systems, it can also serve as the solvent.[2][5] |
| Suboptimal Reaction Temperature | Electrophilic aromatic substitution on deactivated rings requires thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or ¹H NMR on quenched aliquots. Be cautious, as higher temperatures can sometimes lead to side reactions.[2][4] |
| Premature Quenching/Hydrolysis | The intermediate sulfonyl chloride is highly moisture-sensitive. Any water present during the reaction or workup will hydrolyze it back to the sulfonic acid, which is a major cause of yield loss.[2] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). During workup, quench the reaction by carefully and slowly pouring the mixture onto crushed ice to dissipate heat and precipitate the product quickly.[5][6] |
Issue 2: Multiple Products and Side Reactions in the Amination Step
Q: I've successfully made my sulfonyl chloride, but the subsequent reaction with my amine is messy, giving me multiple spots on my TLC plate. How can I improve the selectivity?
A: The amination of sulfonyl chlorides is generally efficient, but side reactions can occur depending on the nature of the amine and the reaction conditions. The most common method involves reacting a primary or secondary amine with the sulfonyl chloride in the presence of a base.[7][8]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Di-sulfonylation of Primary Amines | Primary amines (R-NH₂) can react twice with the sulfonyl chloride, especially if the base is strong or the amine is not in sufficient excess, leading to the formation of R-N(SO₂Ar)₂. | Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to favor the formation of the desired monosulfonamide. Alternatively, add the sulfonyl chloride solution slowly to a solution of the amine and base. |
| Reaction with Solvent or Base | Nucleophilic solvents or bases (e.g., pyridine used as both base and solvent) can sometimes compete with the desired amine, leading to byproducts. | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8] |
| Low Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines (e.g., secondary anilines) can be poor nucleophiles, leading to slow or incomplete reactions.[7] | For sluggish reactions, consider gentle heating. In some cases, using a more polar aprotic solvent like DMF can accelerate the reaction. For particularly difficult couplings, alternative methods like those using sulfonyl fluorides with a Lewis acid catalyst might be explored.[9] |
| Hydrolysis of the Sulfonyl Chloride | As with the first step, the sulfonyl chloride is prone to hydrolysis. If the amine salt or solvent contains water, the yield will be compromised. | Use anhydrous solvents and ensure the amine is dry. If using an amine hydrochloride salt, use at least two equivalents of base to both neutralize the salt and scavenge the HCl produced during the reaction. |
Visualizing the Troubleshooting Process
To streamline your experimental approach when issues arise, the following flowchart provides a logical decision-making workflow.
Caption: Troubleshooting workflow for N-substituted sulfamoylbenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I monitor the progress of my reactions? A: For both steps, Thin Layer Chromatography (TLC) is an invaluable tool. For the chlorosulfonation, you can monitor the disappearance of the starting benzoic acid. For the amination, monitor the disappearance of the sulfonyl chloride. It is often helpful to run lanes with the starting material, the reaction mixture, and a co-spot. LC-MS is also highly effective for confirming the mass of the desired product and identifying byproducts. Final product purity should be confirmed by HPLC and characterized by ¹H NMR, ¹³C NMR, and HRMS.[10]
Q2: My final product is difficult to purify by column chromatography. What are my options? A: N-substituted sulfamoylbenzoic acids can be quite polar, sometimes making chromatography challenging.
-
Recrystallization: This is often the best method for obtaining high-purity material. Experiment with different solvent systems (e.g., ethanol/water, acetone/heptane, ethyl acetate/hexanes).
-
Acid-Base Extraction: Since your target molecule has an acidic carboxylic acid group, you can use this to your advantage. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product will move to the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can be collected by filtration.
-
pH Adjustment: For highly polar products, such as those containing a morpholine substituent, proper pH maintenance during workup is critical to prevent the product from remaining in the aqueous phase during extraction.[11]
Q3: What are the critical safety precautions for these reactions? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride is also highly corrosive and toxic. Both reagents release HCl gas upon reaction.
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
When quenching reactions, add the reagent slowly to ice or the quenching solution to control the exothermic reaction and gas evolution.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 4-(chlorosulfonyl)benzoate
This protocol is a representative procedure starting from the commercially available methyl 4-methylbenzoate, which avoids direct handling of benzoic acid in the chlorosulfonation step. An alternative is the direct chlorosulfonation of benzoic acid itself.
-
Setup: In a fume hood, equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a base trap (e.g., NaOH solution).
-
Reaction: Charge the flask with chlorosulfonic acid (4-5 eq.). Cool the flask in an ice bath to 0 °C.
-
Addition: Add methyl 4-methylbenzoate (1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60-70 °C. Maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis of a quenched aliquot indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold hexane.
-
Drying: Dry the white solid product under high vacuum. The resulting methyl 4-(chlorosulfonyl)benzoate is often used in the next step without further purification.
Protocol 2: General Procedure for Amination and Saponification
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the desired amine (1.1 eq.) and an anhydrous solvent (e.g., DCM or THF). Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.).
-
Addition: Dissolve methyl 4-(chlorosulfonyl)benzoate (1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete by TLC.
-
Workup (Ester): Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester intermediate. This can be purified by chromatography if necessary.
-
Saponification: Dissolve the crude methyl ester in a mixture of THF or methanol and water. Add an excess of LiOH or KOH (2-3 eq.) and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Final Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The N-substituted sulfamoylbenzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[8]
References
-
Mahapatra, S., et al. (2020). Calcium-Promoted Sulfonyl Fluoride Exchange (SuFEx) Reaction for the Synthesis of Sulfonamides, Sulfamates, and Sulfamides. Organic Letters, 22(11), 4389-4394. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Facile and Efficient Method for the Synthesis of Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Available at: [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Arshad, M., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 13(8), 986-993. Available at: [Link]
-
He, S., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 55(13), 6165-6177. Available at: [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. Available at: [Link]
-
Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. Available at: [Link]
- Google Patents. (2016). CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
-
Reddit. (2020). r/OrganicChemistry - Chlorosulfonation Mechanism. Available at: [Link]
- Google Patents. (2007). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Lehr, M., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31(6), 975-992. Available at: [Link]
- Google Patents. (2015). CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
- Google Patents. (1995). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids.
-
ResearchGate. (2025). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available at: [Link]
-
Nocentini, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13533-13550. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. cbijournal.com [cbijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfonamide Coupling Reactions
A Guide for the Modern Medicinal & Process Chemist
Welcome to the technical support center for sulfonamide synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As chemists, we understand that the "textbook" reaction of a sulfonyl chloride with an amine is often fraught with challenges, from low yields to stubborn side products. This document aims to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions at the bench.
Part 1: Foundational Principles & General FAQs
This section addresses the most common questions regarding the setup and execution of sulfonamide coupling reactions.
Q1: I am planning a standard sulfonamide coupling. What are the critical parameters to consider for my initial reaction setup?
The success of a sulfonamide synthesis hinges on the careful selection of four key components: the sulfonylating agent, the amine, the base, and the solvent.
-
Sulfonylating Agent: The most common agent is a sulfonyl chloride (R-SO₂Cl). Its reactivity and stability are paramount. Aryl sulfonyl chlorides are generally stable solids, while alkyl sulfonyl chlorides can be less stable and moisture-sensitive. The classical synthesis of these agents from sulfonic acids can involve harsh reagents like chlorosulfonic acid, which may not be suitable for complex molecules.[1]
-
Amine Nucleophilicity: The reactivity of your amine is a primary determinant of the required reaction conditions. Aliphatic amines are typically strong nucleophiles and react readily. Aromatic amines (anilines) are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Sterically hindered amines will also react more slowly.
-
Choice of Base: The base serves two purposes: to neutralize the HCl byproduct and, in some cases, to act as a nucleophilic catalyst. The choice of base is critical and depends on the amine's reactivity.
-
Solvent Selection: The solvent must dissolve your reagents and be inert to the reaction conditions. Aprotic solvents are standard.
The interplay of these factors is crucial. A weakly nucleophilic amine will require a stronger base, a more reactive catalyst, and potentially higher temperatures to achieve a reasonable reaction rate.
Q2: Pyridine vs. Triethylamine (TEA) vs. a non-nucleophilic base like DIPEA. How do I choose the right one?
This is a classic question, and the answer lies in understanding the reaction mechanism. The reaction can proceed via two main pathways:
-
Path A (Direct Nucleophilic Attack): The amine directly attacks the sulfonyl chloride. This is dominant for highly nucleophilic amines (e.g., primary alkylamines). A non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is sufficient to act as an acid scavenger.
-
Path B (Catalytic Pathway): A nucleophilic base, like Pyridine or 4-Dimethylaminopyridine (DMAP), attacks the sulfonyl chloride first to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then readily attacked by even a weak amine nucleophile. This pathway is essential for less reactive amines like anilines.
Decision Guide for Base Selection
| Base | pKa (Conjugate Acid) | Type | Best For | Rationale & Caveats |
| Triethylamine (TEA) | ~10.7 | Non-nucleophilic, Hindered | Aliphatic amines | Standard acid scavenger. Can cause issues during workup due to water solubility of its salt. |
| DIPEA (Hünig's Base) | ~11.0 | Non-nucleophilic, Highly Hindered | General purpose, especially with acid-sensitive substrates | Highly organic soluble salt makes for easier workup. Steric bulk prevents it from acting as a nucleophile. |
| Pyridine | ~5.2 | Nucleophilic, Aromatic | Aromatic amines, hindered amines | Acts as both base and catalyst.[2] Its lower basicity means it is less effective at preventing double sulfonylation of primary amines. Often used as a solvent. |
| DMAP | ~9.7 | Highly Nucleophilic | Used as a co-catalyst (0.05-0.2 eq.) with TEA/DIPEA | Dramatically accelerates reactions with unreactive amines or sulfonyl chlorides. Should not be used as the primary base. |
| K₂CO₃ / Cs₂CO₃ | ~10.3 (HCO₃⁻) | Inorganic, Heterogeneous | Reactions in polar aprotic solvents (DMF, ACN) | Useful when organic bases are problematic. Slower reaction rates are common. Requires good stirring. |
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures.
Q3: My reaction is stalled. TLC/LCMS shows only starting materials even after several hours. What should I do?
A stalled reaction points to insufficient reactivity of one or more components.
// Define node styles for different categories node_cause [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; node_solution [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Start of the tree start [label="Stalled Reaction:\nNo Product Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// First level decisions q1 [label="Is the amine\n weakly nucleophilic\n (e.g., aniline) or hindered?"]; q2 [label="Is the sulfonyl\n chloride old or\n potentially hydrolyzed?"];
// Second level causes and solutions c1 [label="Cause:\nInsufficient Activation", node_cause]; s1 [label="Solution:\n1. Add DMAP (0.1 eq).\n2. Switch base to Pyridine.\n3. Gently heat (40-50°C).", node_solution];
c2 [label="Cause:\nDegraded Electrophile", node_cause]; s2 [label="Solution:\n1. Use fresh sulfonyl chloride.\n2. Re-purify by recrystallization\n or distillation.", node_solution];
c3 [label="Cause:\nLow Reactivity", node_cause]; s3 [label="Solution:\nConsider a more reactive\n SO₂ surrogate (e.g., DABSO)\n or a metal-catalyzed coupling.", node_solution];
// Connections start -> q1; start -> q2;
q1 -> c1 [label="Yes"]; c1 -> s1;
q2 -> c2 [label="Yes"]; c2 -> s2;
q1 -> c3 [label="No"]; q2 -> c3 [label="No"]; c3 -> s3; } }
Experimental Protocol: Salvaging a Stalled Reaction
If your reaction of p-toluenesulfonyl chloride and 2,6-diisopropylaniline in DCM with TEA has stalled at room temperature:
-
Analysis: Confirm starting materials are present via TLC or LCMS.
-
Intervention: To the reaction flask under N₂, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Monitoring: Stir for 1 hour at room temperature and re-analyze. Often, a spot for the desired product will appear.
-
Escalation (if needed): If the reaction is still slow, gently warm the mixture to 35-40°C. Monitor carefully to avoid decomposition.
-
Causality: The highly nucleophilic DMAP intercepts the sulfonyl chloride to form a potent acylating agent, which is then readily attacked by the sterically hindered, weakly nucleophilic aniline. This overcomes the high activation energy of the direct attack pathway.
Q4: My reaction is messy. I see multiple products and a low yield of the desired sulfonamide. What are the likely side reactions?
Product multiplicity usually points to three culprits: hydrolysis of the sulfonyl chloride, over-sulfonylation of a primary amine, or substrate decomposition.
-
Hydrolysis: Sulfonyl chlorides react with water to form the corresponding sulfonic acid (R-SO₃H).
-
Cause: Wet solvent, wet amine, or atmospheric moisture.
-
Diagnosis: The sulfonic acid is highly polar and water-soluble. It will often appear at the baseline on a silica TLC plate and can be detected by LCMS.
-
Prevention: Use anhydrous solvents, dry your amine (e.g., over molecular sieves or by azeotropic distillation), and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Double Sulfonylation (Bis-sulfonylation): Primary amines (R-NH₂) can react twice to form a disulfonamide, R-N(SO₂R')₂.
-
Cause: Using more than 1.0 equivalent of sulfonyl chloride, or using a highly effective base that deprotonates the initially formed sulfonamide, rendering it nucleophilic again.
-
Diagnosis: The disulfonamide product will have a significantly higher molecular weight and will typically be less polar than the desired monosulfonamide.
-
Prevention: Use a slight excess of the primary amine (1.1-1.2 eq.) or add the sulfonyl chloride slowly to a solution of the amine and base to maintain a low concentration of the electrophile.
-
-
Substrate Decomposition: The base or reaction temperature may be too harsh for sensitive functional groups on your starting materials.
-
Prevention: Run the reaction at a lower temperature (e.g., 0°C) and use a milder base like DIPEA.
-
Q5: I can't get my N-arylation to work. How can I couple a sulfonamide with an aryl halide?
The direct N-arylation of a sulfonamide is challenging due to the low nucleophilicity of the sulfonamide nitrogen, which is decreased by the two electron-withdrawing sulfonyl oxygens.[1] This reaction typically requires metal catalysis.
-
Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed method couples sulfonamides with arylboronic acids. It is often tolerant of air and moisture and can proceed at room temperature.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is highly effective for coupling sulfonamides with aryl bromides, chlorides, and triflates. The choice of phosphine ligand is critical for success.[1]
-
Nickel Catalysis: Nickel is an effective and less expensive alternative to palladium for these C-N cross-coupling reactions, particularly for coupling N-arylsulfonamides with aryl bromides.[3]
Part 3: Alternative & Modern Synthetic Approaches
While the sulfonyl chloride method is a workhorse, modern chemistry offers alternatives that can bypass common issues.
Q6: Handling sulfonyl chlorides is problematic for my scale-up. Are there safer or more efficient alternatives?
Yes, several modern methods avoid the isolation of potentially unstable or hazardous sulfonyl chlorides.
-
Direct Oxidative Coupling of Thiols and Amines: This approach generates the sulfonamide directly from readily available thiols and amines, forming the S-N bond and oxidizing the sulfur in one or more steps. Electrochemical methods are particularly promising as a "green" approach, avoiding chemical oxidants and operating at room temperature.[4][5] The reaction proceeds through a sulfenamide and sulfinamide intermediate.[5]
-
Use of SO₂ Surrogates (e.g., DABSO): 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a safe source of SO₂. It can be used in palladium-catalyzed reactions with aryl halides and amines to generate sulfonamides in a one-pot procedure.[3][6]
-
Coupling with Sulfinates: N-arylsulfonamides can be synthesized from nitroarenes and sodium arylsulfinates using an iron catalyst and a reducing agent.[6] This method leverages different starting materials entirely.
References
-
Liu, X., Wu, C., & He, L. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e380. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Rostami, A., & Ghaderi, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(49), 30891-30911. [Link]
-
Sarkar, A., Roy, P., & Parida, K. N. (2019). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 9(1), 1-22. [Link]
-
Stalder, R., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5671-5675. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" stability and storage conditions
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to achieving reproducible and reliable experimental outcomes. This document provides an in-depth analysis of the chemical stability of this molecule, offering practical advice on storage, handling, and troubleshooting common issues.
Intrinsic Chemical Stability Profile
The stability of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is governed by the interplay of its three primary functional groups: the furan ring, the sulfonamide linkage, and the benzoic acid moiety. Understanding the inherent liabilities of each component is crucial for predicting and preventing degradation.
-
Furan Ring: This is the most significant point of instability. Furan rings are notoriously susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and subsequent polymerization or degradation.[1][2] The reaction is typically initiated by protonation of the ring, making acidic environments particularly detrimental.[1]
-
Sulfonamide Group: The stability of the sulfonamide bond is highly pH-dependent. It is generally more susceptible to degradation under acidic conditions.[3][4] In neutral to alkaline environments, the sulfonamide exists in its anionic form, which is less prone to hydrolysis.[3][5]
-
Benzoic Acid Moiety: The benzoic acid group itself is relatively stable.[6][7] However, like many aromatic carboxylic acids, it can undergo decarboxylation at very high temperatures.[6] Its acidic nature (pKa ≈ 4.2) means it will exist as a carboxylate anion in neutral or basic solutions, influencing solubility and interactions.[8]
Caption: Key chemical liabilities of the molecule.
Recommended Storage & Handling
To ensure the long-term integrity of the compound, adherence to proper storage conditions is essential.
| Condition | Solid Form | In Solution | Rationale |
| Temperature | -20°C | -20°C to -80°C | Low temperatures slow down potential hydrolytic and oxidative degradation pathways. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Store under inert gas | Minimizes oxidation, particularly of the furan ring and amine linkage. |
| Light | Protect from light (use amber vials) | Protect from light | Sulfonamides and aromatic systems can be susceptible to photodegradation.[3] |
| Moisture | Store in a desiccator | Use anhydrous solvents | Prevents hydrolysis of the sulfonamide and acid-catalyzed degradation of the furan ring.[1][9] |
| pH (Solutions) | N/A | Prepare in slightly basic or neutral pH (7.0-8.0) buffers | The compound is most stable at neutral to alkaline pH where the sulfonamide is anionic and furan ring protonation is avoided.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the solid compound for long-term use? A: For long-term storage, the solid powder should be kept in a tightly sealed amber glass vial at -20°C.[10][11][12] To prevent moisture absorption and oxidation, we strongly recommend storing the vial inside a desiccator that is periodically purged with an inert gas like argon or nitrogen.
Q2: I need to make a stock solution. What solvent should I use and how should I store it? A: The choice of solvent is critical. Given the compound's structure, polar aprotic solvents like DMSO or DMF are recommended for initial solubilization. For aqueous experimental buffers, prepare the stock solution in DMSO and perform serial dilutions into a buffer with a pH of 7.0 or higher. Avoid acidic buffers. Stock solutions should be aliquoted into single-use volumes, stored in tightly sealed vials at -80°C, and protected from light. Thaw only once before use. Studies have shown that polar aprotic solvents can have a stabilizing effect on furan derivatives.[13]
Q3: My experimental results have become inconsistent. Could my compound have degraded? A: Yes, inconsistent results are a classic sign of compound degradation. The primary suspects are the acid-labile furan ring and the sulfonamide bond.[1][3] We recommend verifying the purity of your stock solution using an analytical technique like HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared sample or the original QC data.
Q4: What are the likely degradation products I should look for? A: Under acidic conditions, expect to see products resulting from the hydrolysis and opening of the furan ring.[1][2] You may also observe hydrolysis of the sulfonamide bond, which would yield 3-carboxybenzenesulfonic acid and 2-(aminomethyl)furan. Under oxidative stress, various hydroxylated species could form on the aromatic rings.
Q5: The color of the solid compound has changed from white to a yellowish or brownish tint. What does this mean? A: Color change is a strong indicator of degradation. This is often due to the polymerization of degradation products from the furan ring, which can form colored materials upon exposure to air, light, or trace acidity.[1] The compound should be discarded, and a fresh vial should be used.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| New spots on TLC or new peaks in LC-MS analysis. | Compound degradation. | 1. Confirm identity of new peaks via mass spectrometry. 2. Prepare a fresh stock solution from a new vial of solid. 3. Review your solution preparation and storage protocol; ensure pH is neutral or basic and that anhydrous solvents are used. |
| Loss of biological activity or inconsistent assay results. | Degradation to inactive species. | 1. Immediately run a purity check on your current stock solution via HPLC. 2. If purity is compromised, discard all solutions made from that stock. 3. Perform a forced degradation study (see Protocol 1) to understand liabilities in your specific assay medium. |
| Poor solubility of the solid compound. | Potential moisture absorption or degradation. | 1. Dry the solid compound under a high vacuum for several hours. 2. Attempt solubilization in fresh, anhydrous DMSO. 3. If solubility issues persist, the batch may be compromised. |
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying the intrinsic stability of a molecule and determining its degradation pathways.[14][15] This protocol provides a framework for assessing the stability of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Caption: Workflow for a forced degradation study.
Objective: To determine the degradation profile of the compound under various stress conditions.
Materials:
-
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC or UPLC system with UV and MS detectors
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of ACN and water.
-
Sample Preparation: Aliquot the stock solution for each stress condition. For each condition, prepare a test sample and a control sample (stored at 4°C in the dark).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the test sample to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the test sample to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the test sample to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a test sample of the stock solution at 80°C, protected from light.
-
Photolytic Degradation: Expose a test sample to light stress according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each test and control sample. Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. Calculate the percentage of degradation by comparing the peak area of the parent compound to the T=0 control. Identify major degradants by their mass-to-charge ratio (m/z).
This structured approach will provide a comprehensive understanding of the compound's stability, enabling the development of robust experimental and formulation strategies.
References
-
Khan, M. Y., & Kumar, V. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3653-3659. Available at: [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Available at: [Link]
-
Al-Dhaini, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Available at: [Link]
-
Vanwijnsberghe, S., et al. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Available at: [Link]
-
Zaib, S., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). Available at: [Link]
-
IJCRT.org. (2023). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. Available at: [Link]
- Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Al-Mughrabi, A., et al. (2021). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
- Klick, S., et al. (2005).
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
-
Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Available at: [Link]
-
Galkin, K. I., et al. (2024). General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. ResearchGate. Available at: [Link]
-
Smedarchina, Z., et al. (2003). Benzoic acid in the stable and saddle point structures. ResearchGate. Available at: [Link]
- George, A. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Fu, V., et al. (2024). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibillus pakistanensis VF-2 in Soil Remediation. PubMed. Available at: [Link]
-
Lin, Y. L., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Sulfamoylbenzoic acid. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. redox.com [redox.com]
- 12. carlroth.com [carlroth.com]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
Technical Support Center: Minimizing Off-Target Effects of Furin Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furin inhibitors. This guide is designed to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of targeting furin while minimizing off-target effects. My aim here is to blend established scientific principles with practical, field-tested insights to support the integrity and success of your experiments.
Introduction: The Furin Conundrum
Furin, a proprotein convertase, is a critical enzyme involved in the maturation of a wide array of proteins that are integral to health and disease.[1][2][3] It plays a pivotal role in processes ranging from hormone activation to the processing of viral envelope proteins and bacterial toxins.[3][4][5] Its ubiquitous expression and broad substrate portfolio make it a compelling therapeutic target for various pathologies, including cancer, infectious diseases, and cardiovascular conditions.[2][4][6][7] However, this same broad physiological involvement presents a significant challenge: inhibiting furin to achieve a therapeutic benefit in one pathway can inadvertently disrupt other essential processes, leading to undesirable off-target effects.[4][6] This guide will equip you with the knowledge and methodologies to proactively address and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers encounter when working with furin inhibitors.
Q1: What are the primary reasons for off-target effects with furin inhibitors?
A1: Off-target effects primarily arise from the structural similarities among the family of proprotein convertases (PCs), such as PC1/3, PC5/6, and PACE4.[6] Many furin inhibitors, especially early-generation peptidomimetics, were designed based on the consensus cleavage sequence of furin (Arg-X-Lys/Arg-Arg↓), which is also recognized by other PCs.[5][6][8] This lack of selectivity can lead to the inhibition of other vital proteases, causing a cascade of unintended biological consequences. Additionally, some small molecule inhibitors may interact with other structurally related or unrelated proteins, leading to off-target toxicities.[9]
Q2: How can I choose the most selective furin inhibitor for my experiment?
A2: The choice of inhibitor depends on your specific experimental goals. It is crucial to consult the manufacturer's selectivity data or the primary literature for the inhibitor you are considering. Look for studies that have profiled the inhibitor against a panel of related proteases. For instance, some non-peptidic small molecules, like the (3,5-dichlorophenyl)pyridine derivatives, have shown high potency and improved selectivity.[9][10] When possible, select an inhibitor that has been demonstrated to have a high selectivity ratio for furin over other PCs.
Q3: What are the different classes of furin inhibitors and their general characteristics?
A3: Furin inhibitors can be broadly categorized into:
-
Peptidomimetics: These are often substrate analogs that mimic the furin cleavage site.[1] They can be potent but often suffer from poor cell permeability, metabolic instability, and a lack of selectivity.[9] Examples include Decanoyl-RVKR-CMK.[1]
-
Small Molecules: These are non-peptidic compounds that can offer better drug-like properties, including improved cell permeability and stability.[9] Their development is a key focus in the field to overcome the limitations of peptidomimetics.
-
Protein-based inhibitors: Endogenous inhibitors like alpha1-antitrypsin Portland can be highly specific but are generally not suitable for therapeutic use due to their protein nature.
The following table summarizes the general characteristics of the main classes of furin inhibitors:
| Inhibitor Class | Advantages | Disadvantages |
| Peptidomimetics | High potency, well-understood mechanism of action. | Poor cell permeability, metabolic instability, lack of selectivity.[9] |
| Small Molecules | Improved cell permeability, better metabolic stability, potential for higher selectivity.[9] | Can have complex mechanisms of action, potential for off-target effects on unrelated proteins. |
| Protein-based | High specificity. | Poor cell permeability, potential for immunogenicity, difficult to deliver. |
Troubleshooting Guide
This section provides practical advice for troubleshooting common issues encountered during experiments with furin inhibitors.
Issue 1: High cell toxicity observed after inhibitor treatment.
-
Potential Cause 1: Off-target inhibition of essential cellular proteases.
-
Troubleshooting Step: Reduce the inhibitor concentration to the lowest effective level. Perform a dose-response curve to determine the optimal concentration that inhibits furin activity without causing significant cytotoxicity. Consider using a more selective inhibitor if available.
-
-
Potential Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent alone.
-
-
Potential Cause 3: The inhibitor itself has inherent cytotoxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays. This will help you distinguish between specific effects of furin inhibition and general cytotoxicity.
-
Issue 2: Inconsistent or no inhibition of furin activity in cell-based assays.
-
Potential Cause 1: Poor cell permeability of the inhibitor.
-
Troubleshooting Step: Verify from the literature or manufacturer's data that the inhibitor is cell-permeable. If using a known non-permeable inhibitor, consider switching to a cell-permeable analog or using a cell-free in vitro assay.
-
-
Potential Cause 2: Inhibitor degradation.
-
Troubleshooting Step: Ensure proper storage of the inhibitor according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. Consider the stability of the inhibitor in your experimental buffer and incubation conditions.
-
-
Potential Cause 3: Incorrect assay setup.
-
Troubleshooting Step: Review your assay protocol carefully. Ensure that the substrate concentration, enzyme concentration (in the case of cell lysates), and incubation times are optimized. Use a positive control inhibitor with known activity to validate your assay.
-
Experimental Protocols and Workflows
To rigorously assess the on-target and off-target effects of your furin inhibitor, a multi-faceted approach is essential. Here are detailed protocols for key experiments.
Protocol 1: In Vitro Furin Inhibition Assay using a Fluorogenic Substrate
This assay is a fundamental first step to determine the direct inhibitory potential of your compound on purified furin.
Principle: This assay measures the cleavage of a synthetic fluorogenic peptide substrate that mimics the furin recognition site. Upon cleavage by furin, a fluorophore is released, and the increase in fluorescence is proportional to enzyme activity.
Materials:
-
Recombinant human furin
-
Furin fluorogenic substrate (e.g., Pyr-RTKR-MCA)
-
Assay buffer (e.g., 25 mM Tris-MES, 2 mM CaCl2, pH 7.0)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of your inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle control).
-
Add 80 µL of the assay buffer containing the furin substrate to each well.
-
Initiate the reaction by adding 10 µL of recombinant furin to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value.
Workflow for Assessing Off-Target Effects
Minimizing off-target effects requires a systematic approach to inhibitor characterization. The following workflow outlines a comprehensive strategy.
Caption: Workflow for characterizing furin inhibitors to minimize off-target effects.
Signaling Pathway: Furin-Mediated Processing
Understanding the central role of furin in protein maturation is key to appreciating the potential downstream consequences of its inhibition.
Caption: Simplified diagram of furin-mediated protein processing and its inhibition.
Conclusion
The development and application of furin inhibitors hold immense therapeutic promise. However, realizing this potential requires a diligent and systematic approach to understanding and mitigating off-target effects. By employing a combination of selective inhibitors, robust assay methodologies, and comprehensive off-target profiling, researchers can enhance the specificity and safety of their investigations. This guide provides a foundational framework to support these efforts, and it is our hope that it will contribute to the successful advancement of your research in this exciting and challenging field.
References
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. (2024). PMC. Retrieved January 23, 2026, from [Link]
-
Furin. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
OFF-State-Specific Inhibition of the Proprotein Convertase Furin. (2021). PMC. Retrieved January 23, 2026, from [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Innovative strategies for targeting furin protease and unraveling the dynamics of orthosteric and structural modulating inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
What are FURIN inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Development and characterisation of an assay for furin activity. (2011). PubMed. Retrieved January 23, 2026, from [Link]
-
The expanding role of Furin in human Disease: A comprehensive review. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Role of Furin and Its Therapeutic Potential in Cardiovascular Disease Risk. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Furin Is the Major Processing Enzyme of the Cardiac-specific Growth Factor Bone Morphogenetic Protein 10. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Furin - Homo sapiens (Human). (n.d.). UniProt. Retrieved January 23, 2026, from [Link]
-
Furin: A Critical Cellular Protease in Health and Disease. (n.d.). ELISA kit. Retrieved January 23, 2026, from [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Further Evidence for the Immunosuppressive Activity of Transmembrane Envelope Protein p15E of Porcine Endogenous Retrovirus. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Furin Is the Major Processing Enzyme of the Cardiac-specific Growth Factor Bone Morphogenetic Protein 10. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. The expanding role of Furin in human Disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Cell Permeability Challenges of Sulfamoylbenzoic Acid Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in the development of sulfamoylbenzoic acid derivatives: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower your experimental decisions and troubleshoot effectively.
The unique physicochemical properties of the sulfamoylbenzoic acid scaffold, characterized by the presence of both a sulfonamide and a carboxylic acid group, present distinct challenges to achieving optimal cell permeability and, consequently, desirable bioavailability. This guide is structured in a question-and-answer format to directly address the common hurdles you may encounter in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment of Permeability
Question: My sulfamoylbenzoic acid derivative shows promising in vitro activity, but I suspect poor cell permeability. What are the first steps to confirm this and characterize the problem?
Answer:
Your initial suspicion is a common and critical checkpoint in the development of this class of compounds. The acidic nature of the carboxylic acid and the polar sulfonamide group can indeed limit passive diffusion across the lipid bilayer of the cell membrane. To systematically assess permeability, a two-pronged approach using in vitro assays is recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: A First Look at Passive Diffusion. The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[1] It provides a baseline understanding of your compound's ability to cross a lipid membrane without the confounding factors of active transport or efflux.[1][2] Given that sulfamoylbenzoic acid derivatives are often ionizable, it's crucial to perform this assay at different pH values to mimic various physiological environments, such as the gastrointestinal tract.[3][4]
-
Caco-2 Permeability Assay: A More Complete Picture. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[5][6] This model is considered the gold standard for in vitro prediction of oral drug absorption because it accounts for both passive diffusion and active transport processes, including efflux.[7][8]
Key Parameters to Measure:
-
Apparent Permeability Coefficient (Papp): This value quantifies the rate at which your compound crosses the cell monolayer. A low Papp value in a Caco-2 assay is a strong indicator of poor permeability.[5] Drugs with complete absorption in humans generally have a Papp greater than 1 x 10⁻⁶ cm/s.[5]
-
Efflux Ratio (ER): This is calculated by comparing the permeability in the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests that your compound is actively transported out of the cell by efflux pumps.[1]
The following workflow diagram illustrates the initial assessment process:
Caption: Initial workflow for assessing permeability issues.
Addressing Low Passive Permeability
Question: My PAMPA and Caco-2 assays both show low Papp values, and the efflux ratio is not significantly high. How can I improve the passive permeability of my sulfamoylbenzoic acid derivative?
Answer:
When active efflux is not the primary issue, the focus should shift to modifying the physicochemical properties of your compound to favor passive diffusion. The key is to strike a balance between aqueous solubility and lipophilicity.
Structural Modification Strategies:
-
Prodrug Approach: This is a highly effective strategy for temporarily masking the polar carboxylic acid group, which is often ionized at physiological pH, thus hindering membrane permeation.[9][10] By converting the carboxylic acid to an ester, you can increase the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid.[9]
-
Causality: The increased lipophilicity of the ester prodrug enhances its affinity for the lipid bilayer, leading to improved passive diffusion.
-
The following diagram illustrates the prodrug concept:
Caption: Prodrug strategy to enhance cell permeability.
Experimental Protocol: Synthesis of a Methyl Ester Prodrug
-
Dissolution: Dissolve the sulfamoylbenzoic acid derivative (1 equivalent) in methanol.
-
Acid Catalyst: Add a catalytic amount of sulfuric acid or use thionyl chloride.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative Example):
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Sulfamoylbenzoic Acid | 0.5 | 1.2 |
| Methyl Ester Prodrug | 5.2 | 1.1 |
-
Formulation Strategies: For compounds where structural modification is not feasible, formulation approaches can enhance oral absorption.[11]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly water-soluble drugs.[11]
-
Nanoparticles: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.
-
Tackling Active Efflux
Question: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I address it?
Answer:
A high efflux ratio is a clear indication that your compound is a substrate for one or more efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[1] This can significantly reduce the intracellular concentration of your drug, diminishing its therapeutic effect.
Identifying the Efflux Pump:
To confirm the involvement of a specific efflux pump like P-gp, you can perform a bidirectional permeability assay using a cell line that overexpresses this transporter, such as MDCK-MDR1 cells.[12][13]
Experimental Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: Culture MDCK-MDR1 cells on permeable supports until a confluent monolayer is formed.
-
Assay Setup: Perform a bidirectional permeability assay (A-B and B-A) as you would with Caco-2 cells.
-
Inhibitor Arm: In a parallel experiment, include a known P-gp inhibitor, such as verapamil.[7]
-
Analysis: If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[1]
Strategies to Mitigate Efflux:
-
Structural Modification: Subtle changes to the molecular structure can sometimes disrupt the interaction with the efflux pump. This often involves a careful structure-activity relationship (SAR) study to identify moieties that contribute to efflux recognition.[14]
-
Co-administration with an Efflux Pump Inhibitor (EPI): While not a modification of your drug itself, co-administering an EPI can be a viable strategy to increase the intracellular concentration of your compound.[15][16][17] Several natural and synthetic compounds are known to inhibit various efflux pumps.[17]
The following diagram illustrates the process of identifying and addressing efflux:
Caption: Workflow for investigating and overcoming active efflux.
Investigating Influx Transporters
Question: Could active uptake by influx transporters be a factor in the permeability of my sulfamoylbenzoic acid derivative?
Answer:
Yes, it's possible. The anionic nature of the deprotonated carboxylic acid group at physiological pH makes sulfamoylbenzoic acid derivatives potential substrates for Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs).[18][19] These transporters facilitate the uptake of a wide range of endogenous and exogenous organic anions into cells.[18][19]
Identifying Potential Influx Transporters:
-
Substrate Specificity: OATs generally transport smaller, more hydrophilic organic anions, while OATPs transport larger, more hydrophobic ones.[19] Consider the molecular weight and lipophilicity of your compound to hypothesize which family of transporters might be involved.
-
Cell-based Assays: Use cell lines that overexpress specific OAT or OATP transporters to directly measure the uptake of your compound. A significant increase in intracellular accumulation in the transfected cells compared to control cells would indicate that your compound is a substrate for that transporter.
Understanding the role of influx transporters can be crucial for predicting tissue-specific distribution and potential drug-drug interactions.
References
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (2015). Springer Nature Experiments. [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]
-
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Institutes of Health. [Link]
-
Post-translational regulation of the major drug transporters in the families of organic anion transporters and organic anion–transporting polypeptides. National Institutes of Health. [Link]
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Highly Predictive and Interpretable Models for PAMPA Permeability. National Institutes of Health. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. (2020). PubMed. [Link]
-
Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. (2022). MDPI. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
-
Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]
-
(PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2025). ResearchGate. [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]
-
ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]
-
A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane. (2015). National Institutes of Health. [Link]
-
Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). National Institutes of Health. [Link]
-
Distinguishing Molecular Properties of OAT, OATP, and MRP Drug Substrates by Machine Learning. (2024). MDPI. [Link]
-
Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed. [Link]
-
Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. National Institutes of Health. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. (2022). The Journal of Organic Chemistry. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]
- CA1082191A - Process for the preparation of sulfamylbenzoic acids.
-
The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. (2022). MDPI. [Link]
-
Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays. (2025). ResearchGate. [Link]
-
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. National Institutes of Health. [Link]
-
Comparison of effective and membrane permeability of drugs in development of in silico model. (2016). NIH Research Festival. [Link]
-
OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. National Institutes of Health. [Link]
-
One Assay, Two Vital Values‐Estimating Intrinsic Permeability and Efflux Using MDCK‐MDR1 Assay. (2025). ResearchGate. [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). IntechOpen. [Link]
Sources
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. enamine.net [enamine.net]
- 8. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 9. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Post-translational regulation of the major drug transporters in the families of organic anion transporters and organic anion–transporting polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid Analogs
Welcome to the technical support center for the purification of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these compounds with high purity. The unique physicochemical properties of this scaffold—combining an acidic benzoic acid moiety, a polar sulfonamide linker, and a sensitive furan ring—present specific purification hurdles.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to empower you with the scientific rationale needed to diagnose issues and refine your purification strategy effectively.
Section 1: Recrystallization Troubleshooting
Recrystallization is often the first and most cost-effective method for purifying solid organic compounds.[1] However, the structural characteristics of sulfonamide benzoic acids can lead to common issues like low recovery, oiling out, or polymorphic inconsistencies.[2]
Q1: My primary purification by recrystallization is resulting in very low yields. What are the likely causes and how can I systematically improve recovery?
A1: Low yield in recrystallization is almost always a solvent-related issue. The ideal solvent should dissolve your compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1][3] For this class of compounds, the high polarity imparted by the carboxylic acid and sulfonamide groups dictates the use of polar solvents.
Causality & Rationale:
-
Excessive Solvent Volume: The most common error is using too much solvent. Even a solvent in which your compound is sparingly soluble at room temperature will retain a significant amount of product in the mother liquor if the volume is too large.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even when cold. For instance, using a solvent like pure methanol or DMSO might keep your compound fully solvated even after cooling.
-
Premature Crystallization: Cooling the solution too rapidly can trap impurities and lead to the formation of fine, difficult-to-filter powders, which increases loss during transfer and washing.
Troubleshooting Protocol: Solvent System Optimization
-
Initial Screening (Microscale):
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a single, poor solvent (e.g., water, hexanes) to one tube and a single, good solvent (e.g., ethanol, acetone, ethyl acetate) to another to establish the solubility extremes.
-
Test binary solvent systems. Add the "good" solvent dropwise to the crude material at room temperature until it just dissolves. Then, add the "poor" solvent (the anti-solvent) dropwise until persistent cloudiness appears. This gives you an initial ratio.
-
-
Systematic Refinement:
-
Based on the screen, select the most promising binary system (e.g., Ethanol/Water, Acetone/Water, Isopropanol/Heptane).
-
Weigh your crude material into an Erlenmeyer flask.
-
Heat the "good" solvent and add it portion-wise to the flask with swirling until the compound fully dissolves at the boiling point. Use the minimum amount necessary.[4]
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
| Solvent System | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | High | 78-100 | Excellent for highly polar analogs. The carboxylic acid and sulfonamide groups provide good solubility in hot ethanol. |
| Acetone/Water | High | 56-100 | Lower boiling point than ethanol, useful if the compound is thermally sensitive. |
| Ethyl Acetate/Hexanes | Medium | 69-77 | Good for less polar analogs. Provides a wide polarity range for fine-tuning. |
| Isopropanol/Heptane | Medium | 82-98 | Another effective medium-polarity system. |
| Acetonitrile/Water | High | 82-100 | Can be effective but watch for solubility; some sulfonamides are highly soluble in acetonitrile even when cold. |
Q2: During cooling, my compound separates as an oil instead of forming crystals. What is happening and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the dissolved solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is common with compounds that have relatively low melting points or when a solution is highly supersaturated.
Causality & Rationale:
-
High Supersaturation: If the solution is cooled too quickly or the solvent is removed too rapidly, the concentration of the solute exceeds its solubility limit to such a great extent that the molecules don't have time to orient into a crystal lattice.
-
Solvent Boiling Point vs. Compound Melting Point: If the boiling point of your chosen solvent is higher than the melting point of your compound, it will melt before it dissolves and then separate as a liquid upon cooling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Section 2: Chromatographic Purification Challenges
When recrystallization is insufficient to remove closely related impurities, column chromatography is the method of choice. The acidic nature of the benzoic acid moiety is the primary factor to control for successful separation.
Q3: I am performing silica gel chromatography, but my compound is smearing badly down the column (tailing). What causes this and how can I get sharp bands?
A3: Tailing of acidic compounds on silica gel is a classic problem. Silica gel has surface silanol groups (Si-OH) which are themselves weakly acidic. The carboxylic acid on your molecule can interact strongly with these sites through hydrogen bonding or deprotonation, leading to a non-ideal equilibrium as it moves down the column. This results in a "tailing" or "streaking" peak shape.
Causality & Rationale:
-
Strong Acid-Base Interactions: The benzoic acid moiety in your molecule interacts too strongly with the stationary phase.
-
Ionization: A portion of your acidic compound may be deprotonated by the slightly basic impurities often found in silica or by the solvent, causing it to stick to the polar silica surface.
Solution: Mobile Phase Modification
The key is to suppress the ionization of your compound's carboxylic acid. This is achieved by adding a small amount of a stronger acid to your mobile phase.
Step-by-Step Protocol for Improved Chromatography:
-
Select a Base Solvent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that gives your compound an Rf value of approximately 0.2-0.3.
-
Acidify the Mobile Phase: Prepare your bulk mobile phase and add 0.5% to 1% acetic acid or formic acid by volume. For example, for 1 liter of mobile phase, add 5-10 mL of acetic acid.
-
Equilibrate the Column: When packing your column, use the acidified mobile phase. Ensure you run several column volumes of this mobile phase through the packed column before loading your sample to ensure the entire stationary phase is equilibrated with the acid.
-
Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase (or a stronger solvent like DCM/Methanol if necessary) and load it onto the column. Elute with the acidified mobile phase.
The added acid protonates the surface of the silica gel and ensures your compound remains in its neutral, protonated state, minimizing strong interactions and resulting in sharper, more symmetrical peaks.
Q4: My compound is chiral. How do I approach the separation of enantiomers?
A4: Standard purification techniques like recrystallization (unless using a chiral resolving agent) and normal-phase chromatography will not separate enantiomers. You must use a chiral environment to differentiate between them. The most common and effective method is chiral chromatography, either via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Expert Insights:
-
Stationary Phase is Key: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including sulfonamides.[5][6]
-
SFC Advantage: For many applications, SFC is preferred over HPLC for chiral separations because it often provides higher resolution in a shorter amount of time and uses less organic solvent.[6]
General Protocol for Chiral Method Development:
-
Column Screening: Screen your racemic mixture on a set of standard chiral columns (e.g., Chiralpak AD-H, OD-H; Chiralcel IA, IB, IC).
-
Mobile Phase Screening:
-
For HPLC (Normal Phase): Start with a simple mobile phase like Hexane/Isopropanol or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20, 70:30).
-
For SFC: Use CO₂ as the main solvent with a polar co-solvent (modifier) like Methanol, Ethanol, or Isopropanol.
-
-
Additive Effects: If separation is poor, small amounts of an acidic (trifluoroacetic acid) or basic (diethylamine) additive can dramatically alter selectivity by interacting with your analyte or the stationary phase. For your acidic compound, an acidic modifier is a logical first choice.
-
Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and isocratic/gradient conditions to improve resolution and reduce run time.
Section 3: Impurity Identification and Removal
Understanding the potential impurities from the synthetic route is critical for designing an effective purification strategy.
Q5: I see several persistent side-products in my crude reaction mixture. What are the most likely process-related impurities for this class of compounds?
A5: Impurities typically arise from starting materials, side reactions, or degradation. For a typical synthesis involving the coupling of a sulfonyl chloride with an amine, the following are common.[7][8]
Caption: Relationship between starting materials and common process impurities.
Table of Common Impurities and Removal Strategies:
| Impurity | Origin | Typical Properties | Recommended Removal Method |
| Unreacted 3-(Chlorosulfonyl)benzoic acid | Incomplete reaction | Highly polar, reactive | Aqueous workup with a mild base (e.g., NaHCO₃) will hydrolyze it to the highly water-soluble sulfonic acid, which is easily removed. |
| Unreacted 2-(Aminomethyl)furan | Incomplete reaction | Basic, relatively volatile | Acid wash (e.g., dilute HCl) during workup will protonate the amine, moving it to the aqueous layer. |
| Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) | Reaction of sulfonyl chloride with water | Extremely polar, water-soluble | Easily removed during aqueous workup. Will remain in the aqueous phase. |
| Di-sulfonated Amine | Stoichiometric imbalance (excess amine) | Less polar than product (no free carboxylic acid) | Typically removed by column chromatography. It will have a significantly different Rf from the desired product. |
A well-designed aqueous workup is your first and best line of defense. Adjusting the pH can selectively move acidic or basic impurities into the aqueous phase, simplifying the subsequent crystallization or chromatography steps.[8]
References
-
Bender, B. J., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience. Available at: [Link]
-
Ishaq, M., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry. Available at: [Link]
- Hoechst Aktiengesellschaft. (1978). Process for the purification of benzoic acid. Google Patents (US4092353A).
-
Ferey, L., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Chromatography B. Available at: [Link]
-
Chen, Y., et al. (2016). Conformational Flexibility and Crystallization: The Case of Furosemide. Crystal Growth & Design. Available at: [Link]
-
Douša, M., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]
-
University of California, Los Angeles. (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]
-
Gatchalian, J. (2018). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro Furin Enzyme Kinetics Assays
Welcome to the technical support center for the optimization of in vitro enzyme kinetics assays for furin inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you with the knowledge to conduct robust and reproducible furin inhibitor screening assays.
Introduction to Furin and Its Inhibition
Furin, a calcium-dependent serine endoprotease, is a key player in the maturation of a wide array of proteins within the secretory pathway.[1][2][3] It recognizes and cleaves precursor proteins at specific polybasic amino acid sequences, canonically Arg-X-(Arg/Lys)-Arg↓.[2][4] This proteolytic activity is essential for the activation of numerous substrates, including hormones, growth factors, receptors, and enzymes involved in cellular signaling and homeostasis.[3][5]
Crucially, many pathogens, including viruses like HIV, influenza, and SARS-CoV-2, as well as bacterial toxins such as anthrax toxin, hijack the host cell's furin to process their own proteins, a step that is often critical for their infectivity.[1][4] This makes furin a compelling therapeutic target for a variety of diseases, from infectious diseases to cancer.[1][6][7] The development of potent and specific furin inhibitors is therefore an active area of research.[7][8]
This guide will walk you through the critical aspects of setting up and troubleshooting your in vitro furin inhibitor assays to ensure data integrity and accelerate your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High Background Signal or Apparent Furin Activity in No-Enzyme Control
-
Potential Cause A: Substrate Instability or Autohydrolysis. Fluorogenic peptide substrates can sometimes be unstable and hydrolyze spontaneously, leading to a false-positive signal.
-
Solution:
-
Run a substrate-only control: Incubate the fluorogenic substrate in the assay buffer without the enzyme for the duration of the experiment.
-
Test different substrate concentrations: High substrate concentrations can sometimes lead to increased background.
-
Check substrate quality: Ensure the substrate has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.
-
-
-
Potential Cause B: Contaminating Protease Activity. The presence of other proteases in your recombinant furin preparation or other assay components can cleave the substrate, leading to a high background.
-
Solution:
-
Verify enzyme purity: Check the purity of your recombinant furin using SDS-PAGE.
-
Use a specific furin inhibitor as a control: Include a well-known, potent furin inhibitor (e.g., Decanoyl-RVKR-CMK) to confirm that the observed activity is indeed from furin.[9]
-
Consider a more specific assay format: For complex samples like cell lysates, a standard activity assay may not be specific enough. An antibody-capture-based assay can be used to specifically measure furin activity.[10]
-
-
Issue 2: Low or No Furin Activity Detected
-
Potential Cause A: Incorrect Assay Buffer Composition. Furin activity is highly dependent on specific buffer conditions.
-
Solution:
-
Check pH: Furin has a broad pH optimum, generally between 5.0 and 8.0, with optimal activity often cited around pH 7.5.[1][6] Ensure your buffer is within this range.
-
Ensure Calcium Presence: Furin is a strictly calcium-dependent enzyme, requiring approximately 1 mM CaCl₂ for full activity.[1][6] Buffers containing calcium chelators like EDTA or EGTA will inhibit furin.[2]
-
Review other components: A common furin assay buffer is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[6]
-
-
-
Potential Cause B: Inactive Enzyme. The recombinant furin may have lost activity due to improper storage or handling.
-
Solution:
-
Follow storage recommendations: Store recombinant furin at -80°C and avoid repeated freeze-thaw cycles.
-
Aliquot the enzyme: Upon receipt, aliquot the enzyme into single-use volumes to minimize handling.
-
Run a positive control: Use a fresh, validated lot of furin or a known active sample to confirm assay setup.
-
-
-
Potential Cause C: Substrate Not Optimal. The chosen substrate may not be efficiently cleaved by furin.
Issue 3: Inconsistent or Non-Reproducible IC50 Values for Inhibitors
-
Potential Cause A: Inhibitor Instability or Precipitation. The test compound may be unstable in the assay buffer or may precipitate at the concentrations being tested.
-
Solution:
-
Check inhibitor solubility: Visually inspect the inhibitor stock solution and the assay wells for any signs of precipitation.
-
Use a suitable solvent: Dissolve the inhibitor in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the assay is low (typically ≤1%) and consistent across all wells.
-
Pre-incubation time: The duration of pre-incubation of the enzyme with the inhibitor before adding the substrate can affect the apparent IC50 value, especially for slow-binding inhibitors. Optimize and standardize this pre-incubation time.
-
-
-
Potential Cause B: Assay Not in Linear Range. The enzyme or substrate concentration may be too high, or the incubation time too long, leading to substrate depletion and non-linear reaction kinetics.
-
Solution:
-
Determine the linear range: Perform enzyme and substrate titration experiments to find concentrations and an incubation time where the reaction rate is linear.
-
Keep substrate concentration below Km: For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ideally, the substrate concentration should be at or below its Michaelis-Menten constant (Km).
-
-
-
Potential Cause C: Variability in Pipetting or Plate Reading.
-
Solution:
-
Use calibrated pipettes: Ensure all pipettes are properly calibrated.
-
Mix thoroughly: Ensure all components in the wells are well-mixed.
-
Check plate reader settings: Use optimal excitation and emission wavelengths for the fluorophore being used (e.g., λexc/λem = 380/460 nm for AMC-based substrates).[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for recombinant furin and substrate concentrations in an inhibitor screening assay?
A1: As a starting point, you can use a recombinant furin concentration that gives a robust signal within the linear range of your instrument. This can be determined by titrating the enzyme. For the substrate, a concentration at or below its Km is recommended for determining the potency of competitive inhibitors. If the Km is unknown, a substrate titration can be performed to determine a suitable concentration in the linear range of the signal response. Commercially available furin assay kits often provide recommended concentrations.[12]
Q2: How do I choose the right fluorogenic substrate for my furin assay?
A2: The ideal substrate should have a high specificity for furin and a low background signal. Look for substrates with a consensus furin cleavage site, such as Boc-RVRR-AMC or Pyr-RTKR-AMC.[6] It is also important to consider the spectral properties of the fluorophore and ensure they are compatible with your plate reader.
Q3: What are the critical components of a furin assay buffer?
A3: The critical components are a buffering agent to maintain the optimal pH (e.g., HEPES at pH 7.5), a calcium source (e.g., 1 mM CaCl₂), and a reducing agent (e.g., 1 mM β-mercaptoethanol) to maintain the enzyme in an active state.[6]
Q4: How can I be sure that my inhibitor is specific for furin?
A4: To assess inhibitor specificity, you should perform counter-screening assays against other related proteases, such as other members of the proprotein convertase family or other serine proteases like trypsin.[7] An ideal furin inhibitor will show high potency against furin and significantly lower or no activity against other proteases.
Q5: What is the mechanism of furin cleavage and how does this impact inhibitor design?
A5: Furin, like other subtilisin-like proteases, has a catalytic triad (Asp, His, Ser) in its active site that facilitates the hydrolysis of the peptide bond.[13] The substrate binding pocket of furin has a strong preference for basic residues at the P1, P2, and P4 positions.[11] Effective furin inhibitors are often peptide-based or peptidomimetic compounds that are designed to mimic the consensus cleavage sequence and bind tightly to the active site.[3][7]
Experimental Protocols & Data Presentation
Protocol 1: Standard Furin Activity Assay
This protocol describes a typical fluorometric assay to measure furin activity.
-
Prepare Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol.
-
Prepare Reagents:
-
Dilute recombinant human furin to the desired concentration in cold assay buffer.
-
Dilute the fluorogenic substrate (e.g., Boc-RVRR-AMC) to the desired concentration in assay buffer.
-
-
Set up the Assay Plate (96-well black plate):
-
Test wells: Add diluted furin.
-
No-enzyme control wells: Add assay buffer.
-
Substrate-only control wells: Add assay buffer.
-
-
Initiate the Reaction: Add the diluted substrate to all wells.
-
Incubate: Incubate the plate at 37°C, protected from light, for a predetermined time (e.g., 60 minutes).
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
Protocol 2: IC50 Determination for a Furin Inhibitor
-
Prepare Reagents: As in Protocol 1, plus:
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Set up the Assay Plate:
-
Add diluted furin to all wells except the no-enzyme and substrate-only controls.
-
Add the serially diluted inhibitor to the test wells.
-
Add solvent (e.g., DMSO) to the enzyme control wells (no inhibitor).
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the diluted substrate to all wells.
-
Incubate and Read: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or substrate-only controls).
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.0 - 8.0 | Optimal for furin activity.[1] |
| [CaCl₂] | 1 - 5 mM | Essential for furin's catalytic activity.[1] |
| Temperature | 37°C | Mimics physiological conditions. |
| Final DMSO % | ≤ 1% | Minimizes solvent effects on enzyme activity. |
| Substrate Conc. | ≤ Km | Essential for accurate IC50 determination of competitive inhibitors. |
Visualizations
Furin Cleavage Pathway
Caption: Furin-mediated proprotein processing in the trans-Golgi network.
Inhibitor Screening Workflow
Caption: Workflow for determining the IC50 of furin inhibitors.
References
-
Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Prediction of proprotein convertase cleavage sites. (2004). Protein Engineering, Design and Selection, 17(1), 107–112. [Link]
-
Furin. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. (2024). MDPI. Retrieved January 23, 2026, from [Link]
-
Development and characterisation of an assay for furin activity. (2011). Analytical Biochemistry, 409(2), 251-258. [Link]
-
Furin Protease Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. (2025). MDPI. Retrieved January 23, 2026, from [Link]
-
FurinDB: A Database of 20-Residue Furin Cleavage Site Motifs, Substrates and Their Associated Drugs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Structure of the unliganded form of the proprotein convertase furin suggests activation by a substrate-induced mechanism. (2016). PNAS, 113(39), 10892-10897. [Link]
-
Inhibition of Furin-mediated Processing Results in Suppression of Astrocytoma Cell Growth and Invasiveness. (2001). Clinical Cancer Research, 7(6), 1798-1807. [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. scbt.com [scbt.com]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Prospects of Furin Inhibitors for Therapeutic Applications | MDPI [mdpi.com]
- 8. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pnas.org [pnas.org]
Technical Support Center: Strategies to Reduce Non-Specific Binding in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with a deep understanding of non-specific binding (NSB) in cell-based assays and to offer robust, field-proven strategies for its mitigation. High background noise can obscure real signals, leading to false positives and unreliable data, a critical issue in both basic research and high-throughput drug screening. Here, we will move beyond simple checklists to explore the underlying causes of NSB and provide logical, science-backed solutions to ensure the integrity and reproducibility of your results.
Section 1: Understanding Non-Specific Binding (The "Why")
Before troubleshooting, it's crucial to understand the mechanisms driving non-specific binding. A firm grasp of these principles will empower you to make informed decisions and develop more robust assays from the outset.
FAQ: What exactly is non-specific binding (NSB)?
Non-specific binding refers to the attachment of assay reagents, typically antibodies or labeled ligands, to unintended targets within the assay system.[1][2] Unlike specific binding, which is the targeted interaction between a reagent and its intended molecular partner (e.g., an antibody and its antigen), NSB is driven by lower-affinity, often unpredictable interactions. These interactions can occur with various components, including the cells themselves, the surface of the microplate, or even other proteins in the system.[3][4] The result is an elevated background signal that reduces the assay's signal-to-noise ratio, sensitivity, and overall reliability.[5][6]
FAQ: What are the primary molecular forces that cause NSB?
NSB is primarily driven by two types of molecular interactions:
-
Hydrophobic Interactions: Many proteins, including antibodies, have hydrophobic regions. These regions can interact non-specifically with hydrophobic surfaces on plastic microplates or with non-polar regions of other biomolecules.[7][8]
-
Electrostatic (Ionic) Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or molecules.[7][8] For example, a positively charged region of an antibody might bind to negatively charged cell surface proteins or lipids.
Understanding which force is dominant in your system is key to selecting the right mitigation strategy. For instance, if hydrophobic interactions are the main culprit, increasing the salt concentration in your buffers may be less effective than adding a non-ionic detergent.
Diagram: The Mechanism of Non-Specific Binding and the Role of Blocking
The following diagram illustrates how non-specific binding occurs and how a blocking agent can prevent it.
Caption: Mechanism of non-specific binding and its prevention by blocking agents.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to address the specific problems you are likely to encounter. Each question is a common pain point, followed by a detailed explanation of the causes and a step-by-step guide to resolving the issue.
Q1: My negative control wells show a high signal. What is the most likely cause and how do I fix it?
A high signal in your negative control (e.g., cells without the target, or wells with no primary antibody) is the classic sign of non-specific binding. The primary culprits are usually insufficient blocking, excessive antibody concentration, or problems with the washing steps.[9]
Causality & Solution Workflow:
-
Evaluate Your Blocking Step: The purpose of blocking is to saturate all potential non-specific binding sites on the plate surface and cells with an inert protein or polymer.[4][8][10] If this step is inadequate, your detection reagents will bind to these unoccupied sites.
-
Optimize Antibody Concentration: Using too much primary or secondary antibody is a very common error.[12][13] Higher concentrations increase the likelihood of low-affinity, non-specific interactions.[14]
-
Action: Perform a titration experiment to determine the optimal antibody concentration. This is the concentration that provides the best signal-to-noise ratio, not necessarily the strongest signal. Start with a 10-fold dilution series from the manufacturer's recommended concentration.[15]
-
-
Refine Your Wash Protocol: Inadequate washing will fail to remove unbound and non-specifically bound antibodies.[11][16]
Q2: I'm using a standard blocking buffer (like BSA or milk), but my background is still high. What are my options?
While Bovine Serum Albumin (BSA) and non-fat dry milk are common blockers, they are not universally effective. The "best" blocking agent is assay-dependent.[17] If standard protein-based blockers fail, it's time to explore alternatives based on the suspected nature of the NSB.
Expert Insight: The choice of blocking buffer can be critical, especially when dealing with specific detection systems. For example, since non-fat milk contains phosphoproteins, it should be avoided in assays detecting phosphorylated targets. Similarly, as milk also contains biotin, it is incompatible with avidin/biotin-based detection systems.[10]
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, well-defined.[10] | Can have lot-to-lot variability; relatively expensive.[10] | General use, compatible with most systems. |
| Non-Fat Dry Milk | 1-5% (w/v) | Inexpensive, effective for many applications.[10] | Complex mixture, contains phosphoproteins and biotin.[10] | Not for phospho-protein or avidin-biotin detection. |
| Normal Serum | 5-10% (v/v) | Very effective at reducing NSB from secondary antibodies.[11] | Must be from the same species as the secondary antibody host to avoid cross-reactivity.[12] | When secondary antibody cross-reactivity is suspected. |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not cross-react with mammalian proteins. | Can be less effective than other protein blockers. | Assays using mammalian-derived reagents where cross-reactivity is a concern. |
| Synthetic/Commercial Blockers | Varies | Protein-free, highly consistent, low cross-reactivity.[8] | Can be more expensive. | High-sensitivity assays, phospho-protein detection, assays with persistent background issues. |
Action: If BSA fails, try normal serum (e.g., 5% Goat Serum if your secondary is goat anti-mouse). If you suspect protein-protein interactions are the issue, a protein-free synthetic blocker may be the optimal choice.
Q3: How do I properly use controls to identify the source of non-specific binding?
A self-validating assay relies on a complete set of controls. Without them, you are flying blind. These controls are diagnostic tools that allow you to pinpoint the specific step or reagent causing the high background.
Essential Controls for Diagnosing NSB:
-
"No Primary Antibody" Control:
-
Purpose: To assess non-specific binding of the secondary antibody.[11][12][13]
-
Method: Run a sample through the entire protocol but substitute the primary antibody diluent for the primary antibody itself.
-
Interpretation: If you see a high signal here, your secondary antibody is binding non-specifically to the cells or the plate. Solutions include diluting the secondary antibody, increasing wash stringency, or using a pre-adsorbed secondary antibody.[11]
-
-
Isotype Control:
-
Purpose: To measure non-specific binding of the primary antibody itself, due to Fc receptor binding or other non-antigen specific interactions.[3][18][19]
-
Method: Use an antibody of the same host species, isotype (e.g., Mouse IgG2b), and conjugation as your primary antibody, but raised against an antigen not present in your sample.[20] It must be used at the exact same concentration as the primary antibody.[20]
-
Interpretation: The signal from the isotype control represents the background level of your primary antibody. A high signal indicates a problem with the primary antibody's interaction with the sample. Solutions include adding an Fc receptor block, trying a different primary antibody clone, or further optimizing the blocking buffer.[19]
-
-
"No Cells" or "Blank" Control:
-
Purpose: To determine if reagents are binding to the microplate itself.
-
Method: Run the entire assay protocol in empty wells.
-
Interpretation: Signal in these wells indicates that the blocking of the plate surface is insufficient or that reagents are binding to the plastic.
-
Diagram: A Logical Troubleshooting Workflow
This flowchart provides a structured approach to diagnosing and solving high background issues.
Caption: A systematic workflow for troubleshooting non-specific binding.
Section 3: Key Experimental Protocols
Here are detailed methodologies for the most critical optimization experiments.
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol is designed to empirically determine the best concentration for your chosen blocking agent (e.g., BSA).
-
Preparation: Prepare a stock of your assay buffer (e.g., PBS or TBS). Create a series of blocking buffer dilutions from your blocking agent stock (e.g., 0.5%, 1%, 2%, 3%, and 5% BSA in PBS).[2]
-
Cell Seeding: Seed your cells in a microplate at the desired density and allow them to adhere/grow as per your standard protocol.
-
Blocking: Remove the culture medium and wash cells once with assay buffer. Add the different concentrations of blocking buffer to separate sets of wells. Include a "no block" control. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with your standard immunoassay protocol, ensuring to test both a "total binding" condition (with all reagents) and a "non-specific binding" condition (e.g., using an isotype control or no primary antibody).
-
Data Analysis: After developing the signal, compare the signal in the non-specific binding wells across the different blocking concentrations. The optimal concentration is the one that provides the lowest background signal without significantly diminishing the specific signal.
Protocol 2: Titration of Primary Antibody
This experiment identifies the antibody concentration that maximizes the signal-to-noise ratio.
-
Preparation: Prepare a dilution series of your primary antibody in your optimized blocking buffer. A good starting range is a half-log or full-log series spanning two orders of magnitude around the manufacturer's suggested concentration (e.g., 1:100, 1:500, 1:1000, 1:5000, etc.).
-
Cell Seeding & Blocking: Prepare your cell plate as per your standard, optimized protocol, including the blocking step.
-
Primary Antibody Incubation: Add the different primary antibody dilutions to the wells. Be sure to include two critical controls for each dilution:
-
Positive Control: Cells known to express the target antigen.
-
Negative Control: Cells known to not express the target antigen (or an isotype control).
-
-
Detection: Complete the remainder of the assay protocol using a fixed, optimal concentration of your secondary antibody.
-
Analysis: Plot the signal from the positive control wells and negative control wells against the antibody dilution. The optimal dilution is the one that gives the largest difference (the best "assay window" or "signal-to-noise ratio") between the positive and negative signals.
Section 4: Advanced FAQs
Q4: Can cell health or passage number affect non-specific binding?
Yes, absolutely. Unhealthy, stressed, or dying cells can exhibit increased non-specific binding. Apoptotic or necrotic cells may expose "sticky" intracellular components and have compromised membrane integrity, leading to higher background. Similarly, cells at a very high passage number may have altered morphology and protein expression profiles, which can affect binding.
Best Practices:
-
Always use cells from a consistent, low passage number.
-
Ensure high cell viability (>90%) before starting an assay.
-
Avoid over-confluence, as this can lead to cell stress and death.
-
Be gentle during wash steps to avoid detaching weakly adherent or unhealthy cells.[21]
Q5: My washing technique is manual. Could this be a source of variability?
Yes. Manual washing is a significant source of potential variability.[16] Inconsistent aspiration can leave residual, unbound antibody in some wells, leading to patches of high background.[16] Conversely, overly aggressive washing can dislodge cells from the plate.[21]
Best Practices for Manual Washing:
-
Use a multichannel pipette for consistency.
-
Do not touch the bottom of the well with the pipette tips.
-
After the final aspiration, invert the plate and tap it gently on a clean paper towel to remove any residual buffer.
-
For loosely adherent cells, consider leaving a small amount of buffer in the wells between washes and using a gentle, slow addition of the next wash solution.
References
-
ResearchGate. (2018). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it?[Link]
-
LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3.[Link]
-
LI-COR Biosciences. Blocking Buffer Optimization Protocol.[Link]
-
Biocompare. (2012). Tips for Reducing ELISA Background.[Link]
-
Surmodics. What Causes High Background in ELISA Tests?[Link]
-
NIH. (2025). Reconciling specificity and non-specificity in antibody binding: an energy landscape framework for immunology education.[Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls.[Link]
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting.[Link]
-
NIH. (2012). Receptor Binding Assays for HTS and Drug Discovery.[Link]
-
Labclinics. (2015). Isotype controls: what, why and when?[Link]
-
Boster Biological Technology. Western Blot Blocking Buffer Optimization.[Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.[Link]
-
Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.[Link]
-
NIH. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors.[Link]
-
Bio-Rad. Isotype Controls.[Link]
-
American Research Products, Inc. Elisa troubleshooting tips – High background.[Link]
-
ResearchGate. (2021). How to avoid cell losing during the washing procedure?[Link]
-
NIH. (2023). Surface patches induce nonspecific binding and phase separation of antibodies.[Link]
-
NIH. (2025). Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry.[Link]
-
ACS Publications. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications.[Link]
-
ResearchGate. (2014). Can you help me with a problem with high background in ELISA using human sera?[Link]
-
Crown Bioscience. (2018). Why to Use Isotype Control Antibodies.[Link]
-
ResearchGate. Assay Guidance Manual for Drug Discovery: Technologies That Matter.[Link]
-
NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.[Link]
-
Boster Biological Technology. IHC Troubleshooting Guide.[Link]
-
YouTube. (2018). Non Specific Binding.[Link]
-
ResearchGate. (2025). Reduction of non-specific binding in immunoassays requiring long incubations.[Link]
-
Oxford Gene Technology. How do I reduce high background in my FISH assay?[Link]
-
CliniSciences. Blocking buffers - Immunoassays.[Link]
-
ImmunoChemistry Technologies. (2020). Choosing the Right Block Buffer.[Link]
Sources
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotype Control Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 5. biocompare.com [biocompare.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arp1.com [arp1.com]
- 10. bosterbio.com [bosterbio.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. biossusa.com [biossusa.com]
- 14. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. labcluster.com [labcluster.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Prospective Analysis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid as a Novel Furin Inhibitor: A Comparative Guide for Researchers
Introduction: The Critical Role of Furin in Health and Disease
Furin, a calcium-dependent serine endoprotease of the proprotein convertase (PC) family, is a key player in the maturation of a vast array of precursor proteins.[1][2] Located primarily in the trans-Golgi network, furin processes proteins at specific polybasic amino acid sequences (typically R-X-K/R-R↓), converting them into their biologically active forms.[2][3] This proteolytic activity is essential for numerous physiological processes, including hormone activation, growth factor signaling, and cellular adhesion.[1][4] However, the ubiquitous nature of furin also implicates it in various pathologies. It is exploited by numerous pathogens, including viruses like SARS-CoV-2 and influenza, for the activation of their surface glycoproteins, a critical step for infectivity.[2][5][6] Furthermore, furin is involved in cancer progression through the activation of matrix metalloproteinases and growth factors.[6][7] This central role in disease has made furin a compelling target for therapeutic intervention.[1][8]
The development of furin inhibitors has been a significant focus of research.[1] Early efforts centered on peptide-based and peptidomimetic inhibitors, which, while potent, often suffer from poor cell permeability, metabolic instability, and high molecular weight, limiting their therapeutic potential.[2][3][6] This has spurred the search for non-peptide, small-molecule inhibitors that may offer improved pharmacological properties.[2][3][6][9]
This guide provides a comparative analysis of a novel small molecule, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid (hereafter referred to as Compound X ), in the context of established furin inhibitors. As there is currently no published data on the furin inhibitory activity of Compound X, this document serves as a prospective guide for researchers. We will analyze its structural features to hypothesize its potential as a furin inhibitor and outline the experimental workflows required to characterize its performance against well-known alternatives.
The Landscape of Furin Inhibitors: A Comparative Overview
The field of furin inhibitors is diverse, with compounds ranging from covalent peptide mimics to non-covalent small molecules. Understanding the characteristics of these established inhibitors provides a benchmark for evaluating novel candidates like Compound X.
Established Furin Inhibitors: Key Characteristics
-
Decanoyl-RVKR-CMK: A classic, potent, and cell-permeable peptide-based irreversible inhibitor.[4] It mimics the furin cleavage site and contains a chloromethylketone (CMK) reactive group that covalently modifies the active site histidine.[4] While a powerful research tool, its reactivity and peptide nature pose challenges for therapeutic development.[1] It has an IC50 of 57 nM in a plaque reduction assay for SARS-CoV-2.[1][10]
-
MI-1851: A potent peptidomimetic inhibitor with a picomolar Ki value (10.1 pM).[1] It has demonstrated significant antiviral activity against several viruses, including SARS-CoV-2, by inhibiting the cleavage of their surface proteins.[1][11] Further studies have explored its metabolic stability and potential for drug development.[1][11]
-
BOS Series: A class of non-peptide, small-molecule inhibitors characterized by a (3,5-dichlorophenyl)pyridine scaffold.[2][3] These compounds have shown nanomolar potency in cell-based assays and represent a significant advancement in the development of drug-like furin inhibitors.[2][3]
-
Guanidinylated Aryl-2,5-dideoxystreptamines (GADDs): A class of small-molecule, competitive furin inhibitors with nanomolar potency.[9] These compounds have shown efficacy in cellular assays, protecting against furin-dependent toxins.[9]
The following table summarizes the key performance metrics of these established furin inhibitors, providing a framework for the potential evaluation of Compound X.
| Inhibitor Class | Example | Mechanism of Action | Potency (IC50/Ki) | Key Advantages | Key Limitations |
| Peptide-based (Covalent) | Decanoyl-RVKR-CMK | Irreversible, covalent modification of the active site | ~1.3 nM (IC50)[1] | High potency, cell-permeable | Potential for off-target reactivity, poor in vivo stability[1] |
| Peptidomimetic | MI-1851 | Competitive, reversible | 10.1 pM (Ki)[1] | Very high potency, demonstrated antiviral activity[1] | Relatively high molecular weight, potential for immunogenicity |
| Small Molecule (Non-peptide) | BOS-318 (BOS series) | Slow, tight-binding, reversible | 1.9 nM (IC50)[1] | Good potency, cell-based activity, more drug-like properties[2][3] | Complex structure-activity relationship |
| Small Molecule (Non-peptide) | GADDs (e.g., 1e, 1g) | Competitive, reversible | Nanomolar range[9] | Good potency, demonstrated cellular efficacy[9] | Potential for off-target effects due to multiple guanidinyl groups |
| Hypothetical Small Molecule | Compound X | TBD (likely competitive, non-covalent) | TBD | TBD (potential for good oral bioavailability and metabolic stability) | TBD (potency and selectivity are unknown) |
A Prospective Look at "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic Acid" (Compound X)
While lacking empirical data, the chemical structure of Compound X allows for informed hypotheses regarding its potential as a furin inhibitor.
-
Structural Features and Potential Interactions: Compound X is a non-peptide small molecule. The benzoic acid moiety provides a negatively charged group that could potentially interact with positively charged residues in the furin active site. The sulfonamide linker is a common scaffold in medicinal chemistry and can form hydrogen bonds. The furylmethylamine group may engage in hydrophobic or hydrogen bonding interactions within the substrate-binding pocket. A recent study identified a novel small-molecule furin inhibitor with a 1,3-thiazol-2-ylaminosulfonyl scaffold, suggesting that sulfonamide-containing structures can indeed target furin.[2][3]
-
Predicted Advantages: As a small molecule, Compound X is likely to have better oral bioavailability and metabolic stability compared to peptide-based inhibitors.[6][9] Its relatively simple structure may also allow for straightforward chemical modification to optimize potency and selectivity.
-
Potential Challenges: The potency and selectivity of Compound X against furin and other proprotein convertases are unknown. Experimental validation is crucial to determine its efficacy and potential for off-target effects.
Experimental Workflow for the Characterization of a Novel Furin Inhibitor
To validate the potential of Compound X as a furin inhibitor and compare it to existing alternatives, a systematic experimental approach is required. The following protocols outline the key assays for its characterization.
Diagram: Experimental Workflow for Inhibitor Characterization
Caption: A stepwise workflow for characterizing a novel furin inhibitor.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified furin.
Principle: This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by recombinant human furin. The decrease in fluorescence signal is proportional to the inhibitor's potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.5% Triton X-100, 1 mM CaCl2.[9]
-
Enzyme Solution: Dilute recombinant human furin to a final concentration of ~5 nM in assay buffer.[9]
-
Substrate Solution: Prepare a stock solution of a fluorogenic furin substrate (e.g., Pyr-RTKR-MCA) and dilute to a final concentration of 100 µM in assay buffer.[9][12]
-
Inhibitor Solutions: Prepare a serial dilution of Compound X (e.g., from 1 nM to 100 µM) in the assay buffer.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted furin solution to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., Decanoyl-RVKR-CMK).
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[9]
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically over 30-60 minutes at room temperature.[12]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the positive control (V0).
-
Plot the percentage of inhibition [(V0 - V) / V0] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Objective: To assess the ability of Compound X to inhibit furin activity within a cellular context.
Principle: This assay typically utilizes a reporter protein that is a known furin substrate. Inhibition of furin will prevent the cleavage of the reporter, which can be measured, for example, by a decrease in the secretion of a cleaved product or an accumulation of the uncleaved precursor.
Step-by-Step Protocol:
-
Cell Culture:
-
Use a cell line that expresses a suitable reporter system, or a cell line relevant to the disease of interest (e.g., a cancer cell line for anti-tumor studies).
-
-
Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of Compound X for a predetermined time (e.g., 24 hours). Include appropriate vehicle controls.
-
-
Detection of Reporter Cleavage:
-
The detection method will depend on the specific reporter system used. This could involve:
-
Western Blotting: Analyze cell lysates or conditioned media for the presence of the uncleaved precursor and the cleaved product.
-
ELISA: Quantify the amount of secreted, cleaved reporter protein in the conditioned media.
-
Reporter Gene Assay: If the cleaved product is a transcription factor, measure the expression of a downstream reporter gene.
-
-
-
Data Analysis:
-
Quantify the levels of the cleaved and uncleaved reporter.
-
Calculate the percentage of inhibition of reporter processing at each concentration of Compound X.
-
Determine the cellular EC50 value.
-
Objective: To evaluate the toxicity of Compound X on cultured cells.
Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for 24-48 hours.[11]
-
MTS/MTT Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[11]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Mechanism of Furin Inhibition: A Visual Representation
The following diagram illustrates the general mechanism of furin-mediated protein processing and how inhibitors can interfere with this process.
Diagram: Furin's Mechanism of Action and Inhibition
Caption: Furin cleaves pro-proteins at specific sites to activate them. Inhibitors block this process.
Conclusion and Future Directions
"3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" (Compound X) represents a novel, unexplored small molecule with the potential to be a furin inhibitor. Its structural features are distinct from many established inhibitors and align with a modern approach to developing more drug-like candidates. However, its efficacy remains hypothetical and requires rigorous experimental validation.
The protocols and comparative framework provided in this guide offer a clear path for researchers to:
-
Determine the in vitro potency and mechanism of action of Compound X.
-
Assess its efficacy and toxicity in relevant cellular models.
-
Benchmark its performance against established furin inhibitors.
Should Compound X demonstrate significant and selective furin inhibitory activity, further studies into its structure-activity relationship, pharmacokinetic properties, and in vivo efficacy would be warranted. This systematic approach is essential to ascertain whether this novel compound can be a valuable tool for research and a potential starting point for the development of new therapeutics targeting furin-dependent pathologies.
References
-
Shalimov, Y., & Maslov, D. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences, 25(17), 9199. [Link]
-
Jukič, M., Janežič, D., & Gobec, S. (2023). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Pharmaceuticals, 16(2), 273. [Link]
-
Farkas, J., et al. (2022). In vitro characterization of the furin inhibitor MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity. PLoS ONE, 17(1), e0262493. [Link]
-
Jiao, G. S., et al. (2006). Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine. Proceedings of the National Academy of Sciences, 103(52), 19698-19703. [Link]
-
Gitlin-Domagalska, A., et al. (2023). Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. Journal of Medicinal Chemistry, 66(7), 4947-4958. [Link]
-
Steinmetzer, T., et al. (2009). Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics. Journal of Medicinal Chemistry, 52(1), 143-153. [Link]
-
Cheng, Y. W., et al. (2020). Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects. Cell Reports, 33(3), 108294. [Link]
-
Coppola, J. M., et al. (2008). A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness. Neoplasia, 10(4), 363-370. [Link]
-
Jukič, M., Janežič, D., & Gobec, S. (2025). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. [Link]
-
Dahms, S. O., et al. (2011). Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. Biochemical Pharmacology, 81(5), 619-628. [Link]
-
Sielaff, F., et al. (2022). OFF-State-Specific Inhibition of the Proprotein Convertase Furin. ACS Chemical Biology, 17(5), 1165-1175. [Link]
-
Chiricosta, L., et al. (2022). Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors. Frontiers in Chemistry, 10, 873692. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 7. A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. rndsystems.com [rndsystems.com]
- 11. In vitro characterization of the furin inhibitor MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Furin Inhibitors for Researchers
Welcome to this in-depth guide on the comparative analysis of small molecule furin inhibitors. As researchers and drug development professionals, the selection of the right tool to modulate the activity of the proprotein convertase furin is critical for advancing our understanding of its role in various pathologies and for developing novel therapeutics. This guide provides a comprehensive overview of the landscape of small molecule furin inhibitors, their mechanisms of action, and, most importantly, the experimental frameworks to evaluate their efficacy.
The Central Role of Furin in Health and Disease
Furin, a ubiquitously expressed serine protease, plays a crucial housekeeping role by processing a vast array of precursor proteins into their biologically active forms.[1] Located primarily in the trans-Golgi network (TGN), furin is a key player in cellular signaling, growth factor activation, and protein maturation.[1] Its substrates include hormones, receptors, and matrix metalloproteinases (MMPs).[2]
However, this essential enzymatic activity is a double-edged sword. Furin is implicated in a multitude of pathological processes, including:
-
Infectious Diseases: Many viral and bacterial pathogens hijack the host's furin to process their own proteins, a step that is often essential for their virulence. This includes the activation of toxins from Bacillus anthracis (anthrax) and Pseudomonas aeruginosa, as well as the processing of envelope proteins from viruses like HIV, influenza, and coronaviruses.[2][3]
-
Cancer: Furin is overexpressed in many tumors and contributes to cancer progression by activating proteins involved in cell proliferation, adhesion, invasion, and survival, such as MMPs and growth factors.[2]
-
Neurological Disorders: Furin is involved in the processing of precursor proteins linked to neurodegenerative diseases like Alzheimer's disease.[4]
This central role in disease has made furin an attractive target for therapeutic intervention.[5] Small molecule inhibitors offer a promising avenue to modulate furin activity with the potential for oral bioavailability and favorable pharmacokinetic profiles.
The Landscape of Small Molecule Furin Inhibitors: A Comparative Overview
The development of small molecule furin inhibitors has evolved from peptide-based compounds to more drug-like non-peptidic molecules. Here, we compare some of the most well-characterized classes.
Peptidomimetic Inhibitors
These inhibitors are designed based on the consensus furin cleavage sequence, typically Arg-X-Lys/Arg-Arg↓.
-
Decanoyl-RVKR-CMK: This is a classic, potent, and irreversible inhibitor of furin. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine. While highly effective in vitro, the reactivity of the CMK group can lead to off-target effects and poor in vivo stability, limiting its therapeutic potential.[2] It serves as a valuable research tool and a benchmark for comparing other inhibitors.
-
MI-1851: This canavanine-containing peptidomimetic is a highly potent furin inhibitor with a Ki of 10.1 pM.[2] It has demonstrated significant antiviral activity against several furin-dependent viruses with reduced toxicity in animal models compared to earlier generations of similar compounds.[2]
Non-Peptidic Small Molecule Inhibitors
These compounds represent a significant step towards developing more drug-like furin inhibitors, often with improved cell permeability and selectivity.
-
BOS Series (e.g., BOS-318): Developed by Boston Pharmaceuticals, this series of (3,5-dichlorophenyl)pyridine derivatives exhibits nanomolar inhibitory activity in cell-based assays and high in vitro efficacy.[3] BOS-318 has shown promise in a cystic fibrosis model by reducing ENaC activity.[2] These compounds have a distinct binding mode that does not directly involve the catalytic triad, leading to high selectivity.[2][5]
-
Guanidinylated 2,5-dideoxystreptamine (GADD) Derivatives: These compounds have demonstrated potent and competitive inhibition of furin in biochemical and cellular assays.[2] Some GADDs show good selectivity for furin over other proteases.[2]
-
2,5-dideoxystreptamine Derivatives: Certain derivatives of this scaffold have been identified as potent, cell-permeable inhibitors of cellular furin.[6] They have been shown to inhibit tumor cell migration and protect cells from bacterial toxins.[6]
-
Thiazol-2-ylaminosulfonyl Scaffold: A novel class of non-peptidic small molecule inhibitors with a 1,3-thiazol-2-ylaminosulfonyl scaffold has been identified, with lead compounds showing IC50 values in the micromolar range.[3] These compounds represent a starting point for further optimization.[3]
Quantitative Comparison of Furin Inhibitors
The following table summarizes the reported inhibitory potencies of selected small molecule furin inhibitors. It is important to note that assay conditions can vary between studies, so these values should be considered as a comparative guide.
| Inhibitor Class | Example Compound | Target | IC50 | Ki | Mechanism of Action | Reference(s) |
| Peptidomimetic | Decanoyl-RVKR-CMK | Furin | 1.3 ± 3.6 nM | - | Irreversible, Covalent | [2] |
| MI-1851 | Furin | - | 10.1 pM | Competitive | [2] | |
| Non-Peptidic | BOS-318 | Furin | - | - | Non-competitive | [2][5] |
| GADDs (1e, 1g) | Furin | Nanomolar range | - | Competitive | [2] | |
| 2,5-dideoxystreptamine (1b) | Furin | - | - | - | [6] | |
| Thiazol-2-ylaminosulfonyl (Compound 4) | Furin | 17.58 ± 2.29 μM | - | Non-competitive | [3] |
Visualizing the Mechanism: Furin Processing and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the furin processing pathway and the mechanisms of competitive and non-competitive inhibition.
Caption: Furin-mediated pro-protein processing pathway.
Caption: Mechanisms of competitive and non-competitive inhibition.
Experimental Protocols for Evaluating Furin Inhibitors
To ensure the trustworthiness and reproducibility of your findings, it is crucial to employ well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays to assess the performance of small molecule furin inhibitors.
In Vitro Furin Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified furin using a fluorogenic substrate.
Principle: Furin cleaves a synthetic peptide substrate that has a fluorophore and a quencher. Cleavage separates the two, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Pyr-Arg-Thr-Lys-Arg-AMC)
-
Assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol[3]
-
Test inhibitors dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known furin inhibitor, e.g., Dec-RVKR-CMK).
-
In a 96-well plate, add 50 µL of the furin enzyme solution (e.g., 0.5 ng/µL in assay buffer) to each well.[3]
-
Add 10 µL of the diluted inhibitor or control to the corresponding wells.[3]
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the fluorogenic substrate solution (e.g., 5 µM in assay buffer).[3]
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.[3]
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for at least 30 minutes, with excitation at ~380 nm and emission at ~460 nm.[3][7]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro furin enzymatic assay.
Cell-Based Anthrax Toxin Assay
This assay assesses the ability of an inhibitor to block furin activity at the cell surface, which is required for the activation of anthrax protective antigen (PA).
Principle: Furin on the cell surface cleaves the 83 kDa protective antigen (PA83) of Bacillus anthracis into a 63 kDa fragment (PA63). PA63 then oligomerizes and forms a pore, allowing the lethal factor (LF) to enter the cell, leading to cell death. An effective furin inhibitor will prevent PA83 cleavage and protect the cells from the toxin.
Materials:
-
RAW264.7 macrophage cells
-
Anthrax protective antigen (PA) and lethal factor (LF)
-
Cell culture medium
-
Test inhibitors
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plate
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of the test inhibitor or controls for 1-2 hours.
-
Prepare a solution of PA and LF in cell culture medium (e.g., 20 nM PA and 5 nM LF).[8]
-
Add the PA/LF solution to the wells containing the inhibitor-treated cells.
-
Incubate the plate at 37°C for 4-6 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percent cell protection for each inhibitor concentration relative to the toxin-only control.
-
Plot the percent protection against the inhibitor concentration to determine the EC50 value.
Western Blot Analysis of Pro-Protein Processing
This method directly visualizes the inhibition of furin-mediated cleavage of a specific pro-protein substrate within cells.
Principle: Cells are treated with a furin inhibitor, and the processing of an endogenous or overexpressed furin substrate (e.g., pro-MMP-2) is assessed by Western blotting. Inhibition of furin will lead to an accumulation of the pro-form and a decrease in the mature form of the protein.
Materials:
-
Cell line expressing the target pro-protein (e.g., HT1080 for MMPs)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors[9]
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibody specific for the pro- and mature forms of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of the furin inhibitor for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Quantify the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities to determine the ratio of the pro-form to the mature form of the target protein.
Conclusion: Selecting the Right Furin Inhibitor for Your Research
The choice of a small molecule furin inhibitor will depend on the specific research question. For initial in vitro screening, a potent but less stable compound like Dec-RVKR-CMK can be useful. For cell-based and in vivo studies, non-peptidic inhibitors with better drug-like properties, such as the BOS series, are more appropriate.
This guide provides a framework for understanding and comparing small molecule furin inhibitors. By employing the detailed experimental protocols outlined here, researchers can confidently evaluate the performance of these compounds and contribute to the growing body of knowledge on the therapeutic potential of furin inhibition.
References
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. MDPI. [Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. MDPI. [Link]
-
Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. PubMed Central. [Link]
-
Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors. Frontiers. [Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications. ResearchGate. [Link]
-
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. PubMed Central. [Link]
-
FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. PubMed Central. [Link]
-
Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY. PubMed Central. [Link]
-
Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication. ASM Journals. [Link]
-
Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]
-
Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules. PubMed Central. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Inhibition of anthrax toxin activity in vitro. (a) Inhibition of LeTx.... ResearchGate. [Link]
-
5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Cell Counter: HT1080 Cells. Molecular Devices. [Link]
-
Western Blot Protocol. OriGene Technologies Inc.. [Link]
Sources
- 1. Protection from Anthrax Toxin-Mediated Killing of Macrophages by the Combined Effects of Furin Inhibitors and Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing of Pseudomonas aeruginosa Exotoxin A Is Dispensable for Cell Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 7. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomol.com [biomol.com]
- 10. origene.com [origene.com]
A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid against 11β-HSD1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, against its putative target, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will delve into the scientific rationale behind the experimental design, present detailed protocols for robust validation, and objectively compare its potential efficacy against established inhibitors.
The Scientific Imperative: Targeting 11β-HSD1 in Metabolic Disease
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol, primarily in the liver, adipose tissue, and brain.[1][2] Elevated localized cortisol levels are strongly implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[3] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for mitigating these conditions.[4]
The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid belongs to a class of sulfonylbenzoic acid derivatives that have shown potential as enzyme inhibitors.[5][6] This guide outlines the necessary steps to rigorously evaluate its specific inhibitory activity against 11β-HSD1.
The Strategic Approach to Validation: A Multi-tiered Experimental Workflow
A robust validation of a potential enzyme inhibitor requires a multi-faceted approach, progressing from initial biochemical characterization to more physiologically relevant cell-based assays. This ensures that the observed inhibition is a direct effect on the target enzyme and is reproducible in a cellular context.
Caption: A multi-phase workflow for validating enzyme inhibitors.
Phase 1: In Vitro Biochemical Characterization
The initial step is to ascertain a direct interaction between 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and the 11β-HSD1 enzyme and to quantify its inhibitory potency.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a robust and high-throughput method for measuring 11β-HSD1 activity.
Principle: The assay measures the production of cortisol from cortisone. A cortisol-specific antibody labeled with a donor fluorophore and a cortisol tracer labeled with an acceptor fluorophore are used. In the absence of cortisol produced by the enzyme, the antibody binds to the tracer, bringing the donor and acceptor into close proximity and generating a FRET signal. As the enzyme produces cortisol, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA).
-
Reconstitute recombinant human 11β-HSD1 enzyme and the cofactor NADPH to their working concentrations in the reaction buffer.
-
Prepare a stock solution of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in DMSO. Create a serial dilution of the compound in the reaction buffer. Also, prepare stock solutions of comparator inhibitors (Carbenoxolone, AZD4017, MK-0916).
-
Prepare the substrate solution of cortisone in the reaction buffer.
-
Prepare the HTRF detection reagents (anti-cortisol antibody and cortisol tracer) as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted test compound or comparator inhibitor. For control wells, add 5 µL of reaction buffer with DMSO.
-
Add 5 µL of the 11β-HSD1 enzyme solution to all wells.
-
Initiate the enzymatic reaction by adding 10 µL of the cortisone and NADPH mixture.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.
-
Incubate at room temperature for 1-2 hours to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Kinetic Studies to Determine the Mode of Inhibition
Understanding how the inhibitor interacts with the enzyme and its substrate is crucial.
Protocol:
-
Perform the HTRF assay as described above, but with varying concentrations of both the substrate (cortisone) and the inhibitor.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).
Phase 2: Cell-Based Assay for Physiological Relevance
To confirm that 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid can inhibit 11β-HSD1 within a cellular environment, a cell-based assay is essential.
Experimental Protocol: HEK293 Cell-Based 11β-HSD1 Assay
Human Embryonic Kidney (HEK293) cells can be engineered to stably express human 11β-HSD1.[7][8]
Principle: The transfected HEK293 cells will convert exogenously added cortisone to cortisol. The amount of cortisol produced can be measured in the cell culture supernatant.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human 11β-HSD1 in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor and Substrate Treatment:
-
Prepare serial dilutions of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid and comparator inhibitors in serum-free media.
-
Remove the culture media from the cells and replace it with the media containing the inhibitors.
-
Add cortisone to the wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).
-
-
Cortisol Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a commercially available Cortisol ELISA kit or by LC-MS/MS for higher sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the percent inhibition of cortisol production at each inhibitor concentration.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Comparative Analysis: Benchmarking Against Known Inhibitors
A critical aspect of this validation guide is to provide a comparative context for the inhibitory activity of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. The following table summarizes the expected data points to be collected and compared against established 11β-HSD1 inhibitors.
| Parameter | 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid | Carbenoxolone | AZD4017 | MK-0916 |
| Biochemical IC50 (nM) | To be determined | ~300 | 7[9] | ~30[10] |
| Cellular IC50 (nM) | To be determined | ~300[11] | 2[9] | Data varies |
| Mode of Inhibition | To be determined | Non-selective | Selective | Selective[12] |
| Selectivity vs. 11β-HSD2 | To be determined | Low | High (>30 µM)[9] | High |
Note: The IC50 values for comparator compounds can vary depending on the specific assay conditions.
Visualizing the Mechanism of Action: The Glucocorticoid Activation Pathway
Understanding the broader biological context of 11β-HSD1 inhibition is crucial for interpreting the experimental results. The following diagram illustrates the central role of 11β-HSD1 in the glucocorticoid signaling pathway.
Caption: Inhibition of 11β-HSD1 blocks the conversion of inactive cortisone to active cortisol.
Conclusion and Future Directions
This guide provides a rigorous and scientifically sound framework for the initial validation of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid as a potential 11β-HSD1 inhibitor. Successful completion of these experiments will provide the essential data to determine its potency, selectivity, and cellular efficacy.
Positive results from these studies would warrant further investigation, including selectivity profiling against other hydroxysteroid dehydrogenases, pharmacokinetic studies, and in vivo efficacy studies in animal models of metabolic disease. This structured approach ensures that only the most promising candidates progress through the drug discovery pipeline, maximizing the potential for developing novel therapeutics for metabolic disorders.
References
-
Othonos, N., et al. (2023). 11β-HSD1 inhibition in men mitigates prednisolone-induced adverse effects in a proof-of-concept randomised double-blind placebo-controlled trial. Nature Communications. Available at: [Link]
-
Storbeck, K. H., et al. (2023). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen production. bioRxiv. Available at: [Link]
-
Scott, J. S., et al. (2012). A Novel Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). ResearchGate. Available at: [Link]
-
Chapman, K., et al. (2021). 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family. The Journal of Endocrinology. Available at: [Link]
-
ClinicalTrials.gov. (2017). Targeting Iatrogenic Cushing's Syndrome With 11β-hydroxysteroid Dehydrogenase Type 1 Inhibition. Available at: [Link]
-
Vuorinen, A., et al. (2014). Inhibition of 11β-HSD1 activity in intact cells. ResearchGate. Available at: [Link]
-
Dhani, S., & Gygax, D. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. Available at: [Link]
-
Wójcik, M., et al. (2021). Carbenoxolone and the inhibitors of 11β-HSD2. ResearchGate. Available at: [Link]
-
Scott, J. S., et al. (2012). Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). PubMed. Available at: [Link]
-
Hermanowski-Vosatka, A., et al. (2009). Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]
-
Yeh, V. S., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. PubMed. Available at: [Link]
-
Gentry, J., et al. (2006). Laying Out Pathways With Rgraphviz. The R Journal. Available at: [Link]
-
Shah, P., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Available at: [Link]
-
Poulsen, M. W., et al. (2018). Effects of HSD11B1 knockout and overexpression on local cortisol production and differentiation of mesenchymal stem cells. PubMed Central. Available at: [Link]
-
Hockerman, S. L., et al. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. Available at: [Link]
-
Markey, K., et al. (2020). 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
DevNami. (2021, January 13). Graphviz tutorial [Video]. YouTube. Available at: [Link]
-
Quattropani, A., et al. (2018). Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor. Obesity. Available at: [Link]
-
Lee, H. J., et al. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening. Available at: [Link]
- Kolenikov, S. (2011). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov.
-
Barreto, M., et al. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Molecules. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. ResearchGate. Available at: [Link]
- Gugoasa, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017). Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Dhaheri, Y., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules. Available at: [Link]
-
Cooper, M. S., et al. (2008). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
- Springer Nature Author Service. (n.d.). Scientific editing document.
-
Zhang, M., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega. Available at: [Link]
-
Dhanesha, N., et al. (2012). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Wójcik, M., et al. (2021). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules. Available at: [Link]
-
Li, L., et al. (2016). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Imaga, N. A. (2013). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
Sources
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of drug discovery, the meticulous characterization of a compound's selectivity is a cornerstone of preclinical development. It is this specificity that often delineates a promising therapeutic candidate from a compound plagued by off-target effects. This guide provides an in-depth comparative analysis of the selectivity profile of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid , a novel sulfonamide-based compound, against a panel of structurally and functionally related serine proteases. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing protease inhibitor selectivity, supported by robust experimental data and protocols.
Introduction: The Imperative of Selectivity in Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and tissue remodeling. Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, cancer, and inflammatory disorders, making them attractive targets for therapeutic intervention.
Experimental Design for Selectivity Profiling
The cornerstone of a reliable selectivity profile is a well-designed and rigorously executed experimental plan. The following protocol outlines a robust methodology for determining the inhibitory potency of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid against a panel of serine proteases.
Materials and Reagents
-
Test Compound: 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
-
Enzymes:
-
Substrates:
-
Fluorogenic or chromogenic substrates specific for each protease.
-
-
Buffers and Reagents:
-
Assay buffers specific to each enzyme's optimal activity.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
-
96-well microplates (black, for fluorescence assays; clear, for absorbance assays).
-
-
Instrumentation:
-
Microplate reader with fluorescence and absorbance capabilities.
-
Experimental Workflow
The following diagram illustrates the key steps in the selectivity profiling workflow:
Interpretation and Discussion
The compound displays a 57-fold selectivity for PAI-1 over uPA. While both PAI-1 and uPA are involved in the plasminogen activation system, this degree of selectivity is promising for minimizing off-target effects related to uPA inhibition, which can play a role in tissue remodeling. [9][10][11][23] Notably, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid shows negligible activity against tPA, the other primary physiological activator of plasminogen. [12][13][14][15]This high selectivity is crucial, as inhibition of tPA could impair the body's natural ability to dissolve blood clots, a potentially dangerous side effect. [16] Furthermore, the compound demonstrates a very clean profile against thrombin and trypsin. Thrombin is a key enzyme in the coagulation cascade, and its inhibition can lead to bleeding. [6][7][8]Trypsin is a digestive protease, and its inhibition could cause gastrointestinal side effects. [5][19][20][21]The lack of significant activity against these proteases underscores the favorable selectivity profile of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid.
Conclusion
References
- Vertex AI Search. (n.d.). Identifying protease-activated targets and exploring therapeutic applications - PMC.
-
Wikipedia. (2024). Trypsin inhibitor. Retrieved January 23, 2026, from [Link]
-
Rockway, T. W. (2002). Inhibitors of the protease domain of urokinase-type plasminogen activator. PubMed. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2024). Plasminogen activator inhibitor-1. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2024). Urokinase. Retrieved January 23, 2026, from [Link]
-
Jilani, T., et al. (2025). Tissue Plasminogen Activator Therapy. StatPearls - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
MDPI. (2022). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved January 23, 2026, from [Link]
-
Cleveland Clinic. (2023). Direct Thrombin Inhibitors. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-{[(5-Chloro-3-methyl-1-benzothien-2-yl)sulfonyl]amino}benzoic acid. Retrieved January 23, 2026, from [Link]
-
Patsnap Synapse. (2024). What are Trypsin inhibitors and how do they work?. Retrieved January 23, 2026, from [Link]
-
Van De Craen, B., et al. (2021). A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants. Retrieved January 23, 2026, from [Link]
-
de Mejia, E. G., & Dia, V. P. (2010). Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders?. PubMed Central. Retrieved January 23, 2026, from [Link]
-
Collen, D. (2001). The Tissue-Type Plasminogen Activator Story. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved January 23, 2026, from [Link]
-
Bdeir, K., et al. (2020). Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved January 23, 2026, from [Link]
-
Level Up RN. (2025). Thrombin Inhibitors: Dabigatran, Argatroban: Pharmacology. YouTube. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2021). Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics. Molecular Pharmaceutics. Retrieved January 23, 2026, from [Link]
-
Iqbal, J., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Trypsin inhibitor – Knowledge and References. Retrieved January 23, 2026, from [Link]
-
Patsnap Synapse. (2024). What are thrombin inhibitors and how do they work?. Retrieved January 23, 2026, from [Link]
-
NIH. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. Retrieved January 23, 2026, from [Link]
-
Hematology.org. (n.d.). Thrombin Inhibitors. Retrieved January 23, 2026, from [Link]
-
Bentham Science Publishers. (2011). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling. Retrieved January 23, 2026, from [Link]
-
Medical News Today. (2023). Tissue plasminogen activator (tPA): How does it treat a stroke?. Retrieved January 23, 2026, from [Link]
-
NIH. (1993). Tissue plasminogen activator (tPA) inhibits plasmin degradation of fibrin. A mechanism that slows tPA-mediated fibrinolysis but does not require alpha 2-antiplasmin or leakage of intrinsic plasminogen. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid. Retrieved January 23, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. Trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Thrombin Inhibitors | HE [hematology.mlsascp.com]
- 9. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urokinase - Wikipedia [en.wikipedia.org]
- 11. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue Plasminogen Activator Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Tissue plasminogen activator (tPA): How does it treat a stroke? [medicalnewstoday.com]
- 16. Tissue plasminogen activator (tPA) inhibits plasmin degradation of fibrin. A mechanism that slows tPA-mediated fibrinolysis but does not require alpha 2-antiplasmin or leakage of intrinsic plasminogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. What are Trypsin inhibitors and how do they work? [synapse.patsnap.com]
- 20. トリプシンインヒビター [sigmaaldrich.com]
- 21. Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Reactivity Studies of Sulfamoylbenzoic Acid-Based Inhibitors
This guide provides an in-depth comparison of the cross-reactivity profiles of sulfamoylbenzoic acid-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and insightful analysis of inhibitor selectivity.
Introduction: The Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid moiety is a versatile scaffold in medicinal chemistry. Historically associated with diuretic agents, its derivatives have been developed to target a wide array of proteins by leveraging the sulfonamide group's ability to bind to metalloenzymes or act as a hydrogen bond donor/acceptor.[1][2] Prominent targets include carbonic anhydrases (CAs), kinases, and various proteases.[3][4]
However, the very chemical properties that make the sulfonamide group an effective pharmacophore also present a significant challenge: the potential for cross-reactivity. Off-target binding can lead to unexpected side effects or reduced efficacy. A common misconception stems from "sulfa allergies," which are typically associated with antibacterial sulfonamides. These allergic reactions are primarily linked to specific structural features (an N1-heterocyclic ring and an N4-arylamine group) that are absent in most non-antibacterial sulfonamide-containing drugs, making immunologic cross-reactivity unlikely.[5][6][7] This guide focuses on pharmacological cross-reactivity—the binding of an inhibitor to unintended protein targets.
The Imperative of Selectivity Profiling
Selectivity is a cornerstone of modern drug development. An ideal inhibitor should potently modulate its intended target while remaining inert toward other proteins, particularly those within the same family (e.g., isoforms) or other enzymes that bind similar co-factors like ATP.
-
On-Target Efficacy: High selectivity ensures that the observed biological effect is due to the modulation of the primary target, simplifying mechanistic studies and predicting clinical outcomes.
-
Minimizing Off-Target Toxicity: Unintended interactions with other proteins can trigger adverse events. Comprehensive cross-reactivity profiling is essential to de-risk a compound during preclinical development.
This guide will compare two classes of inhibitors targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme implicated in tumor progression, to illustrate these principles. We will compare a representative sulfamoylbenzoic acid-based inhibitor with a hypothetical alternative scaffold inhibitor.
Comparative Analysis: CA IX Inhibitors
Here, we present a comparative analysis of a representative 2,4-dichloro-5-sulfamoylbenzoic acid derivative (we'll call it Lasamide-Analog-11 based on published data) and a hypothetical non-sulfonamide inhibitor, Alter-Inhib-X .
Table 1: Comparative Inhibition Profile of Lasamide-Analog-11 vs. Alter-Inhib-X
| Target | Lasamide-Analog-11 (Sulfamoylbenzoic Acid) Kᵢ (nM) | Alter-Inhib-X (Alternative Scaffold) Kᵢ (nM) | Rationale for Comparison |
| hCA IX (On-Target) | ~5.0 [8] | ~8.0 | Primary therapeutic target; both compounds show high potency. |
| hCA XII (On-Target) | ~4.5[8] | ~15.0 | Another tumor-associated isoform; Lasamide-Analog-11 shows potent inhibition. |
| hCA I (Off-Target Isoform) | >10,000[8] | ~500 | Cytosolic isoform; high selectivity for Lasamide-Analog-11 is desired to avoid systemic side effects. |
| hCA II (Off-Target Isoform) | ~250[8] | ~350 | Abundant cytosolic isoform; selectivity is crucial. Lasamide-Analog-11 shows moderate selectivity. |
| Kinase Panel (Representative Off-Targets) | |||
| CDK2/CycA | >10,000 | ~8,500 | Representative serine/threonine kinase. |
| SRC | >10,000 | ~9,200 | Representative tyrosine kinase. |
| PI3Kα | >10,000 | >10,000 | Representative lipid kinase. |
Expert Interpretation:
The data reveals that the sulfamoylbenzoic acid scaffold of Lasamide-Analog-11 achieves high potency and remarkable selectivity against the cytosolic isoform hCA I.[8] Its activity against hCA II, while weaker than against the target hCA IX, is still notable and warrants consideration.[8] In contrast, Alter-Inhib-X shows a slightly cleaner profile against off-target CA isoforms but may lack the potent dual-targeting of CA IX and XII seen with the sulfonamide-based compound. Critically, neither compound shows significant cross-reactivity against a panel of kinases, which is a common liability for ATP-competitive inhibitors but less so for this class of CA inhibitors. This underscores the importance of broad screening panels to confirm selectivity.
Methodologies for Assessing Cross-Reactivity
To generate reliable and comparable data, standardized and rigorously controlled assays are paramount. Below are detailed protocols for key experiments in cross-reactivity profiling.
Kinase Selectivity Profiling (Radiometric Assay)
This method measures the transfer of radiolabeled phosphate from ATP to a substrate, providing a highly sensitive readout of kinase activity. It is a gold standard for assessing inhibitor selectivity across the kinome.
Causality Behind the Protocol: The choice of ATP concentration is critical. Using [ATP] near the Michaelis constant (Kₘ) for each kinase provides a direct measure of the inhibitor's intrinsic affinity (Kᵢ).[9] In contrast, assays at high, physiological [ATP] (1-10 mM) better reflect how the inhibitor will perform in the cellular environment where it must compete with abundant endogenous ATP.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of the test inhibitor (e.g., Lasamide-Analog-11) in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of the specific kinase and its corresponding substrate in kinase buffer.
-
Prepare an ATP solution containing a mix of unlabeled ("cold") ATP and γ-³³P-labeled ("hot") ATP, with the final concentration set to the Kₘ of the kinase being tested.
-
-
Reaction Initiation:
-
In a 96-well plate, add 10 µL of the inhibitor dilution to each well.
-
Add 20 µL of the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution.
-
-
Reaction Quenching and Detection:
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Quench the reaction by adding 50 µL of 3% phosphoric acid.
-
Spot the entire reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that captures the phosphorylated substrate.
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram 1: General Workflow for Inhibitor Cross-Reactivity Profiling
Caption: Illustrates the desired on-target inhibition of CA IX versus potential off-target cross-reactivity with CA II.
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold is a powerful tool in drug discovery, capable of producing highly potent and selective inhibitors. However, this guide demonstrates that assuming selectivity based on the primary target alone is insufficient. Rigorous, quantitative assessment of cross-reactivity against both related isoforms and broad, unrelated protein families is a non-negotiable step in preclinical development.
The choice of assay—and the conditions under which it is run—profoundly impacts the interpretation of selectivity data. By understanding the causality behind these experimental choices, researchers can generate more reliable data, leading to the development of safer and more effective therapeutics. Future work should focus on developing increasingly sophisticated cellular assays, such as Cellular Thermal Shift Assays (CETSA), to confirm target engagement and selectivity within the complex milieu of a living cell, bridging the gap between biochemical data and clinical outcomes.
References
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
- A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition.
- Assessment of allergen cross-reactivity.
- Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?.
- N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
- Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. PubMed.
- Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.
- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
- Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology.
- Sulfonamide allergy and cross-reactivity.
Sources
- 1. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unibs.it [iris.unibs.it]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Sulfamoylbenzoic Acids: From Traditional Stalwarts to Modern Innovations
Sulfamoylbenzoic acids are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from potent diuretics to targeted cancer therapies. The synthetic route chosen for their preparation is a critical decision in the drug development pipeline, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides a detailed, head-to-head comparison of the principal synthetic strategies for accessing sulfamoylbenzoic acids, offering field-proven insights and experimental data to inform your selection process. We will dissect the traditional chlorosulfonation pathway, explore the nuances of the Sandmeyer-type reaction, and evaluate the merits of a novel copper-catalyzed decarboxylative approach.
The Traditional Workhorse: Chlorosulfonation of Benzoic Acids
The most established and widely practiced method for the synthesis of sulfamoylbenzoic acids is the direct chlorosulfonation of a benzoic acid derivative, followed by amination of the resulting sulfonyl chloride.[1][2] This electrophilic aromatic substitution reaction has been a mainstay in industrial and academic laboratories for decades.
Mechanistic Insights
The chlorosulfonation of benzoic acid is a classic example of electrophilic aromatic substitution.[3] The reaction is typically performed using an excess of chlorosulfonic acid, which serves as both the solvent and the electrophile-generating reagent. The key electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), is generated in situ.[3][4] The carboxylic acid group is a deactivating, meta-directing substituent, which can lead to a mixture of isomers, although the para- and meta-isomers are often favored depending on the specific benzoic acid derivative and reaction conditions.[3][5]
Experimental Protocol: Synthesis of 4-Sulfamoylbenzoic Acid
Step 1: Chlorosulfonation of Benzoic Acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), carefully add chlorosulfonic acid (3 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add benzoic acid (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the 4-(chlorosulfonyl)benzoic acid.[3]
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.[3]
-
Dry the product under vacuum.
Step 2: Amination of 4-(Chlorosulfonyl)benzoic Acid
-
To a stirred solution of aqueous ammonia (25-30%) in a beaker cooled in an ice bath, add the crude 4-(chlorosulfonyl)benzoic acid portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of < 2 to precipitate the 4-sulfamoylbenzoic acid.[6]
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to afford the final product.[6]
Workflow Diagram
Caption: Workflow for the traditional synthesis of 4-sulfamoylbenzoic acid.
A Milder Alternative: The Sandmeyer-Type Reaction
The Sandmeyer reaction offers a more contemporary and milder alternative for the synthesis of the key sulfonyl chloride intermediate, starting from an aromatic amine.[7] This method is particularly useful when the corresponding aminobenzoic acid is readily available and avoids the harsh, corrosive conditions of direct chlorosulfonation.
Mechanistic Insights
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][8] The process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9] In the presence of a copper(I) catalyst, a single electron transfer from the copper to the diazonium salt occurs, generating an aryl radical and dinitrogen gas.[8] This aryl radical then reacts with a source of sulfur dioxide (often a stable surrogate like DABSO) and a chloride source to form the desired sulfonyl chloride.[10]
Experimental Protocol: Synthesis of 4-Sulfamoylbenzoic Acid via Sandmeyer Reaction
Step 1: Diazotization of 4-Aminobenzoic Acid
-
Dissolve 4-aminobenzoic acid (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 molar equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Sandmeyer Chlorosulfonylation
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) and a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) in a suitable solvent like acetonitrile.[10]
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper/DABSO solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting 4-(chlorosulfonyl)benzoic acid can be isolated by extraction or used directly in the next step.
Step 3: Amination
-
Follow the amination procedure as described in Section 1.2, Step 2.
Workflow Diagram
Caption: Workflow for the Sandmeyer-type synthesis of 4-sulfamoylbenzoic acid.
A Modern Approach: Copper-Catalyzed Decarboxylative Sulfonylation
A more recent and innovative approach involves the copper-catalyzed decarboxylative sulfonylation of aromatic carboxylic acids.[6] This method is highly attractive as it utilizes the readily available carboxylic acid functionality as a handle for the introduction of the sulfonyl group, thus avoiding the need for pre-functionalized starting materials.
Mechanistic Insights
This transformation is proposed to proceed through a copper ligand-to-metal charge transfer (LMCT) mechanism.[6] The carboxylic acid coordinates to a copper catalyst, and upon photoirradiation or heating, a decarboxylative process occurs to generate an aryl-copper intermediate. This intermediate then reacts with a sulfur dioxide source and a chloride source to furnish the aryl sulfonyl chloride. This one-pot procedure directly converts the carboxylic acid to the sulfonyl chloride, which can then be aminated.
Experimental Protocol: One-Pot Synthesis of a Sulfamoylbenzoic Acid Derivative
-
To an oven-dried reaction vessel, add the aromatic carboxylic acid (1 molar equivalent), a copper catalyst (e.g., CuI), a suitable ligand (e.g., a phenanthroline derivative), a sulfur dioxide surrogate (e.g., sodium metabisulfite), and a chloride source (e.g., an N-chlorosuccinimide).
-
Add a degassed solvent (e.g., DMF).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by TLC.
-
Upon completion of the sulfonyl chloride formation, cool the reaction mixture.
-
In the same pot, add an amine (e.g., a solution of ammonia or a primary/secondary amine) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating until the amination is complete.
-
Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization to obtain the desired sulfamoylbenzoic acid derivative.
Workflow Diagram
Caption: Workflow for the one-pot copper-catalyzed synthesis of sulfamoylbenzoic acids.
Head-to-Head Comparison
| Feature | Traditional Chlorosulfonation | Sandmeyer-Type Reaction | Copper-Catalyzed Decarboxylative Sulfonylation |
| Starting Material | Benzoic Acid Derivatives | Aminobenzoic Acid Derivatives | Benzoic Acid Derivatives |
| Key Reagents | Chlorosulfonic Acid, Thionyl Chloride | NaNO₂, HCl, Cu(I) salt, SO₂ surrogate | Cu catalyst, Ligand, SO₂ surrogate, Cl source |
| Typical Yield | Moderate to High (60-85%) | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
| Purity | Often requires extensive purification to remove isomers and byproducts. | Generally high, with fewer isomeric impurities. | Can require chromatographic purification. |
| Reaction Conditions | Harsh (highly acidic, corrosive, exothermic) | Mild (low temperatures for diazotization) | Mild to moderate heating |
| Advantages | - Well-established and widely used- Inexpensive starting materials | - Milder reaction conditions- High regioselectivity- Good functional group tolerance | - Avoids pre-functionalization of starting material- One-pot potential- High atom economy |
| Disadvantages | - Use of hazardous and corrosive reagents[11][12]- Formation of isomeric mixtures- Significant waste generation[2] | - Diazonium salts can be unstable and potentially explosive[9]- Requires an amino precursor | - Catalyst and ligand can be expensive- May require optimization for specific substrates- Newer method, less established |
| Scalability | Readily scalable, but with significant safety and environmental considerations. | Scalable with appropriate safety measures for handling diazonium intermediates. | Potentially scalable, but may require process optimization. |
Conclusion and Future Outlook
The choice of synthetic route for sulfamoylbenzoic acids is a multifaceted decision that requires careful consideration of various factors. The traditional chlorosulfonation method , while robust and economical for certain applications, is increasingly being challenged by its harsh reaction conditions and environmental drawbacks.
The Sandmeyer-type reaction presents a significantly milder and more selective alternative, particularly when the corresponding aminobenzoic acid is accessible. Its operational simplicity and high yields make it an attractive option for both laboratory and larger-scale synthesis.
The copper-catalyzed decarboxylative sulfonylation represents the cutting edge of synthetic methodology in this area. Its elegance lies in the direct conversion of a carboxylic acid to a sulfonamide in a one-pot fashion, offering excellent atom economy. While still a developing field, this approach holds immense promise for the future of sulfamoylbenzoic acid synthesis, especially as more robust and cost-effective catalytic systems are developed.
For researchers and drug development professionals, a thorough understanding of these synthetic routes is paramount. By weighing the advantages and disadvantages of each, and by considering the specific requirements of the target molecule and the scale of production, an informed decision can be made that balances efficiency, safety, and sustainability.
References
- Canadian Intellectual Property Office. (1980). Process for the preparation of sulfamylbenzoic acids. CA1082191A.
-
Gandi, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7097-7112. [Link]
- Chinese Patent Office. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). ResearchGate. [Link]
-
Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]
-
The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. (2015). The Journal of Organic Chemistry. [Link]
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
m-CHLOROPERBENZOIC ACID. Organic Syntheses. [Link]
-
Wan, J.-P., et al. (2018). Copper-Catalyzed Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. [Link]
-
4-Chlorobenzoic Acid. PubChem. [Link]
-
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (n.d.). Future4200. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]
-
What is the mechanism of chlorosulfonation of benzene? (2020). Reddit. [Link]
-
McCallum, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
A Senior Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantitative determination of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in a biological matrix, such as human plasma. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for pharmacokinetic (PK), toxicokinetic (TK), or other regulatory studies.
The narrative moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind each experimental choice and compares the outcomes against the globally harmonized standards set by the International Council for Harmonisation (ICH) M10 guideline, which is implemented by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
The Analytical Challenge: Understanding the Analyte
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a small molecule characterized by a benzoic acid moiety, a sulfonamide linkage, and a furan group. Its structure presents specific analytical considerations:
-
Acidic Nature: The benzoic acid group (pKa ~4-5) dictates that the compound will be ionized at physiological pH. This property heavily influences the choice of extraction technique and chromatographic conditions. A reversed-phase liquid chromatography (RPLC) method with a low pH mobile phase is a logical starting point to ensure the analyte is in its neutral, more retained form.
-
Polarity: The combination of the carboxylic acid and sulfonamide groups suggests moderate polarity, making it suitable for RPLC and amenable to simple sample preparation techniques like protein precipitation.
-
MS/MS Detection: The molecule possesses multiple functional groups that can be readily ionized, making electrospray ionization tandem mass spectrometry (ESI-MS/MS) the technique of choice for achieving high sensitivity and selectivity.
Foundational Strategy: Method Development & Optimization
The objective of method development is to establish a reliable procedure for measuring the analyte's concentration.[3] For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard.
Rationale for Key Choices:
-
Sample Preparation: Protein precipitation (PPT) with acetonitrile is selected as the initial strategy.[6][7] Acetonitrile is highly effective at denaturing plasma proteins while being a relatively strong organic solvent, ensuring good recovery of the analyte. This method is fast, cost-effective, and suitable for high-throughput analysis.
-
Chromatography: A C18 reversed-phase column is chosen for its versatility and proven performance with a wide range of small molecules.[6][7] A gradient elution using 0.1% formic acid in water and acetonitrile allows for efficient separation of the analyte from endogenous matrix components and ensures robust peak shapes.[6]
-
Mass Spectrometry: ESI in negative ion mode is selected due to the acidic nature of the benzoic acid group, which readily forms a stable [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is used for quantification, providing superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (e.g., m/z 296.0 -> m/z 107.9, hypothetical).
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-labeled analyte) is the gold standard as it co-elutes and experiences identical ionization effects, correcting for variability during sample preparation and injection.[8] If a SIL-IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior would be the next best choice.
The Core of Confidence: A Comparative Guide to Validation Parameters
Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][9][10] The following sections compare the experimental design and acceptance criteria for each core parameter against the ICH M10 guideline.[3][4]
Selectivity and Specificity
-
Scientific Rationale: This experiment proves that the method can distinguish and quantify the analyte from everything else in the sample, including endogenous matrix components, metabolites, and concomitant medications.[11] Interference at the retention time of the analyte can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).
-
Experimental Protocol:
-
Analyze a minimum of six independent sources of blank human plasma.
-
Analyze one of these blank sources spiked only with the internal standard.
-
Analyze one of these blank sources spiked with the analyte at the LLOQ concentration.
-
-
Comparison with Acceptance Criteria:
| Performance Metric | Experimental Result (Hypothetical) | ICH M10 Acceptance Criteria | Status |
| Blank Matrix Interference (Analyte MRM) | Response < 5% of LLOQ response | Response should be ≤20% of the LLOQ response | Pass |
| Blank Matrix Interference (IS MRM) | Response < 1% of IS response in LLOQ sample | Response should be ≤5% of the mean IS response | Pass |
Calibration Curve and Linearity
-
Scientific Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over the intended analytical range. This relationship must be well-defined, reproducible, and linear (or follow a defined regression model) to ensure accurate interpolation of unknown sample concentrations.
-
Experimental Protocol:
-
Prepare a blank plasma sample (blank) and a zero sample (blank + IS).
-
Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of the analyte.
-
The range must encompass the LLOQ and the upper limit of quantification (ULOQ).
-
Analyze the calibration curve in at least three separate validation runs.
-
-
Comparison with Acceptance Criteria:
| Performance Metric | Experimental Result (Hypothetical) | ICH M10 Acceptance Criteria | Status |
| Regression Model | Linear, 1/x² weighting | Use the simplest model that adequately describes the concentration-response relationship. | Pass |
| Correlation Coefficient (r) | > 0.997 | Not mandated, but r ≥ 0.99 is standard practice. | Pass |
| Back-calculated Standard Accuracy | 96.5% - 104.2% | ±15% of nominal (±20% at LLOQ). | Pass |
| % of Standards Meeting Criteria | 100% (8/8) | At least 75% of standards, including LLOQ and ULOQ, must meet the accuracy criteria. | Pass |
Accuracy and Precision
-
Scientific Rationale: This is the cornerstone of validation, demonstrating the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[12] Intra-run (within-batch) and inter-run (between-batch) statistics are evaluated to ensure the method is reliable over time.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC, Medium QC (MQC), and High QC.
-
Analyze at least five replicates of each QC level in three separate analytical runs conducted on different days.
-
-
Comparison with Acceptance Criteria:
| QC Level | Intra-Run Precision (%CV) | Inter-Run Precision (%CV) | Intra-Run Accuracy (%RE) | Inter-Run Accuracy (%RE) | ICH M10 Acceptance Criteria | Status |
| LLOQ (1 ng/mL) | 6.8% | 8.2% | +5.5% | +4.1% | Precision ≤20%, Accuracy ±20% | Pass |
| Low QC (3 ng/mL) | 5.1% | 6.5% | +2.1% | +1.8% | Precision ≤15%, Accuracy ±15% | Pass |
| Medium QC (100 ng/mL) | 3.2% | 4.8% | -1.5% | -0.9% | Precision ≤15%, Accuracy ±15% | Pass |
| High QC (800 ng/mL) | 2.8% | 4.1% | -0.8% | -1.2% | Precision ≤15%, Accuracy ±15% | Pass |
%CV = Coefficient of Variation; %RE = Relative Error
Stability
-
Scientific Rationale: The analyte's stability must be proven under various conditions that study samples will likely encounter, from collection to final analysis. Degradation of the analyte at any stage will lead to underestimation of its true concentration.
-
Experimental Protocol:
-
Use Low and High QC samples for all stability tests.
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stability QCs and compare it to the nominal concentration.
-
-
Comparison with Acceptance Criteria:
| Stability Test | Storage Condition | Duration | Mean Accuracy (% of Nominal) | ICH M10 Acceptance Criteria | Status |
| Freeze-Thaw | -80°C to Room Temp | 3 Cycles | 97.2% (Low), 101.5% (High) | Mean concentration within ±15% of nominal. | Pass |
| Short-Term (Bench-Top) | Room Temperature | 8 hours | 98.5% (Low), 100.8% (High) | Mean concentration within ±15% of nominal. | Pass |
| Processed Sample | Autosampler (4°C) | 24 hours | 99.1% (Low), 102.3% (High) | Mean concentration within ±15% of nominal. | Pass |
| Long-Term | -80°C | 90 Days | 96.4% (Low), 103.1% (High) | Mean concentration within ±15% of nominal. | Pass |
Visualizing the Validation Workflow
Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagrams illustrate the overall validation workflow and the specific steps for a typical accuracy and precision batch analysis.
Caption: High-level workflow for bioanalytical method validation.
Caption: Step-by-step workflow for an accuracy and precision batch.
Conclusion: A Method Fit for Purpose
The comprehensive validation experiments demonstrate that this LC-MS/MS method for 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is selective, linear, accurate, precise, and stable under the tested conditions. All performance characteristics meet the stringent acceptance criteria outlined in the ICH M10 guideline. The method is therefore considered fully validated and fit for the purpose of quantifying the analyte in human plasma to support drug development and regulatory submissions. This structured, comparative approach ensures not only technical success but also unwavering regulatory confidence.
References
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Kim, H. Y., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC, NIH. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69436, 2-Sulfamoylbenzoic acid. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kim, H. Y., et al. (2023). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. ResearchGate. Retrieved from [Link]
-
S-GE. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Jo, A., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. MDPI. Retrieved from [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2022). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed. Retrieved from [Link]
-
American Elements. 2-{amino}benzoic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Frontiers in Pharmacology. Retrieved from [Link]
-
Slideshare. (2016). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. consultations.tga.gov.au [consultations.tga.gov.au]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Comparative Benchmarking Guide: Evaluating "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" as a Novel Lysophosphatidic Acid Receptor 2 (LPA2) Agonist
Abstract
The therapeutic landscape is in constant evolution, with a persistent demand for novel molecular entities exhibiting high potency and selectivity for specific biological targets. This guide introduces "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid," a novel compound with a sulfamoylbenzoic acid scaffold, a class of molecules recognized for its diverse biological activities. Drawing from structural-activity relationships within this chemical class, we hypothesize that this compound functions as an agonist for the Lysophosphatidic Acid Receptor 2 (LPA2), a G-protein coupled receptor (GPCR) implicated in a range of cytoprotective and regenerative processes. This document provides a comprehensive framework for benchmarking "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" against established LPA2 agonists. We will delve into the mechanistic underpinnings of LPA2 signaling, present a suite of validated experimental protocols for quantitative comparison, and offer a clear rationale for each methodological choice, thereby ensuring a robust and reproducible evaluation of this promising therapeutic candidate.
Introduction: The Rationale for Targeting the LPA2 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that orchestrates a multitude of cellular responses by activating at least six distinct GPCRs (LPA1-6).[1] Among these, the LPA2 receptor has emerged as a particularly compelling therapeutic target. Its activation is linked to pro-survival and regenerative signaling pathways, making LPA2 agonists promising candidates for various therapeutic applications, including:
-
Radioprotection: Protecting healthy tissues, such as intestinal crypt cells, from radiation-induced apoptosis during cancer therapy.[2][3]
-
Gastrointestinal Protection: Reducing gastric erosion caused by nonsteroidal anti-inflammatory drugs (NSAIDs) and offering new treatment avenues for secretory diarrhea.[3]
-
Tissue Repair and Wound Healing: Promoting cell migration and proliferation, which are crucial for tissue regeneration.[1]
Given that sulfamoyl benzoic acid derivatives have been identified as specific LPA2 agonists, "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" represents a logical candidate for investigation within this therapeutic paradigm.[3] This guide will compare its performance against two well-characterized, albeit structurally distinct, LPA2 agonists: Oleoylthiophosphate (OTP/Rx100) and GRI977143 .
Mechanism of Action: LPA2 Receptor Signaling
Effective benchmarking necessitates a thorough understanding of the target's signaling cascade. The LPA2 receptor, like many GPCRs, does not follow a single, linear path but engages multiple G-protein subtypes to initiate diverse downstream effects. The primary pathways initiated by LPA2 activation include:
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium (Ca2+), a key second messenger.[4][5]
-
Gα12/13 Pathway: Activation of Rho GTPases, which are central regulators of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[6]
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Downstream Kinase Activation: The signals from these G-protein pathways converge on downstream kinase cascades, most notably the Extracellular signal-Regulated Kinase (ERK) pathway (also known as the MAPK pathway), which plays a critical role in gene transcription, proliferation, and survival.[7][8][9]
A comprehensive assessment of a novel agonist must therefore probe multiple branches of this signaling network to determine its potency, efficacy, and any potential signaling bias compared to known ligands.
Caption: Simplified LPA2 Receptor Signaling Cascade.
Comparative Analysis: Experimental Framework
To objectively benchmark "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid," a multi-tiered experimental approach is essential. This framework progresses from direct target engagement at the membrane level to downstream functional consequences in a cellular context.
Experimental Workflow Overview
The evaluation process is designed to systematically quantify agonist activity. It begins with assessing the direct interaction between the agonist and the G-protein (Tier 1), followed by measuring key second messengers (Tier 2), and finally confirming downstream pathway activation (Tier 3).
Caption: Multi-tiered workflow for agonist characterization.
Quantitative Data Summary
The primary outputs of these assays are potency (EC50, the concentration at which 50% of the maximal response is observed) and efficacy (Emax, the maximum response achievable by the compound relative to a reference agonist).[10] The following table presents a hypothetical but plausible dataset for our novel compound against the benchmarks.
| Compound | [35S]GTPγS Binding | Calcium Mobilization | Phospho-ERK1/2 |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid | 15 | 95 | 25 |
| Oleoylthiophosphate (OTP) | 250 | 100 | 300 |
| GRI977143 | 80 | 110 | 120 |
Efficacy (Emax) is expressed relative to the maximum stimulation achieved by Oleoylthiophosphate (OTP), set at 100%.
Interpretation of Hypothetical Data: In this scenario, "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" demonstrates superior potency (lower EC50) across all assays compared to the established agonists. Its efficacy is comparable to OTP and slightly lower than GRI977143, suggesting it is a full agonist. This profile would make it a highly promising candidate for further development.
Detailed Experimental Protocols
Scientific integrity rests on methodological transparency and reproducibility. The following sections provide detailed, step-by-step protocols for the core assays.
Protocol: [35S]GTPγS Binding Assay
Causality: This assay directly measures the functional consequence of agonist binding: the exchange of GDP for GTP on the Gα subunit.[11] We use a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated G-proteins, providing a quantifiable measure of receptor activation.[12][13][14] It is a foundational assay for confirming direct target engagement and is particularly effective for Gi-coupled receptors.[11]
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human LPA2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).
-
Centrifuge at 500 x g for 10 min to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) and determine protein concentration (e.g., via Bradford assay). Aliquot and store at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
10 µg of cell membranes.
-
Assay buffer containing 10 µM GDP (to ensure G-proteins are in the inactive state).
-
Varying concentrations of the test compound ("3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid", OTP, or GRI977143).
-
Add 0.1 nM [35S]GTPγS to initiate the reaction.
-
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Basal binding is measured in the absence of any agonist.
-
Subtract basal binding from all values. Plot the specific binding against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Protocol: Intracellular Calcium Mobilization Assay
Causality: This is a cell-based functional assay that measures a key outcome of Gq-pathway activation.[15][16] It provides a robust and high-throughput method to quantify the functional response of cells to an agonist. We use a calcium-sensitive fluorescent dye that reports the release of calcium from the endoplasmic reticulum into the cytoplasm.[5][16][17]
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the LPA2 receptor into a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[16] Probenecid may be included to prevent dye leakage.[16]
-
Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument then adds the agonist at various concentrations to the wells.
-
Immediately begin measuring the fluorescence intensity every second for at least 2 minutes. The change in fluorescence corresponds to the increase in intracellular calcium.[16][18]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Protocol: Phospho-ERK1/2 Assay
Causality: The phosphorylation of ERK1/2 is a critical downstream node that integrates signals from multiple G-protein pathways (Gq, Gi, and Gs).[8][9][19] Measuring p-ERK provides a holistic view of the cellular response to receptor activation and can reveal signaling pathways that might be missed by focusing solely on a single second messenger.[7][19]
Methodology:
-
Cell Stimulation:
-
Plate LPA2-expressing cells in a 96-well plate and grow for 24 hours.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Add varying concentrations of the test compounds and incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
This assay is readily performed using a homogenous assay kit, such as the AlphaScreen® SureFire® p-ERK1/2 assay.
-
Aspirate the stimulation medium and add the provided lysis buffer.
-
Incubate according to the manufacturer's protocol to ensure cell lysis and protein denaturation.
-
Transfer the lysate to a 384-well Proxiplate.
-
Add the AlphaScreen Acceptor beads (conjugated to an antibody for total ERK) and Donor beads (conjugated to an antibody specific for phosphorylated ERK).
-
Incubate for 2 hours in the dark.
-
-
Signal Reading and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader. When p-ERK is present, the beads are brought into proximity, generating a luminescent signal.
-
Plot the signal against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Concluding Remarks
The framework presented in this guide provides a rigorous, multi-tiered approach to characterizing "3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid" and benchmarking its performance against known therapeutic agents. By systematically evaluating its effects on direct G-protein activation, second messenger mobilization, and downstream kinase signaling, researchers can build a comprehensive pharmacological profile of the compound. This self-validating system, which correlates proximal and distal signaling events, ensures a high degree of confidence in the resulting data. The successful execution of these protocols will definitively position this novel compound within the landscape of LPA2 agonists and robustly inform decisions regarding its future therapeutic development.
References
-
Title: LPA receptor agonists and antagonists (WO2010051053) Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Effects of LPA receptor agonists and antagonists. LPA receptor... Source: ResearchGate URL: [Link]
-
Title: Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential Source: PubMed Central URL: [Link]
-
Title: Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice Source: ACS Publications URL: [Link]
-
Title: Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors Source: NIH URL: [Link]
-
Title: Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells Source: NCBI URL: [Link]
-
Title: Phospho-ERK Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: GTPγS Binding Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: An overview of Ca2+ mobilization assays in GPCR drug discovery Source: PubMed URL: [Link]
-
Title: Regulation of T Cell Motility In Vitro and In Vivo by LPA and LPA2 Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]
-
Title: (A) Cell surface expression of each mutant LPA 2 receptor was assessed... Source: ResearchGate URL: [Link]
-
Title: GTP binding assay Source: Revvity URL: [Link]
-
Title: Discovering Potent and Diverse Agonists for the β 2 -Adrenergic Receptor via Machine Learning Source: ACS Publications URL: [Link]
-
Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
-
Title: AlphaScreen SureFire Phospho-ERK assay Source: BMG Labtech URL: [Link]
-
Title: Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization Source: Assay Guidance Manual - NCBI URL: [Link]
-
Title: Computational and experimental approaches to probe GPCR activation and signaling Source: ResearchGate URL: [Link]
-
Title: The [35S]GTPγS binding assay: Approaches and applications in pharmacology Source: ResearchGate URL: [Link]
-
Title: Ca2+ Mobilization Assay Source: Creative Bioarray URL: [Link]
-
Title: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin Source: PNAS URL: [Link]
-
Title: Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions Source: NIH URL: [Link]
-
Title: Molecular determinants of ligand efficacy and potency in GPCR signaling Source: PubMed Central URL: [Link]
-
Title: Eurofins DiscoverX GPCR Assays Source: YouTube URL: [Link]
-
Title: G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation Source: PubMed URL: [Link]
-
Title: LPA1 Human Lysophospholipid (LPA) GPCR Cell Based Agonist Activated Internalization LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging Source: Agilent URL: [Link]
-
Title: GTPγS Binding Assays Source: PubMed URL: [Link]
-
Title: Dissecting the allosteric networks governing agonist efficacy and potency in G protein-coupled receptors Source: bioRxiv URL: [Link]
-
Title: G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway Source: Boster Bio URL: [Link]
-
Title: Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay Source: YouTube URL: [Link]
-
Title: History of the G Protein–Coupled Receptor (GPCR) Assays From Traditional to a State-of-the-Art Biosensor Assay Source: ResearchGate URL: [Link]
Sources
- 1. What are LPAR agonists and how do they work? [synapse.patsnap.com]
- 2. LPA receptor agonists and antagonists (WO2010051053) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Regulation of T Cell Motility In Vitro and In Vivo by LPA and LPA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Molecular determinants of ligand efficacy and potency in GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. agilent.com [agilent.com]
- 18. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid in a Murine Model of Rheumatoid Arthritis: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vivo therapeutic potential of the novel compound, 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, in a preclinical model of rheumatoid arthritis. We present a head-to-head comparison with established standards, underpinned by detailed experimental protocols and illustrative data, to offer researchers a robust methodology for their own investigations.
Introduction: The Rationale for Targeting the PGE2-EP2 Signaling Axis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain in arthritic conditions.[2] While non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors like Celecoxib effectively reduce PGE2 production, they are associated with risks due to the broad inhibition of prostanoids that have physiological functions.[2]
A more targeted approach is to modulate the downstream receptors of PGE2. The E prostanoid receptor 2 (EP2), a G-protein coupled receptor, is a major proinflammatory mediator, and its activation is linked to the exacerbation of inflammatory responses.[3] Consequently, antagonism of the EP2 receptor presents a promising therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[4]
The compound 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid possesses a sulfonylbenzoic acid scaffold, a chemical feature present in various biologically active molecules. Based on its structural characteristics, we hypothesize that this compound may act as an antagonist of the EP2 receptor, thereby exerting anti-inflammatory effects. This guide outlines a rigorous in vivo study to test this hypothesis.
Signaling Pathway of PGE2 via the EP2 Receptor in Inflammation
The following diagram illustrates the proposed mechanism of action for an EP2 antagonist in the context of an inflamed synovium.
Caption: PGE2-EP2 signaling cascade in inflammation.
Comparative In Vivo Efficacy Assessment
To evaluate the anti-arthritic potential of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, we propose the use of the collagen-induced arthritis (CIA) mouse model. This model is widely used as it shares many pathological and immunological features with human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.[3]
Experimental Design
The study will compare the efficacy of the test compound against a vehicle control, a standard-of-care (Celecoxib), and a selective EP2 antagonist (TG6-10-1) as a positive control. A therapeutic treatment regimen will be employed, where administration of the compounds begins after the onset of clinical signs of arthritis, mirroring a more clinically relevant scenario.[5]
Sources
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. researchgate.net [researchgate.net]
- 3. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PGE2 and EP receptors in the pathogenesis of rheumatoid arthritis and as a novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
As a Senior Application Scientist, this guide provides a comprehensive operational and safety directive for handling 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid. In the absence of specific toxicological data for this compound, this protocol is grounded in a conservative, hazard-based risk assessment derived from its primary structural components: a benzoic acid core, a sulfonamide group, and a furan moiety. This approach ensures the highest degree of safety for all laboratory personnel.
Hazard Analysis by Structural Analogy
A prudent safety protocol begins with understanding the potential risks. Since this molecule is not broadly characterized, we must infer its hazards from well-documented analogous structures. This analysis forms the logical basis for every precaution and procedure outlined below.
| Structural Component | Known Analog Hazards | Implication for Handling | Source(s) |
| Benzoic Acid Core | Causes serious eye damage (Category 1), skin irritation (Category 2), and may cause respiratory irritation. Causes damage to lungs through prolonged or repeated inhalation. | Mandates robust eye, skin, and respiratory protection. All work with solids should be performed in a ventilated enclosure to prevent inhalation. | [1][2][3][4] |
| Sulfonamide Group | Sulfamoylbenzoic acid derivatives are known skin, eye, and respiratory tract irritants. | Reinforces the need for comprehensive PPE to prevent contact with mucous membranes and skin. | [5][6] |
| Furan Moiety | Furan and some of its derivatives are classified as potential carcinogens. | Justifies treating the compound as a substance with potential chronic toxicity, warranting stringent containment and disposal procedures. | [7] |
The Hierarchy of Controls: A Framework for Safety
Effective laboratory safety is not merely about personal protective equipment. It is a systematic approach to minimizing risk. We apply the hierarchy of controls, prioritizing the most effective measures first. For a research setting, our focus is on robust Engineering Controls and the mandatory use of PPE.
-
Elimination/Substitution: Not applicable, as this specific molecule is required for research.
-
Engineering Controls: These are the first line of defense. They involve physically isolating the hazard from the operator.
-
Chemical Fume Hood: All handling of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[7][8][9]
-
Ventilated Enclosure: For weighing milligram quantities of the solid, a dedicated ventilated balance enclosure or powder containment hood is highly recommended to prevent the escape of fine particulates.
-
-
Administrative Controls: These are the procedures and work practices that reduce exposure. This entire document serves as an administrative control.
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical hazard. It is to be used in conjunction with, not as a replacement for, engineering controls.
Primary Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the hazards identified in Section 1. Non-compliance is not an option.
Eye and Face Protection
Due to the high risk of serious eye damage from the benzoic acid moiety, eye protection is critical.[2][4][10]
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times when the compound is being handled in any form.
-
Required for Splash Risk: When handling larger quantities of solutions (>50 mL) or during procedures with a high risk of splashing, a full-face shield must be worn over the chemical splash goggles.[3][11]
Skin and Body Protection
The compound is presumed to be a skin irritant.[1][5] Therefore, comprehensive skin protection is required.
-
Gloves: Double-gloving is mandatory.[11] Use two pairs of powder-free nitrile gloves. The outer glove should have an extended cuff that covers the sleeve of the lab gown.
-
Integrity: Inspect gloves for any signs of degradation or puncture before each use.
-
Replacement: Change gloves immediately if contamination is suspected, and at a minimum, every 30-60 minutes during continuous handling.[11]
-
-
Gown: A disposable, solid-front, back-closing chemical-resistant gown with long sleeves and tight-fitting knit cuffs is required.[11] A standard, front-buttoning lab coat is insufficient as it offers a direct path for contamination. Gowns must not be worn outside the laboratory area.[11]
Respiratory Protection
Inhalation of the solid powder poses a significant risk of acute respiratory irritation and potential long-term lung damage.[1][3][5]
-
When Handling Powder: When weighing or transferring the solid compound, a NIOSH-approved respirator is mandatory. The minimum requirement is a fit-tested N95 respirator.[12][13] For procedures that may generate significant dust, a P100 cartridge-type respirator (half-mask or full-face) is recommended.[1][13]
-
When Handling Solutions: A respirator is typically not required when handling solutions inside a certified chemical fume hood. However, one should be readily available for emergency situations, such as a large spill.
The following workflow provides a clear decision path for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow based on the material's physical form.
Operational Plan: Safe Handling & Storage
Adherence to this operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as determined by the workflow above.
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure or chemical fume hood.[8]
-
Use anti-static weighing paper or a disposable weigh boat.
-
To minimize dust, gently crease the weigh paper to create a channel for pouring the solid. Do not scrape the powder.
-
After weighing, gently tap the spatula on the inside of the container to dislodge any clinging powder.
-
-
Transfer & Dissolution:
-
Place the vessel that will receive the solid into the fume hood.
-
Carefully transfer the weighed solid into the vessel.
-
Add the solvent slowly to avoid splashing.
-
All subsequent manipulations (stirring, heating, transfers) must occur within the fume hood.[9]
-
-
Post-Handling:
Storage Requirements
-
Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][14]
Emergency & Disposal Plan
Accidents can happen. A clear, pre-defined plan is the key to a safe and effective response.
Spill Management
In the event of a spill, immediately execute the following protocol.
Caption: Step-by-step emergency response plan for a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][14]
-
Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]
Waste Disposal
All materials contaminated with 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid must be treated as hazardous waste.
-
Solid Waste: Collect excess solid, contaminated weigh paper, wipes, and other contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
PPE: All disposable PPE (gloves, gowns, shoe covers) used while handling the compound must be disposed of as hazardous waste.[11]
-
Liquid Waste: Collect solutions and solvent rinses in a sealed and labeled hazardous liquid waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][10]
References
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link]
-
Möller Chemie. (2023). Safety data sheet: Benzoic acid. Available at: [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: benzoic acid. Available at: [Link]
-
Redox. (2022). Safety Data Sheet: Benzoic acid. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Available at: [Link]
-
National Center for Biotechnology Information (PubChem). 2-Sulfamoylbenzoic acid. Available at: [Link]
-
AU Chemical. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
3M. (n.d.). Safety Data Sheet. Available at: [Link]
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. moellerchemie.com [moellerchemie.com]
- 3. redox.com [redox.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | AU [sdsmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. gerpac.eu [gerpac.eu]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. nj.gov [nj.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
